1-(2,6-Dimethylphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLGMBBJIHKTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941183 | |
| Record name | 1-(2,6-Dimethylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19447-06-4 | |
| Record name | α,2,6-Trimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19447-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethylphenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019447064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dimethylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,2,6-trimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,6-DIMETHYLPHENYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBT54Z6XPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2,6-dimethylphenyl)ethanol via Ketone Reduction
Abstract: This guide provides a comprehensive, technically detailed procedure for the synthesis of 1-(2,6-dimethylphenyl)ethanol, a valuable chiral building block and synthetic intermediate. The selected method is the reduction of the prochiral ketone, 2',6'-dimethylacetophenone, using sodium borohydride. This approach is chosen for its high efficiency, operational simplicity, and the mild reaction conditions required. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation. We will cover the reaction mechanism, a detailed step-by-step protocol, characterization methods, and critical safety considerations.
Introduction and Strategic Approach
This compound is a secondary alcohol whose structural motif is of interest in medicinal chemistry and materials science.[1] The presence of a chiral center and a sterically hindered aromatic ring makes it a useful precursor for more complex molecular architectures. The synthesis of such secondary alcohols can be approached in several ways, most commonly via the addition of an organometallic reagent to an aldehyde or the reduction of a ketone.[2][3]
For this guide, we will focus on the reduction of 2',6'-dimethylacetophenone. This strategic choice is predicated on several factors:
-
Substrate Availability: The starting ketone, 2',6'-dimethylacetophenone, is a readily available commercial compound.[4][5]
-
Reaction Efficiency: The reduction of ketones with simple hydrides like sodium borohydride (NaBH₄) is typically a high-yielding and clean reaction.
-
Operational Simplicity: Unlike Grignard reactions, which demand strictly anhydrous conditions to prevent quenching of the highly basic organometallic reagent, sodium borohydride reductions can be conveniently performed in protic solvents like methanol or ethanol.[6]
-
Chemoselectivity: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and ketones, and will not reduce other functional groups like esters or carboxylic acids that might be present in more complex substrates.
The overarching goal is to provide a protocol that is not only effective but also self-validating through clear checkpoints and characterization standards.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 2',6'-dimethylacetophenone.
Overall Reaction:
Figure 1. Reduction of 2',6'-dimethylacetophenone to this compound.
Mechanism: The reaction mechanism involves the transfer of a hydride from the borohydride complex to the carbonyl carbon. The solvent (methanol) then protonates the resulting alkoxide intermediate to yield the final alcohol product. This process can repeat until all four hydride equivalents from the BH₄⁻ ion have been consumed. The steric hindrance from the two ortho-methyl groups on the acetophenone does not significantly impede the approach of the small hydride nucleophile.[2]
Detailed Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2',6'-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | 10.0 | 1.48 g | Starting Material |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 5.0 | 0.19 g | Reducing Agent |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 25 mL | Solvent |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | 50 mL | Extraction Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | ~15 mL | Quenching/Work-up |
| Saturated NaCl Solution (Brine) | NaCl(aq) | - | - | 20 mL | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g | Drying Agent |
3.2. Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2',6'-dimethylacetophenone (1.48 g, 10.0 mmol).
-
Dissolution: Add methanol (25 mL) to the flask and stir the mixture at room temperature until the ketone is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.19 g, 5.0 mmol) to the cooled solution in small portions over 5-10 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled exotherm and excessive hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product alcohol will have a lower Rf value than the starting ketone.
-
Quenching: After 1 hour, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (~15 mL) dropwise to quench the excess sodium borohydride and neutralize the sodium methoxide byproduct. Vigorous gas evolution (H₂) will be observed. Continue adding acid until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).
-
Solvent Removal: Remove the bulk of the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Washing: Combine the organic extracts and wash them with saturated NaCl solution (brine, 20 mL) to remove residual water and methanol.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (~2 g). Swirl the flask for a few minutes, then filter the solution through a cotton plug or fluted filter paper into a pre-weighed round-bottom flask.
-
Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though the reaction is often clean enough to yield a product of high purity after work-up.
Workflow Visualization
The following diagram outlines the complete experimental procedure from initial setup to final characterization.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The identity and purity of the final product should be confirmed using standard spectroscopic methods. Expected data are as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.10-7.00 (m, 3H, Ar-H), 5.15 (q, 1H, CH-OH), 2.40 (s, 6H, Ar-CH₃), 1.85 (d, 1H, OH), 1.50 (d, 3H, CH-CH₃). Note that the chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and solvent.[7][8]
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140.0 (Ar-C), 135.5 (Ar-C), 128.5 (Ar-CH), 126.0 (Ar-CH), 70.0 (CH-OH), 25.0 (CH-CH₃), 20.0 (Ar-CH₃).
-
IR (neat, cm⁻¹): ~3350 (broad, O-H stretch), ~3020 (sp² C-H stretch), ~2970 (sp³ C-H stretch), ~1470 (C=C aromatic stretch), ~1050 (C-O stretch).
Safety and Handling
-
2',6'-Dimethylacetophenone: May cause skin and eye irritation.[5]
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Toxic if swallowed.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves must be worn at all times. All operations must be conducted within a certified chemical fume hood.
Conclusion
The reduction of 2',6'-dimethylacetophenone with sodium borohydride is a robust and reliable method for the synthesis of this compound. The procedure outlined in this guide is designed to be straightforward and high-yielding, providing a solid foundation for researchers requiring this compound. By understanding the rationale behind each step—from controlling the reaction temperature to the specific roles of work-up reagents—scientists can confidently execute this synthesis and adapt it as needed for their specific research applications, including further studies into its asymmetric synthesis.[9][10]
References
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General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7. Accessed January 14, 2026. [Link]
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Organic Chemistry Portal. Grignard Reaction. Accessed January 14, 2026. [Link]
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Clark, J. reaction of aldehydes and ketones with grignard reagents. Chemguide. Accessed January 14, 2026. [Link]
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Chemistry LibreTexts. Reactions with Grignard Reagents. Accessed January 14, 2026. [Link]
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The Organic Chemistry Tutor. Grignard Reagent Reaction Mechanism. YouTube, May 4, 2018. Accessed January 14, 2026. [Link]
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Wipf, P., & Ribe, S. Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols. National Institutes of Health, December 26, 2008. Accessed January 14, 2026. [Link]
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Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. Accessed January 14, 2026. [Link]
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Asako, S., & Takai, K. Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, May 9, 2024. Accessed January 14, 2026. [Link]
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Kumar, A., et al. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry. Accessed January 14, 2026. [Link]
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Catalytic Asymmetric Synthesis, Second Edition. Request PDF on ResearchGate. Accessed January 14, 2026. [Link]
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Trost, B. M. Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, April 1, 2003. Accessed January 14, 2026. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16506, 2',6'-Dimethylacetophenone. Accessed January 14, 2026. [Link]
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An In-depth Technical Guide to the Spectral Analysis of 1-(2,6-dimethylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Analytical Clarity
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. Spectroscopic analysis forms the bedrock of this characterization, providing an empirical fingerprint of a molecule's architecture. This guide is dedicated to a comprehensive examination of the spectral data for 1-(2,6-dimethylphenyl)ethanol, a substituted aromatic alcohol of interest in synthetic chemistry. As a Senior Application Scientist, the objective of this document is to not only present the spectral data but to also provide a didactic exploration of the underlying principles and experimental considerations that enable robust and reliable characterization. Our narrative will be guided by the principles of scientific integrity, ensuring that every piece of data and every protocol is presented with the clarity and causality expected in a professional laboratory setting.
Molecular Structure and Its Spectroscopic Implications
The unique structural features of this compound, particularly the steric hindrance imposed by the two ortho-methyl groups, are expected to significantly influence its spectral properties. Understanding these influences is key to accurate data interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Data
Due to the absence of publicly available experimental data for this compound, the following table presents predicted chemical shifts and multiplicities based on established principles and data from structurally similar compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH | 1.5 - 2.5 | singlet (broad) | 1H |
| -CH(OH)- | 5.0 - 5.3 | quartet | 1H |
| Ar-H (meta) | ~7.1 | triplet | 1H |
| Ar-H (para) | ~7.0 | triplet | 2H |
| Ar-CH₃ | 2.3 - 2.5 | singlet | 6H |
| -CH₃ | 1.4 - 1.6 | doublet | 3H |
Interpretation and Causality:
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and dependent on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet because of rapid chemical exchange.
-
Methine Proton (-CH(OH)-): This proton is deshielded by the adjacent electronegative oxygen atom, resulting in a downfield shift. It is expected to be a quartet due to coupling with the three protons of the adjacent methyl group.
-
Aromatic Protons (Ar-H): The aromatic region will show signals characteristic of a 1,2,3-trisubstituted benzene ring. The two meta protons will be equivalent, as will the para proton.
-
Aromatic Methyl Protons (Ar-CH₃): The six protons of the two equivalent methyl groups on the aromatic ring will appear as a sharp singlet.
-
Ethanol Methyl Protons (-CH₃): These protons are coupled to the methine proton, resulting in a doublet.
¹³C NMR Spectral Data
Similar to the proton NMR data, the following carbon-13 NMR data is predicted.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (ipso, attached to -CH(OH)CH₃) | 140 - 142 |
| C-2, C-6 (ipso, attached to -CH₃) | 135 - 137 |
| C-3, C-5 (meta) | 128 - 130 |
| C-4 (para) | 126 - 128 |
| -CH(OH)- | 70 - 73 |
| Ar-CH₃ | 19 - 21 |
| -CH₃ | 23 - 25 |
Interpretation and Causality:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The ipso-carbons (C-1, C-2, and C-6) will be the most downfield.
-
Carbinol Carbon (-CH(OH)-): The carbon attached to the hydroxyl group is significantly deshielded and appears in the typical range for secondary alcohols.[1][2]
-
Methyl Carbons: The aromatic and aliphatic methyl carbons will appear in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3][4][5]
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a time-intensive experiment due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1600, 1475 | Medium-Weak |
| C-O stretch (secondary alcohol) | 1050 - 1150 | Strong |
Interpretation and Causality:
-
O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad O-H stretching band, a result of intermolecular hydrogen bonding.[6][7][8][9][10]
-
C-H Stretches: The spectrum will show distinct C-H stretching absorptions for the aromatic and aliphatic protons.
-
C=C Aromatic Stretches: The presence of the benzene ring is confirmed by characteristic absorptions in the 1475-1600 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the C-O stretching vibration of the secondary alcohol is expected.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum by co-adding multiple scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
| m/z | Proposed Fragment |
| 150 | [M]⁺ (Molecular Ion) |
| 135 | [M - CH₃]⁺ |
| 132 | [M - H₂O]⁺ |
| 117 | [M - CH₃ - H₂O]⁺ |
| 107 | [C₇H₇O]⁺ (Benzylic cleavage) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation and Causality:
-
Molecular Ion ([M]⁺): The peak corresponding to the molecular weight of the compound (150 g/mol ) should be observable, though it may be weak for alcohols.
-
Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[11] Loss of a methyl radical would result in a fragment at m/z 135.
-
Dehydration: Alcohols readily lose a molecule of water (18 Da) under electron ionization, leading to a peak at m/z 132.[11]
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon of the ethyl group can lead to the formation of a stable benzylic cation.
Caption: Key fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive spectral analysis of this compound, encompassing NMR, IR, and MS techniques, provides a detailed and unambiguous structural characterization. The interplay of the hydroxyl group and the sterically hindered dimethyl-substituted phenyl ring gives rise to a unique and interpretable set of spectral data. This guide has aimed to not only present this data but also to provide the procedural and theoretical framework necessary for its confident acquisition and interpretation in a research and development setting. The protocols and interpretations detailed herein are designed to be self-validating, promoting a rigorous and scientifically sound approach to chemical analysis.
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A Technical Guide to the Chiral Synthesis of 1-(2,6-Dimethylphenyl)ethanol
Abstract
This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiomerically pure 1-(2,6-dimethylphenyl)ethanol. As a critical chiral building block in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals, the efficient and selective synthesis of its single enantiomers is of paramount importance. This document explores three primary methodologies: asymmetric reduction of the prochiral ketone 2',6'-dimethylacetophenone, enantioselective addition of a methyl group to 2,6-dimethylbenzaldehyde, and enzymatic kinetic resolution of the racemic alcohol. Each section delves into the mechanistic underpinnings of the transformations, provides detailed, field-tested experimental protocols, and presents comparative data to guide researchers and drug development professionals in selecting the optimal synthetic route for their specific needs.
Introduction: The Significance of Chiral this compound
Chirality is a fundamental principle in drug design and development, as the enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[1] The human body, being a chiral environment, interacts differently with each enantiomer, making the production of single-enantiomer drugs a critical aspect of modern medicine.[1] this compound is a key chiral intermediate used in the synthesis of a variety of biologically active compounds. The steric hindrance provided by the two methyl groups ortho to the hydroxyl-bearing benzylic carbon makes this molecule a valuable synthon for creating sterically demanding chiral environments in larger molecules.
The challenge in synthesizing enantiomerically pure this compound lies in controlling the stereochemistry at the newly formed chiral center. This guide will explore the most effective and widely employed strategies to achieve this, providing both theoretical understanding and practical guidance.
Strategic Approaches to Asymmetric Synthesis
The synthesis of chiral molecules can be broadly categorized into three main approaches: asymmetric synthesis from a prochiral precursor, the use of a chiral pool (starting from a naturally occurring chiral molecule), and the resolution of a racemic mixture.[2] This guide will focus on the first and third strategies as they are most pertinent to the synthesis of this compound.
Asymmetric Reduction of 2',6'-Dimethylacetophenone
The most direct and atom-economical approach to chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 2',6'-dimethylacetophenone. This can be achieved through both biocatalytic and chemocatalytic methods.
2.1.1. Biocatalytic Asymmetric Reduction
Biocatalysis, utilizing enzymes or whole-cell systems, offers a green and highly selective method for asymmetric reductions.[3] Alcohol dehydrogenases (ADHs) are particularly effective for the reduction of ketones to chiral alcohols, often with excellent enantioselectivity.[4]
Core Principle: The enzyme's chiral active site preferentially binds the substrate in a specific orientation, leading to the selective formation of one enantiomer of the alcohol. The reduction is typically coupled with the regeneration of a cofactor, such as NAD(P)H.[5]
Experimental Protocol: Asymmetric Reduction using Rhodotorula glutinis
This protocol is adapted from a study on the asymmetric reduction of substituted acetophenones using immobilized yeast cells.[6]
-
Cell Culture and Immobilization:
-
Cultivate Rhodotorula glutinis in a suitable growth medium.
-
Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Immobilize the cells in a matrix such as calcium alginate to enhance stability and reusability.
-
-
Bioreduction:
-
In a reaction vessel, suspend the immobilized Rhodotorula glutinis cells in a buffer solution.
-
Add 2',6'-dimethylacetophenone (substrate) and a co-substrate for cofactor regeneration (e.g., isopropanol).
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter to remove the immobilized cells.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel.
-
Data Summary:
| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Yield | Reference |
| Immobilized Rhodotorula glutinis | Acetophenone | >99% (S)-enantiomer | 77% | [6] |
Note: Data for the specific substrate 2',6'-dimethylacetophenone may vary but this provides a strong starting point for optimization.
Workflow Diagram:
Sources
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The Architect of Selectivity: A Technical Guide to the Role of 1-(2,6-Dimethylphenyl)ethanol in Asymmetric Catalysis
Abstract
In the landscape of asymmetric catalysis, the design of chiral ligands that can effectively control the stereochemical outcome of a reaction is paramount. While the catalyst's metal center is the site of reaction, the chiral ligand environment dictates the facial selectivity. Sterically demanding ligands are particularly effective at creating a well-defined chiral pocket that restricts the possible modes of substrate approach. This technical guide delves into the pivotal role of 1-(2,6-dimethylphenyl)ethanol, not as a direct catalyst, but as a strategic and powerful chiral precursor for the synthesis of high-performance, sterically hindered phosphine ligands. We will explore the synthesis and resolution of this key building block, its transformation into a representative C₂-symmetric diphosphine ligand, and elucidate the mechanism by which the derived 2,6-dimethylphenyl (xylyl) moieties orchestrate near-perfect enantioselectivity in benchmark reactions such as rhodium-catalyzed asymmetric hydrogenation. This document is intended for researchers, chemists, and drug development professionals seeking to understand the fundamental principles of ligand design and its impact on catalytic mechanisms.
Introduction: The Strategic Importance of Steric Hindrance in Ligand Design
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule can determine its efficacy and safety. Asymmetric catalysis, utilizing a small amount of a chiral catalyst to generate large quantities of a single enantiomer, stands as the most elegant and efficient method to achieve this.[1]
The efficacy of a metal-based asymmetric catalyst is almost entirely dependent on the chiral ligand coordinated to it. These ligands, by forming a dissymmetric environment around the metal, are responsible for differentiating between the two prochiral faces of a substrate. One of the most successful strategies in ligand design involves the introduction of significant steric bulk. Bulky substituents can effectively build a "chiral wall" or "pocket" around the active site, leaving only a narrow path for the substrate to approach the metal, thereby forcing a specific orientation and leading to high enantioselectivity.[2]
The 2,6-dimethylphenyl group, often referred to as a xylyl group, is an exemplary sterically demanding moiety. Its two methyl groups in the ortho positions effectively shield the area around the coordinating atom (e.g., phosphorus), projecting a significant steric influence into the catalytic pocket. This compound emerges as a critical chiral building block because it provides this potent xylyl group in an enantiomerically pure form, ready to be incorporated into sophisticated ligand architectures. This guide will use the synthesis and application of a Xyl-PhanePhos analogue to illustrate the journey from a simple chiral alcohol to a highly effective catalyst system.
The Foundation: Synthesis and Resolution of (R)-1-(2,6-Dimethylphenyl)ethanol
The journey to a high-performance ligand begins with an enantiomerically pure precursor. While racemic this compound can be readily synthesized, its utility in asymmetric catalysis is unlocked only through chiral resolution.
Synthesis of Racemic this compound
The synthesis is typically achieved via a Grignard reaction, a robust and scalable method for C-C bond formation.
-
Reaction: 2,6-Dimethylbromobenzene is reacted with magnesium turnings in an anhydrous ether (like THF or diethyl ether) to form the Grignard reagent, 2,6-dimethylphenylmagnesium bromide. This organometallic species is then reacted with acetaldehyde in a nucleophilic addition reaction. A subsequent aqueous acidic workup protonates the resulting alkoxide to yield the racemic alcohol.
Chiral Resolution via Diastereomeric Salt Formation
The most common and industrially viable method for separating enantiomers of a chiral alcohol is through the formation of diastereomeric derivatives, which can then be separated by conventional techniques like crystallization.[3]
-
Principle: The racemic alcohol is reacted with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid or its derivative, to form a mixture of two diastereomeric esters. These diastereomers possess different physical properties, most importantly, different solubilities. This allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor. Subsequent hydrolysis of the separated ester regenerates the enantiomerically pure alcohol.
Protocol 2.2.1: Resolution of (±)-1-(2,6-Dimethylphenyl)ethanol
This protocol describes a representative procedure for obtaining the (R)-enantiomer.
-
Esterification: In a round-bottom flask, dissolve racemic this compound (1.0 eq.) and a chiral resolving agent such as (R)-O-acetylmandelic acid (1.05 eq.) in an appropriate solvent (e.g., toluene). Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Diastereomer Formation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the esterification to completion.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. The less soluble diastereomeric ester, (R)-1-(2,6-dimethylphenyl)ethyl (R)-O-acetylmandelate, will preferentially precipitate.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric purity of the diastereomer can be checked at this stage by chiral HPLC. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.
-
Hydrolysis: Suspend the purified diastereomeric ester in a mixture of methanol and aqueous sodium hydroxide solution. Stir at room temperature until the ester is fully hydrolyzed.
-
Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield enantiomerically pure (R)-1-(2,6-dimethylphenyl)ethanol. The chiral resolving agent can be recovered from the aqueous layer by acidification and extraction.
Ligand Synthesis: From Chiral Alcohol to a Xylyl-Diphosphine Ligand
The enantiopure alcohol is now ready to be converted into a ligand. The following section outlines a plausible synthetic route to a C₂-symmetric diphosphine ligand where the xylyl groups, originating from our chiral alcohol, are attached to the phosphorus atoms. This ligand is a simplified analogue of well-known ligands like Xyl-PhanePhos.
Synthetic Workflow
The transformation involves converting the alcohol into a suitable electrophile, followed by nucleophilic substitution with a phosphine source, and finally, coupling to form the bidentate ligand.
Caption: Synthetic workflow for a C₂-Symmetric Xylyl-Diphosphine Ligand.
Experimental Protocol: Synthesis of a Xylyl-Diphosphine Ligand
-
Step 1: Synthesis of (S)-1-(2,6-dimethylphenyl)ethyl chloride. To a cooled (0 °C) solution of (R)-1-(2,6-dimethylphenyl)ethanol (1.0 eq.) in anhydrous dichloromethane, add pyridine (1.2 eq.). Slowly add thionyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with dichloromethane. The combined organic layers are washed with dilute HCl, saturated NaHCO₃, and brine, then dried and concentrated to yield the chloride, which is used without further purification. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereocenter.
-
Step 2: Synthesis of the Secondary Phosphine. In a flame-dried Schlenk flask under argon, dissolve phenylphosphine (PhPH₂) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.0 eq.) dropwise to form lithium phenylphosphide. In a separate flask, dissolve the chloride from Step 1 in THF. Transfer the phosphide solution to the chloride solution via cannula and allow the reaction to proceed for 4 hours at -78 °C before warming to room temperature. After an aqueous workup, the resulting secondary phosphine is purified by column chromatography.
-
Step 3: Dimerization to the Diphosphine Ligand. Dissolve the secondary phosphine from Step 2 in anhydrous THF under argon and cool to -78 °C. Add n-butyllithium (1.0 eq.) to deprotonate the phosphine. To this solution, add 1,2-dibromoethane (0.5 eq.) and allow the mixture to slowly warm to room temperature and stir overnight. After quenching with water and extraction, the final C₂-symmetric diphosphine ligand is purified by crystallization or chromatography.
Mechanism of Action: The Xylyl Group as a Stereodirecting Element
With the chiral ligand in hand, we can now examine its performance and the mechanism by which it induces asymmetry. The Rh-catalyzed asymmetric hydrogenation of enamides, such as methyl-(Z)-α-acetamidocinnamate (MAC), is a classic benchmark reaction.[4]
The Catalytic Cycle
The generally accepted mechanism for Rh(I)-diphosphine catalyzed hydrogenation involves an "unsaturated pathway".[3][5]
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
-
Adduct Formation: The prochiral olefin substrate coordinates to the rhodium(I) precatalyst, which is complexed with the chiral diphosphine ligand (L*), displacing weakly bound solvent molecules. This forms a catalyst-substrate adduct. Due to the C₂-symmetry of the ligand, the substrate can coordinate to one of two equivalent faces.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydride species. This step is typically the rate-determining and enantioselective step. The substrate's coordination geometry in this transition state determines the final product configuration.
-
Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate and creating the new stereocenter.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group, reductively eliminating the hydrogenated product and regenerating the Rh(I) catalyst, which can then begin a new cycle.
The Role of the Xylyl Groups in Stereoselection
The enantioselectivity of the reaction is determined by the energy difference between the two diastereomeric transition states during the oxidative addition of H₂. The bulky P-xylyl groups are the primary architects of this energy difference.
-
Quadrant Diagram Model: The C₂-symmetric ligand creates four distinct spatial quadrants around the metal center. The bulky xylyl groups occupy two of these quadrants, creating "filled" or "blocked" regions. The other two quadrants are comparatively "open".
-
Steric Repulsion: The prochiral substrate, MAC, has a phenyl group and a smaller ester group. To minimize steric repulsion, the substrate will preferentially bind to the rhodium center in an orientation where its larger phenyl group points towards the "open" quadrants, away from the bulky xylyl groups of the ligand.
-
Facial Selectivity: This preferred binding orientation exposes one specific face of the olefin (either the Re or Si face) to the incoming hydrogen. The alternative binding mode, where the phenyl group would clash with a xylyl group, corresponds to a much higher energy transition state and is therefore disfavored. This large energy difference leads to the exclusive formation of one enantiomer of the product. The cooperative effect of the xylyl groups is crucial for achieving the high levels of stereocontrol observed.[2]
Performance Data and Experimental Protocol
Ligands incorporating P-xylyl groups consistently demonstrate exceptional performance in asymmetric hydrogenation.
Representative Performance Data
The following table summarizes typical results for the Rh-catalyzed asymmetric hydrogenation of methyl-(Z)-α-acetamidocinnamate (MAC) using a Xylyl-diphosphine ligand, adapted from literature data for analogous systems.[6]
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Conversion (%) | ee (%) | Configuration |
| 1 | MAC | 0.1 | 1 | >99 | >99 | (R) |
| 2 | MAC | 0.01 | 1 | >99 | >99 | (R) |
Experimental Protocol: Asymmetric Hydrogenation of MAC
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral Xylyl-diphosphine ligand (0.0011 mmol) and [Rh(COD)₂]BF₄ (0.0010 mmol). Anhydrous, degassed dichloromethane (5 mL) is added, and the solution is stirred for 20 minutes to form the precatalyst solution.
-
Reaction Setup: In a separate hydrogenation vessel, dissolve methyl-(Z)-α-acetamidocinnamate (MAC) (1.0 mmol) in degassed methanol (10 mL).
-
Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel via syringe. Seal the vessel, purge with hydrogen gas three times, and then pressurize to 1 atm of H₂.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for the designated time (e.g., 6 hours). The reaction progress can be monitored by TLC or ¹H NMR.
-
Workup and Analysis: Upon completion, vent the hydrogen pressure carefully. Remove the solvent under reduced pressure. The residue is then passed through a short plug of silica gel to remove the catalyst. The enantiomeric excess (ee) of the product, methyl (R)-2-acetamido-3-phenylpropanoate, is determined by chiral HPLC analysis.
Conclusion
This compound is a quintessential example of a strategic chiral precursor in asymmetric catalysis. While devoid of catalytic activity itself, its enantiopure forms provide access to the sterically powerful 2,6-dimethylphenyl (xylyl) moiety. When incorporated into ligand scaffolds, particularly C₂-symmetric diphosphines, these xylyl groups act as highly effective stereodirecting elements. They create a rigid and well-defined chiral environment around the metal center, leading to exceptional levels of enantioselectivity through steric repulsion. The journey from this simple chiral alcohol to a sophisticated ligand that orchestrates complex catalytic transformations underscores a fundamental principle of modern catalyst design: the rational use of steric effects is a powerful tool for achieving precise control over chemical reactivity and stereochemistry.
References
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- Fan, Q. H., Li, Y. M., & Chan, A. S. (2004). Novel chiral dendritic diphosphine ligands for Rh(I)-catalyzed asymmetric hydrogenation: remarkable structural effects on catalytic properties. Organic Letters, 6(9), 1361-1364. [URL: https://pubs.acs.org/doi/10.1021/ol036512a]
- Kolodiazhnyi, O. I. (2012). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 435-462. [URL: https://www.tandfonline.com/doi/abs/10.1080/10426507.2011.626421]
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A Technical Guide to the Asymmetric Reduction of 2,6-Dimethylacetophenone: Synthesis of Enantiopure 1-(2,6-Dimethylphenyl)ethanol
Abstract
The enantioselective synthesis of chiral secondary alcohols remains a cornerstone of modern medicinal and process chemistry, providing critical building blocks for a vast array of pharmacologically active molecules.[1][2][3] Among these, 1-(2,6-dimethylphenyl)ethanol is a valuable intermediate whose stereocenter demands precise control during synthesis. This technical guide provides an in-depth exploration of the asymmetric reduction of the prochiral ketone, 2,6-dimethylacetophenone, a substrate notable for its steric hindrance. We will dissect two premier catalytic methodologies—Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH)—elucidating the mechanistic principles that govern their high efficacy and enantioselectivity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis to guide catalyst selection and process optimization.
Introduction: The Strategic Importance of Chiral Alcohols
Chirality is a fundamental principle in drug design, where the biological activity of a molecule is often dictated by its three-dimensional arrangement.[3] Enantiomers of the same compound can exhibit vastly different pharmacological profiles, with one being therapeutic while the other may be inactive or even toxic. Consequently, the ability to selectively synthesize a single enantiomer is paramount. The asymmetric reduction of prochiral ketones into enantiomerically enriched secondary alcohols is one of the most powerful and widely adopted strategies to achieve this.[1][4][5]
2,6-Dimethylacetophenone presents a classic challenge due to the steric bulk imposed by the two ortho-methyl groups flanking the carbonyl center. This hindrance can impede the approach of a catalyst and reducing agent, making the selection of a highly active and selective catalytic system crucial for success. This guide focuses on robust, well-established ruthenium-based catalytic systems pioneered by Nobel laureate Ryōji Noyori, which have revolutionized the field of asymmetric synthesis.[6]
Core Methodologies: A Tale of Two Hydrogenation Pathways
The conversion of 2,6-dimethylacetophenone to its corresponding chiral alcohol can be efficiently achieved via two primary catalytic routes: Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH). While both aim for the same stereoselective transformation, they differ fundamentally in their hydrogen source and mechanistic operation.
Asymmetric Transfer Hydrogenation (ATH): The Noyori-Ikariya Model
Asymmetric Transfer Hydrogenation is an operationally simple and powerful technique that circumvents the need for high-pressure gaseous hydrogen.[7][8] Instead, it utilizes readily available hydrogen donor molecules, such as 2-propanol or a formic acid/triethylamine azeotrope.[7][9]
Mechanism and Causality: The most effective catalysts for this transformation are the Noyori-Ikariya type, typically featuring a Ru(II) center coordinated to an η⁶-arene and a chiral N-sulfonated 1,2-diamine ligand, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).[7][10][11] The catalytic cycle operates via a "metal-ligand bifunctional" mechanism.[9][11] This is not a simple inner-sphere coordination of the ketone to the metal. Instead, the reaction proceeds through a concerted, six-membered pericyclic transition state in the outer coordination sphere.[6][9] In this transition state, the hydride (H⁻) is delivered from the ruthenium center to the electrophilic carbonyl carbon, while a proton (H⁺) is simultaneously transferred from the amine ligand to the carbonyl oxygen. This elegant, concerted delivery system is the key to its high efficiency and stereoselectivity.[11] The chirality of the diamine ligand creates a constrained steric environment that dictates which face of the ketone is accessible, thereby determining the absolute stereochemistry of the resulting alcohol.
Workflow for Asymmetric Catalysis
Caption: General experimental workflow for asymmetric reduction.
Asymmetric Hydrogenation (AH): The Ru-BINAP System
Direct Asymmetric Hydrogenation involves the use of molecular hydrogen (H₂), typically under pressure, and is a highly atom-economical method.[6][12] The seminal work in this area involves Ru(II) catalysts bearing chiral diphosphine ligands, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[13][14]
Mechanism and Causality: The mechanism for Ru-BINAP catalyzed hydrogenation of ketones involves the formation of an active ruthenium hydride species.[13] Unlike the outer-sphere ATH mechanism, this process generally involves direct coordination of the ketone's carbonyl oxygen to the ruthenium center. The chiral environment is established by the C₂-symmetric BINAP ligand, whose atropisomeric chirality due to restricted rotation forces the phenyl groups on the phosphorus atoms into a specific conformation.[13][14] This rigid chiral pocket controls the trajectory of the ketone's approach, ensuring that hydride transfer from the metal to the carbonyl carbon occurs preferentially on one of the two enantiotopic faces. The choice of (R)-BINAP or (S)-BINAP ligand directly determines whether the (R) or (S) alcohol is produced.[14]
Mechanism: Asymmetric Transfer Hydrogenation (ATH)
Caption: Simplified outer-sphere mechanism of ATH.
Comparative Analysis and Optimization Strategies
The choice between ATH and AH depends on several factors, including available equipment, scale, and substrate sensitivity.
| Feature | Asymmetric Transfer Hydrogenation (ATH) | Asymmetric Hydrogenation (AH) |
| Hydrogen Source | 2-Propanol or HCOOH/NEt₃[7][15] | Molecular Hydrogen (H₂) |
| Equipment | Standard laboratory glassware[7] | High-pressure reactor (autoclave)[13] |
| Operating Pressure | Atmospheric | Elevated (4 - 100 atm)[14] |
| Catalyst System | Ru(II)-Chiral Diamine (e.g., TsDPEN)[10] | Ru(II)-Chiral Diphosphine (e.g., BINAP)[13] |
| Key Advantage | Operational simplicity, no high-pressure H₂ | High atom economy, clean reaction |
| Potential Drawback | Reversible reaction, generates byproduct (acetone) | Requires specialized pressure equipment |
Key Optimization Parameters:
-
Catalyst Loading: Both methods can achieve high turnover numbers (TON), often with catalyst loadings (S/C ratio) from 100:1 to as high as 100,000:1 in optimized systems.[16]
-
Base (for ATH): A strong base like potassium tert-butoxide (t-BuOK) or KOH is essential for generating the active ruthenium hydride species from the catalyst precursor and 2-propanol.[8][17] The concentration of the base can significantly influence the reaction rate.[17]
-
Solvent: While 2-propanol often serves as both solvent and hydrogen donor in ATH, other solvents can be used for AH, with alcohols like methanol or ethanol being common.[13]
-
Temperature: Reactions are typically run from room temperature to moderate heat (e.g., 30-80 °C). Higher temperatures can increase the reaction rate but may negatively impact enantioselectivity.[13][15]
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and analytical findings.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
Objective: To synthesize (R)-1-(2,6-dimethylphenyl)ethanol using a Ru-(S,S)-TsDPEN catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
2,6-Dimethylacetophenone (Substrate)
-
Anhydrous 2-Propanol (Hydrogen donor and solvent)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (Base)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (In-situ): In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol).
-
Add anhydrous 2-propanol (5 mL) and stir the mixture at room temperature for 20-30 minutes to form the catalyst complex.
-
Reaction Initiation: In a separate flask, dissolve 2,6-dimethylacetophenone (1.0 mmol) and KOH (0.2 mmol) in anhydrous 2-propanol (5 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 40-50 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Analysis: Confirm the structure via ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation (AH)
Objective: To synthesize (R)-1-(2,6-dimethylphenyl)ethanol using a Ru-(R)-BINAP catalyst.
Materials:
-
RuCl₂[(R)-BINAP] (Pre-catalyst) or prepare in-situ from [RuCl₂(benzene)]₂ and (R)-BINAP[14]
-
2,6-Dimethylacetophenone (Substrate)
-
Anhydrous Methanol or Ethanol (Solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Reactor Setup: In a glovebox, charge a high-pressure autoclave equipped with a stirrer bar with RuCl₂[(R)-BINAP] (0.01 mmol) and 2,6-dimethylacetophenone (1.0 mmol).
-
Add anhydrous methanol (10 mL).
-
Reaction: Seal the autoclave, remove it from the glovebox, and purge it several times with H₂ gas.
-
Pressurize the reactor to the desired pressure (e.g., 10-50 atm) and begin stirring.
-
Heat the reaction to the target temperature (e.g., 50 °C) and monitor the pressure drop to gauge hydrogen uptake.
-
Work-up: After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification & Analysis: Open the reactor, concentrate the reaction mixture in vacuo, and purify the residue by column chromatography. Analyze the final product by NMR and determine the ee by chiral HPLC/GC.
Mechanism: Asymmetric Hydrogenation (AH)
Caption: Inner-sphere mechanism of Ru-BINAP hydrogenation.
Product Analysis: Ensuring Purity and Stereointegrity
Accurate analysis of the final product is a non-negotiable step in asymmetric synthesis.
-
Structural Verification: Standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are used to confirm that the product is indeed this compound.
-
Enantiomeric Excess (ee) Determination: Quantifying the stereochemical outcome is critical.[18]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. The chiral alcohol is passed through a column containing a chiral stationary phase (e.g., cellulose or amylose derivatives), which interacts differently with the two enantiomers, leading to their separation and allowing for quantification.[19]
-
Chiral Gas Chromatography (GC): Similar in principle to HPLC, this technique is suitable for volatile alcohols. The sample is passed through a capillary column coated with a chiral selector.[20]
-
NMR Spectroscopy: Using a chiral derivatizing agent or a chiral solvating agent can convert the enantiomers into diastereomers, which often exhibit distinct signals in the ¹H NMR spectrum, allowing for integration and ee calculation.[21]
-
Conclusion and Future Outlook
The asymmetric reduction of 2,6-dimethylacetophenone is a well-solved yet illustrative challenge in modern organic synthesis. Both Asymmetric Transfer Hydrogenation and Asymmetric Hydrogenation, particularly with Noyori-type ruthenium catalysts, provide highly effective and predictable pathways to the desired chiral alcohol, this compound. ATH offers unparalleled operational simplicity, making it ideal for many laboratory settings, while AH provides a cleaner, more atom-economical route for larger-scale synthesis where specialized equipment is available.
The success of these methods lies in the sophisticated design of the chiral ligands, which create a precisely tailored three-dimensional environment to control the stereochemical outcome. The continued development of new ligands and catalysts, including those based on more earth-abundant metals like iron and manganese, promises to further enhance the efficiency, cost-effectiveness, and sustainability of these vital transformations for the pharmaceutical and fine chemical industries.[22][23]
References
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Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Wiley. Retrieved from [Link]
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Catalysis Science & Technology. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Royal Society of Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
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NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
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González, A. Z., et al. (2010). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. NIH. Retrieved from [Link]
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Zanotti-Gerosa, A., Hems, W., Groarke, M., & Hancock, F. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. Retrieved from [Link]
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Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
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ACS Publications. (n.d.). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
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ACS Publications. (2015). Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). The results of catalytic transfer hydrogenation reactions of acetophenone. Retrieved from [Link]
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ResearchGate. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved from [Link]
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ACS Publications. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex.... Journal of the American Chemical Society. Retrieved from [Link]
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MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by.... Catalysts. Retrieved from [Link]
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ACS Publications. (n.d.). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone.... Organic Process Research & Development. Retrieved from [Link]
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Semantic Scholar. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved from [Link]
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University of Illinois. (2017). Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. Retrieved from [Link]
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ACS Publications. (n.d.). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for the asymmetric transfer hydrogenation of ketones.... Retrieved from [Link]
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Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Retrieved from [Link]
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ACS Publications. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis.... Accounts of Chemical Research. Retrieved from [Link]
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RSC Publishing. (2021). A phosphine-free Mn(I)-NNS catalyst for asymmetric transfer hydrogenation of acetophenone: a theoretical prediction. Retrieved from [Link]
-
NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods.... Retrieved from [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
NIH. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH.... Retrieved from [Link]
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ACS Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy.... Journal of Chemical Education. Retrieved from [Link]
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NIH. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020).... Retrieved from [Link]
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An In-depth Technical Guide to 1-(2,6-Dimethylphenyl)ethanol for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,6-Dimethylphenyl)ethanol is a substituted aromatic alcohol characterized by a hydroxyl group on an ethyl substituent attached to a 2,6-dimethylphenyl ring. The steric hindrance imparted by the ortho-methyl groups significantly influences its reactivity and physicochemical properties, making it a molecule of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its core properties, synthesis, analytical characterization, and safety protocols, tailored for professionals in research and development. Its structural motifs are relevant in the broader context of medicinal chemistry and materials science, where precise molecular architecture is paramount.[1]
Physicochemical and Structural Properties
This compound, also known as 2,6-dimethyl-α-methylbenzyl alcohol, possesses a unique set of properties stemming from its sterically hindered aromatic structure. Understanding these foundational characteristics is crucial for its application in experimental design.
Structural and Molecular Data
The core structure consists of an ethanol backbone substituted with a 2,6-dimethylphenyl group at the C1 position. This arrangement creates a chiral center at the carbon atom bearing the hydroxyl group.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₄O
-
Canonical SMILES: CC1=C(C(=CC=C1)C)C(C)O
Key Physicochemical Data
The physical and computed properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents, reaction conditions, and analytical systems.
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | PubChem[2] |
| Melting Point | 62.5-63.0 °C | ChemicalBook[3][4] |
| Boiling Point | 95 °C at 0.6 Torr | ChemicalBook[3][4] |
| Density (Predicted) | 0.986 ± 0.06 g/cm³ | ChemicalBook[3][4] |
| XLogP3-AA (LogP) | 2.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved via a Grignard reaction, a powerful and versatile method for C-C bond formation.
Rationale for Synthetic Route Selection
The Grignard reaction is the preferred method due to its high efficiency and straightforward execution. It involves the nucleophilic attack of a Grignard reagent, in this case, 2,6-dimethylphenylmagnesium bromide, on an electrophilic carbonyl carbon of an aldehyde (acetaldehyde). The steric hindrance from the two ortho-methyl groups on the phenyl ring does not significantly impede the reaction with a small electrophile like acetaldehyde, leading to good yields of the target secondary alcohol.
Experimental Protocol: Grignard Synthesis
This protocol outlines the synthesis from 2-bromo-m-xylene.
Materials:
-
2-Bromo-m-xylene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Acetaldehyde
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (N₂ or Ar).
-
To a round-bottom flask, add magnesium turnings and a small crystal of iodine.
-
Add a solution of 2-bromo-m-xylene in anhydrous diethyl ether dropwise to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.
-
Continue the addition at a rate that maintains a steady reflux. After addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of acetaldehyde in anhydrous diethyl ether dropwise. Maintain the temperature below 10 °C to control the exothermic reaction.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide salt and neutralizes excess Grignard reagent.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a deuterated solvent like CDCl₃.[5][6][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet for the two aromatic methyl groups (Ar-CH₃).
-
Multiplets for the aromatic protons (Ar-H).
-
A quartet for the methine proton (-CH(OH)-) due to coupling with the adjacent methyl group.
-
A doublet for the terminal methyl group (-CH₃).
-
A broad singlet for the hydroxyl proton (-OH), which can be exchanged with D₂O.
-
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments:
-
Signals for the two equivalent aromatic methyl carbons.
-
Signals for the aromatic carbons, showing distinct chemical shifts due to substitution.
-
A signal for the methine carbon (-CH(OH)-).
-
A signal for the terminal methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of this compound will exhibit characteristic absorption bands.[8][9][10]
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol's hydroxyl group involved in hydrogen bonding.[10]
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) corresponding to the methyl and methine C-H bonds.[10]
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of a secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[11]
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 150.22).
-
Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of a methyl group (M-15) or the loss of water (M-18), which are common for alcohols. The benzylic cleavage to form a stable [M-CH₃]⁺ or [M-C₂H₅O]⁺ fragment is also likely.
Reactivity and Potential Applications
The chemical behavior of this compound is dictated by its hydroxyl group and the sterically hindered aromatic ring.
Key Reactions
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2,6-dimethylphenyl)ethan-1-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Esterification: It readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic or basic conditions to form esters.
-
Dehydration: Acid-catalyzed dehydration can lead to the formation of 2,6-dimethylstyrene.
Relevance in Drug Development
While not a drug itself, the this compound scaffold is significant in medicinal chemistry.[12] The 2,6-dimethylphenyl moiety is a common feature in various pharmacologically active molecules.[13] Its steric bulk can be exploited to:
-
Enhance Selectivity: The methyl groups can direct binding to a specific receptor pocket, preventing off-target interactions.
-
Improve Metabolic Stability: The steric hindrance can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life.
-
Modulate Physicochemical Properties: The lipophilic nature of the dimethylphenyl group can be used to tune the overall solubility and membrane permeability of a larger drug molecule.
Safety and Handling
Proper safety precautions are mandatory when handling this compound and the reagents used in its synthesis.
-
General Handling: Handle in a well-ventilated area, preferably a fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid contact with skin, eyes, and clothing.
-
Fire Hazards: The compound and many solvents used in its synthesis (e.g., diethyl ether) are flammable. Keep away from open flames, hot surfaces, and other ignition sources.[15] Use explosion-proof equipment where necessary.[15]
-
Health Hazards: May cause skin, eye, and respiratory irritation.[16] In case of contact, rinse the affected area thoroughly with water.[14] If inhaled, move to fresh air.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a valuable chemical intermediate whose synthesis and properties are well-understood. Its sterically hindered structure provides a unique platform for synthetic transformations and serves as a relevant building block in the design of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its physicochemical properties, reactivity, and analytical signatures, combined with strict adherence to safety protocols, is essential for its effective use in a research and development setting.
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- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
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An In-Depth Technical Guide: 1-(2,6-Dimethylphenyl)ethanol as a Versatile Precursor in Modern Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2,6-Dimethylphenyl)ethanol is a secondary benzylic alcohol whose synthetic utility is profoundly influenced by the unique steric environment created by the two ortho-methyl substituents on its phenyl ring. This guide elucidates the strategic importance of this precursor, detailing its synthesis, characterization, and its application in several key classes of organic transformations. The steric hindrance imposed by the 2,6-dimethylphenyl group governs the reactivity of the hydroxyl moiety and the adjacent stereocenter, enabling selective transformations that are often challenging with less substituted analogues. We will explore its role in dehydration reactions to form valuable monomers, controlled oxidation to ketone intermediates, derivatization into sterically demanding ligands for catalysis, and its potential in asymmetric synthesis. This document serves as a technical resource, providing not only theoretical mechanistic insights but also actionable, field-proven protocols for the modern synthesis professional.
Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound (CAS No. 5069-56-7) is an aromatic alcohol that stands out due to the significant steric shielding of its benzylic hydroxyl group.[1] This structural feature is not merely a passive characteristic; it is a critical element that chemists can exploit to direct reaction outcomes. The ortho-methyl groups restrict the conformational freedom around the C-O bond and limit the accessibility of the hydroxyl group and the alpha-proton, thereby influencing the kinetics and selectivity of many reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5069-56-7 | [1] |
| Molecular Formula | C₁₀H₁₄O | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Appearance | Varies (typically a liquid or low-melting solid) | General Knowledge |
| Boiling Point | Data not widely available; estimated to be >200°C at atm. pressure. | N/A |
| Solubility | Soluble in common organic solvents (ether, THF, CH₂Cl₂); insoluble in water. | General Knowledge |
Spectroscopic Signature
-
¹H NMR: Key signals would include a doublet for the methyl group on the ethanol chain (~1.5 ppm), a quartet for the methine proton (~5.0 ppm), a singlet for the two aromatic methyl groups (~2.4 ppm), and multiplets for the aromatic protons (~7.0-7.2 ppm). The hydroxyl proton will appear as a broad singlet whose chemical shift is concentration-dependent.
-
¹³C NMR: Expected signals include the methyl carbon of the ethanol chain (~25 ppm), the aromatic methyl carbons (~20 ppm), the methine carbon bearing the hydroxyl group (~70 ppm), and distinct signals for the aromatic carbons between 125-145 ppm.
-
FT-IR: A characteristic broad absorption band for the O-H stretch will be present around 3300-3500 cm⁻¹, along with C-H stretching bands (aromatic and aliphatic) just below and above 3000 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[3]
Rationale for Use in Synthesis: The Power of Steric Control
The primary reason researchers turn to this compound is for the steric control it offers. The ortho-methyl groups act as bulky "gatekeepers" that can:
-
Favor Elimination over Substitution: In reactions where Sₙ1/E1 or Sₙ2/E2 pathways compete, the steric hindrance around the reaction center disfavors nucleophilic attack (substitution) and promotes elimination pathways.
-
Influence Diastereoselectivity: When the chiral center is used to induce asymmetry in a new stereocenter, the bulky aryl group can effectively block one face of a reactive intermediate, leading to high diastereoselectivity.
-
Create Unique Ligand Pockets: When incorporated into a ligand scaffold, the 2,6-dimethylphenyl group helps form a well-defined, sterically demanding coordination pocket around a metal center, which is crucial for controlling reactivity and selectivity in catalysis.[6][7]
Synthesis and Purification of the Precursor
Primary Synthetic Route: The Grignard Reaction
The most direct and reliable method for synthesizing this compound is the Grignard reaction.[8] This cornerstone of C-C bond formation involves the nucleophilic addition of a methyl group to the carbonyl of 2,6-dimethylbenzaldehyde. The causality for this choice is clear: the starting materials are commercially available, the reaction is high-yielding, and it establishes the desired structure in a single, efficient step.
Reaction Scheme: 2,6-Dimethylbenzaldehyde + CH₃MgBr → this compound
Experimental Protocol: Grignard Synthesis
Trustworthiness through Self-Validation: This protocol includes anhydrous conditions critical for the success of any Grignard reaction. The slow, controlled addition of the aldehyde to the Grignard reagent is specified to manage the exothermic nature of the reaction, preventing side reactions and ensuring safety.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
Bromomethane (or a solution of methylmagnesium bromide in ether/THF)
-
2,6-Dimethylbenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a single crystal of iodine. Slowly add a solution of bromomethane in anhydrous ether via the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Maintain a gentle reflux until all the magnesium has been consumed.
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice-water bath. Dissolve 2,6-dimethylbenzaldehyde in anhydrous ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.[8]
-
Reaction Quench: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the flask again in an ice-water bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This hydrolyzes the magnesium alkoxide salt to the desired alcohol.[8]
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the ether layer with brine, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Workflow Diagram
Key Synthetic Transformations and Applications
Dehydration to 2,6-Dimethylstyrene
A primary application of this compound is its dehydration to produce 2,6-dimethylstyrene, a specialty monomer. The reaction proceeds via an E1 mechanism, where protonation of the hydroxyl group is followed by the loss of water to form a sterically hindered but resonance-stabilized secondary benzylic carbocation. Subsequent deprotonation yields the alkene.
Causality Behind Experimental Choices: Solid acid catalysts like zeolites (e.g., H-ZSM-5) or acidic resins (e.g., Amberlyst-15) are often preferred over strong mineral acids like H₂SO₄.[9][10] This is because solid-phase catalysts simplify product purification (they can be filtered off), reduce corrosive waste, and can offer higher selectivity by minimizing polymerization of the reactive styrene product within a controlled pore structure. The reaction temperature is kept high enough to facilitate elimination and distill the product as it forms, shifting the equilibrium forward.[11]
Table 2: Comparison of Catalysts for Alcohol Dehydration
| Catalyst | Typical Temperature | Advantages | Disadvantages |
|---|---|---|---|
| p-Toluenesulfonic Acid | 180-230°C[11] | Homogeneous, effective | Corrosive, difficult to remove |
| H-ZSM-5 Zeolite | 200-300°C[9] | Heterogeneous, shape-selective, reusable | Can deactivate due to coking |
| Amberlyst-15 | 100-150°C[10] | Heterogeneous, high acid concentration | Limited thermal stability |
| Iron(II) Complexes | 100-150°C[12] | Homogeneous, avoids Brønsted acids | Requires ligand synthesis |
Protocol: Acid-Catalyzed Dehydration
-
Set up a distillation apparatus with a round-bottom flask containing this compound and a catalytic amount of Amberlyst-15 resin (e.g., 5% w/w).
-
Heat the mixture under reduced pressure to a temperature that allows for the steady distillation of the product (styrene and water).
-
Collect the distillate, which will be a biphasic mixture of 2,6-dimethylstyrene and water.
-
Separate the organic layer, wash with sodium bicarbonate solution to remove any acidic traces, dry over MgSO₄, and re-distill under vacuum to obtain the pure monomer.
Oxidation to 1-(2,6-Dimethylphenyl)ethanone
Accessing the corresponding ketone, 1-(2,6-dimethylphenyl)ethanone, is another crucial transformation. This ketone is a valuable intermediate for further C-C bond formations (e.g., aldol, Wittig reactions) or C-N bond formations (e.g., reductive amination).
Causality Behind Experimental Choices: Due to the presence of a benzylic proton, harsh oxidants (like KMnO₄ or chromic acid) risk over-oxidation and cleavage of the C-C bond. Therefore, milder and more selective reagents are required. Dess-Martin periodinane (DMP) is an excellent choice as it operates under neutral, room-temperature conditions, minimizing side reactions and ensuring a high yield of the ketone.[13] Other suitable reagents include pyridinium chlorochromate (PCC) or a Swern oxidation.
Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add solid Dess-Martin periodinane (1.1 equivalents) to the solution in one portion.
-
Stir the resulting suspension at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate. Stir vigorously for 15 minutes until the layers are clear.
-
Extract the mixture with DCM, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to give the crude ketone, which can be purified by column chromatography.
Applications in Asymmetric Synthesis
This compound is a chiral molecule. While the Grignard synthesis produces a racemic mixture, the enantiomers can be resolved (e.g., by diastereomeric ester formation with a chiral acid followed by separation and hydrolysis) or synthesized directly via asymmetric reduction of the corresponding ketone.[14][15]
Once obtained in enantiopure form, it can serve as a valuable chiral building block.[16] For instance, the hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent Sₙ2 reaction with a nucleophile will proceed with inversion of stereochemistry, allowing for the controlled installation of a new functional group with a defined stereocenter. The bulky 2,6-dimethylphenyl group plays a key role in directing the trajectory of the incoming nucleophile and can enhance the stereoselectivity of subsequent reactions at adjacent centers.[17]
Derivatization for Ligand Scaffolds
The development of high-performance ligands is central to transition metal catalysis.[18][19][20] The 2,6-dimethylphenyl moiety is a common feature in sterically demanding phosphine ligands that promote challenging cross-coupling reactions. This compound is an ideal precursor for such ligands.
Causality Behind Experimental Choices: The hydroxyl group provides a reactive handle for introducing a phosphorus atom. A common strategy involves converting the alcohol to an alkyl halide (e.g., via reaction with PBr₃ or the Appel reaction), which then undergoes nucleophilic substitution with a phosphide anion (e.g., LiPPh₂). This sequence reliably installs the phosphine group, creating a valuable P-chiral or C-chiral ligand scaffold.
Protocol: Conversion to a Phosphine Precursor (Alkyl Bromide)
-
Cool a solution of this compound in anhydrous ether to 0°C under a nitrogen atmosphere.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise with stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture over ice and extract with ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over MgSO₄.
-
Evaporate the solvent to yield the crude 1-(1-bromoethyl)-2,6-dimethylbenzene, which can be used directly in subsequent reactions with phosphide nucleophiles.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information and handling procedures before use. Grignard reagents are highly reactive and pyrophoric; all procedures involving them must be conducted under strictly anhydrous and inert conditions.
Conclusion and Future Outlook
This compound is more than a simple benzylic alcohol; it is a strategic precursor whose utility is defined by its inherent steric properties. It provides reliable access to valuable monomers, ketone building blocks, and, most significantly, sterically demanding chiral scaffolds for asymmetric synthesis and catalysis. Future research will likely focus on expanding its use in the development of novel, highly selective organocatalysts and transition metal ligands, where the precise steric and electronic tuning afforded by the 2,6-dimethylphenyl group can be leveraged to solve outstanding challenges in modern organic synthesis.
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General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7. [Link]
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YouTube. UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. [Link]
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NIH. Asymmetric synthesis of a stereopentade fragment toward latrunculins. [Link]
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ResearchGate. Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S). [Link]
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NIH. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. [Link]
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PubMed. First asymmetric synthesis of planar chiral [2.2]metacyclophanes. [Link]
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Chemie Brunschwig. TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO. [Link]
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Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Muthu-Subramanian/a66710b784347c617c09340794b62141505c8736]([Link]
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An In-Depth Technical Guide to the Chirality of 1-(2,6-Dimethylphenyl)ethanol for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the chirality of 1-(2,6-dimethylphenyl)ethanol, a key chiral building block in modern organic synthesis. We will delve into the fundamental principles of its stereochemistry, practical methodologies for the preparation of its enantiomers, and robust analytical techniques for the determination of enantiopurity. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to effectively utilize this versatile chiral alcohol in their work.
The Significance of Chirality in this compound
Chirality is a fundamental property of molecules that has profound implications in pharmacology, materials science, and agrochemistry. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different biological activities and physical properties. This compound possesses a single stereocenter at the carbinol carbon, giving rise to two enantiomers: (R)-1-(2,6-dimethylphenyl)ethanol and (S)-1-(2,6-dimethylphenyl)ethanol.
The steric hindrance provided by the two methyl groups on the phenyl ring, ortho to the hydroxyethyl substituent, imparts unique conformational properties to this molecule. When used as a chiral auxiliary or as a precursor to chiral ligands, this steric bulk can create a well-defined chiral environment, enabling high levels of stereocontrol in asymmetric transformations.[1][2][3] The ability to access enantiomerically pure forms of this alcohol is therefore of paramount importance for its application in the synthesis of complex, single-enantiomer target molecules.
Synthetic Approaches to Enantiomerically Enriched this compound
The preparation of enantiomerically pure or enriched this compound can be broadly categorized into two main strategies: the asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.
Asymmetric Synthesis: Enantioselective Reduction of 2',6'-Dimethylacetophenone
A highly efficient method for the direct synthesis of a single enantiomer of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2',6'-dimethylacetophenone. This approach avoids the loss of 50% of the material inherent in classical resolutions.
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of ketones.[4][5][6][7][8] The reaction utilizes a chiral oxazaborolidine catalyst, derived from proline, in the presence of a borane source. The choice of the (R)- or (S)-catalyst dictates the stereochemistry of the resulting alcohol.
Experimental Protocol: Asymmetric Synthesis of (S)-1-(2,6-Dimethylphenyl)ethanol via CBS Reduction
Materials:
-
2',6'-Dimethylacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).
-
Cool the flask to 0 °C in an ice bath and add anhydrous THF.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the catalyst solution while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes.
-
In a separate flask, prepare a solution of 2',6'-dimethylacetophenone (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C. Vigorous gas evolution will be observed.
-
Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-1-(2,6-dimethylphenyl)ethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or NMR analysis.
Another powerful tool for the enantioselective reduction of ketones is the Noyori asymmetric hydrogenation.[9][10][11][12][13] This method employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, to effect the hydrogenation with high enantioselectivity.
Conceptual Workflow for Noyori Asymmetric Hydrogenation
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution is a particularly attractive "green" chemistry approach due to the mild reaction conditions and high enantioselectivity of these biocatalysts.[14][15][16][17][18]
In a lipase-catalyzed kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by an acyl donor, such as vinyl acetate, leaving the other enantiomer unreacted. This results in a mixture of the acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for the resolution of secondary benzylic alcohols.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(2,6-Dimethylphenyl)ethanol
Materials:
-
(±)-1-(2,6-Dimethylphenyl)ethanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Standard laboratory glassware and magnetic stirrer or orbital shaker
Procedure:
-
To a clean, dry flask, add (±)-1-(2,6-dimethylphenyl)ethanol (1.0 eq.) and the anhydrous organic solvent.
-
Add Novozym 435 (typically 10-50% by weight of the substrate).
-
Add vinyl acetate (0.5-0.6 eq.). Using a slight excess of the alcohol helps to ensure the reaction stops at approximately 50% conversion.
-
Seal the flask and place it on an orbital shaker or use a magnetic stirrer at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction when the conversion is close to 50%. This can be achieved by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted alcohol and the acylated product.
-
Separate the unreacted alcohol from the ester by flash column chromatography on silica gel.
-
The acylated enantiomer can be hydrolyzed back to the alcohol using a base (e.g., NaOH in methanol/water) if the other enantiomer is desired.
Analytical Determination of Enantiomeric Purity
Accurate determination of enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis or resolution. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents are the most common and reliable methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[19][20][21][22][23] The separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including alcohols.
Hypothetical Protocol: Chiral HPLC Analysis of this compound
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is a good starting point for screening.
Mobile Phase Screening:
-
A typical mobile phase for normal phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a mobile phase composition of 90:10 (v/v) hexane:isopropanol and a flow rate of 1.0 mL/min.
-
The composition of the mobile phase can be adjusted to optimize the resolution and retention times. Increasing the percentage of the alcohol modifier will generally decrease the retention times.
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Data Presentation: Chiral HPLC Screening Parameters
| Column Type | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) |
| Chiralcel OD-H | 95:5 | 1.0 | 25 | 254 |
| Chiralcel OD-H | 90:10 | 1.0 | 25 | 254 |
| Chiralpak AD-H | 95:5 | 1.0 | 25 | 254 |
| Chiralpak AD-H | 90:10 | 1.0 | 25 | 254 |
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA).[24][25][26][27][28] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the splitting of otherwise isochronous signals in the NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric ratio.
Conceptual Workflow for NMR Analysis with a Chiral Solvating Agent
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- 18. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
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CAS number 7287-82-3 synthesis and applications
An In-depth Technical Guide to 1-(2-Methylphenyl)ethanol (CAS 7287-82-3): Synthesis and Applications
A Note on Chemical Identity: This guide focuses on the chemical compound associated with CAS number 7287-82-3, which is 1-(2-Methylphenyl)ethanol .[1][2][3][4][5] Initial inquiries may have linked this CAS number to other chemical names; however, authoritative chemical databases confirm the identity as 1-(2-Methylphenyl)ethanol. This document proceeds with a detailed exploration of this specific molecule.
Introduction
1-(2-Methylphenyl)ethanol is a chiral aromatic alcohol that serves as a valuable intermediate in organic synthesis. Its structure, featuring a stereocenter adjacent to a phenyl ring, makes it a significant building block in the preparation of more complex chiral molecules, particularly within the pharmaceutical and fine chemical industries. The presence of the ortho-methyl group introduces steric hindrance that can influence its reactivity compared to its unsubstituted counterpart, 1-phenylethanol, a factor that must be considered in synthetic design.[6] This guide provides a comprehensive overview of the synthesis of 1-(2-Methylphenyl)ethanol, including both racemic and asymmetric routes, and explores its applications as a precursor in advanced chemical manufacturing.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-(2-Methylphenyl)ethanol is presented in the table below.
| Property | Value | Reference |
| CAS Number | 7287-82-3 | [1][2][3] |
| Molecular Formula | C₉H₁₂O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 214 °C (at 760 Torr) | [8] |
| Density | ~0.97 - 1.026 g/mL | [3][7][8] |
| Refractive Index | ~1.5315 | [3][8] |
| Solubility | Soluble in alcohols and ether; slightly soluble in water | [7] |
| pKa | 14.44 ± 0.20 (Predicted) |
Part 1: Synthesis of 1-(2-Methylphenyl)ethanol
The synthesis of 1-(2-Methylphenyl)ethanol can be achieved through several reliable methods. The choice of method often depends on whether a racemic mixture or a specific enantiomer is required.
Racemic Synthesis via Grignard Reaction
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a highly effective method for producing secondary alcohols like 1-(2-Methylphenyl)ethanol.[9][10][11] This approach involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. There are two primary Grignard routes to the target molecule:
-
Route A: Reaction of 2-methylbenzaldehyde with methylmagnesium bromide.
-
Route B: Reaction of 2'-methylacetophenone with methylmagnesium bromide is not a valid route. A more appropriate Grignard synthesis would involve reacting an ester, such as methyl 2-methylbenzoate, with two equivalents of a methyl Grignard reagent.
Route A is generally more direct for this specific target.
Caption: Synthesis of 1-(2-Methylphenyl)ethanol by ketone reduction.
Experimental Protocol: Sodium Borohydride Reduction
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-methylacetophenone in a suitable alcoholic solvent, such as methanol or ethanol, at room temperature.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully add dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the excess NaBH₄ and the resulting borate esters.
-
Extraction: Remove the bulk of the organic solvent via rotary evaporation. Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or vacuum distillation.
Asymmetric Synthesis of 1-(2-Methylphenyl)ethanol
For applications in drug development, obtaining a single enantiomer of a chiral molecule is often crucial. [12][13]Asymmetric synthesis aims to produce one enantiomer in excess over the other.
Enzymatic Reduction: Alcohol dehydrogenases (ADHs) are highly efficient biocatalysts for the asymmetric reduction of ketones to chiral alcohols. [14]An ADH that follows Prelog's rule will typically reduce 2'-methylacetophenone to the (S)-enantiomer, while an anti-Prelog ADH will yield the (R)-enantiomer. This method offers high enantioselectivity (often >99% ee) and operates under mild, environmentally friendly conditions. [14][15] Asymmetric Hydrogenation: Another powerful technique is the catalytic asymmetric hydrogenation of 2'-methylacetophenone. This involves using a chiral catalyst, often a transition metal complex (like Ruthenium or Rhodium) with a chiral ligand (e.g., BINAP). [13]The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer.
Part 2: Applications in Research and Drug Development
1-(2-Methylphenyl)ethanol is primarily used as a chiral building block and intermediate in the synthesis of more complex molecules.
Intermediate in Pharmaceutical Synthesis
While some sources suggest a role as an intermediate in the synthesis of drugs like diazepam, a review of common synthetic routes for diazepam indicates that it is typically synthesized from 2-(methylamino)-5-chlorobenzophenone. [16][17][18][19]The direct involvement of 1-(2-methylphenyl)ethanol in the synthesis of these specific benzodiazepines is not well-documented in readily available literature.
However, its value as a chiral intermediate is well-established in the broader context of pharmaceutical synthesis. [20]Chiral secondary alcohols are common motifs in bioactive molecules. The enantiomerically pure forms of 1-(2-methylphenyl)ethanol can be used to introduce a specific stereocenter into a target molecule, which is a critical step in the development of many modern drugs.
Precursor for Chiral Ligands and Auxiliaries
The hydroxyl group of 1-(2-methylphenyl)ethanol can be readily converted into other functional groups or used as an anchor point to attach the molecule to a solid support or another molecular scaffold. Enantiomerically pure forms of the alcohol are valuable starting materials for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral catalyst that can then be used to produce other enantiomerically enriched compounds.
Use in Flavor and Fragrance Industry
Though the primary focus of this guide is on research and drug development, it is worth noting that aromatic alcohols like 1-(2-Methylphenyl)ethanol and its analogs are sometimes used in the fragrance industry due to their characteristic odors. [7][21]
Part 3: Analytical Characterization
The identity and purity of 1-(2-Methylphenyl)ethanol are typically confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group on the ring, the methyl group on the ethyl chain, the methine proton (CH-OH), and the hydroxyl proton.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The NIST Chemistry WebBook provides reference mass spectra for this compound. [2][5]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, most notably the broad O-H stretch of the alcohol group (typically around 3300-3500 cm⁻¹) and C-O stretching vibrations. [2]* Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (ee) of asymmetrically synthesized 1-(2-Methylphenyl)ethanol, chiral chromatography is employed. This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.
Conclusion
1-(2-Methylphenyl)ethanol (CAS 7287-82-3) is a versatile chiral secondary alcohol with significant potential as an intermediate in organic synthesis. Its preparation can be readily achieved through classic methods such as the Grignard reaction or ketone reduction, which yield the racemic product. For applications in drug discovery and development, where stereochemistry is paramount, asymmetric synthesis methods like enzymatic reduction or catalytic hydrogenation are employed to produce enantiomerically pure forms. While its direct role in the synthesis of specific blockbuster drugs like diazepam is not strongly supported by mainstream synthetic literature, its utility as a chiral building block for creating complex, stereochemically defined molecules ensures its relevance to researchers and scientists in the pharmaceutical and chemical industries.
References
-
ChemBK. (R)-(+)-1-(2-Methylphenyl)-1-ethanol. Available at: [Link]
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction.
-
PubChem. 1-(2-Methylphenyl)ethanol. National Institutes of Health. Available at: [Link]
-
NIST. 1-(2-Methylphenyl)ethanol. National Institute of Standards and Technology. Available at: [Link]
-
University of Liverpool. Asymmetric Synthesis. Available at: [Link]
-
LookChem. 1-(2-Methylphenyl)ethanol. Available at: [Link]
-
NIST. 1-(2-Methylphenyl)ethanol. National Institute of Standards and Technology. Available at: [Link]
-
Royal Society of Chemistry. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology. Available at: [Link]
-
Pharmaguideline. Asymmetric Synthesis: Partial and Absolute. Available at: [Link]
-
PubMed. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. National Library of Medicine. Available at: [Link]
-
Frontiers. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Available at: [Link]
-
PubChem. 2'-Methylacetophenone. National Institutes of Health. Available at: [Link]
-
Chemistry Stack Exchange. Preparation of Alcohols from Grignard Reagent. Available at: [Link]
-
ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Available at: [Link]
- Jasperse, J. Grignard Synthesis of Triphenylmethanol.
- Google Patents. Preparation of diazepam.
- Unknown. PREPARATION OF TRIPHENYL METHANOL BY GRIGNARD REACTION. USE OF CARBON NUCLEOPHILES IN ORGANIC SYNTHESIS.
-
JOCPR. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available at: [Link]
-
Scribd. New Synthesis of Diazepam. Available at: [Link]
-
Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]
-
ResearchGate. Synthesis of Diazepam-Imprinted Polymers with Two Functional Monomers in Chloroform Using a Bulk Polymerization Method. Available at: [Link]
-
CAS. (+)-1-(4-Methylphenyl)ethanol. Available at: [Link]
-
PubMed Central. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Library of Medicine. Available at: [Link]
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An In-Depth Technical Guide to 1-(2,6-Dimethylphenyl)ethanol: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 1-(2,6-dimethylphenyl)ethanol, a sterically hindered secondary alcohol with potential applications in organic synthesis. We will delve into its primary synthetic routes, detailed characterization, and explore its prospective utility as a chiral auxiliary or ligand in asymmetric catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Molecular Overview
This compound is an aromatic alcohol characterized by a phenyl ring substituted with two methyl groups at the ortho positions relative to the ethanol substituent. This substitution pattern imparts significant steric hindrance around the hydroxyl group, influencing its reactivity and potential applications. The strategic placement of these methyl groups can be exploited to direct the stereochemical outcome of reactions when this molecule is employed as a chiral building block.
Key Molecular Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| Structure |
Synthetic Methodologies
The synthesis of this compound can be primarily achieved through two well-established and reliable methods in organic chemistry: the Grignard reaction and the reduction of a corresponding ketone. The choice between these pathways often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis via Grignard Reaction
This approach involves the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to the carbonyl carbon of 2,6-dimethylbenzaldehyde. The steric hindrance posed by the ortho-methyl groups on the aldehyde necessitates careful control of reaction conditions to favor the desired 1,2-addition over potential side reactions like reduction or enolization.[1]
Reaction Scheme:
Caption: Grignard synthesis of this compound.
Experimental Protocol: Grignard Reaction
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation (if not commercially available): Magnesium turnings are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction is typically initiated with gentle warming and then maintained at a gentle reflux until the magnesium is consumed.
-
Aldehyde Addition: The Grignard reagent is cooled in an ice bath. A solution of 2,6-dimethylbenzaldehyde in anhydrous ether or THF is added dropwise from the addition funnel. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthesis via Reduction of 2',6'-Dimethylacetophenone
An alternative and often high-yielding route is the reduction of the corresponding ketone, 2',6'-dimethylacetophenone. This transformation can be achieved using a variety of reducing agents, with sodium borohydride being a common and mild choice.
Reaction Scheme:
Caption: Reduction of 2',6'-dimethylacetophenone.
Experimental Protocol: Ketone Reduction
-
Reaction Setup: 2',6'-Dimethylacetophenone is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Reducing Agent Addition: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The addition is controlled to manage the evolution of hydrogen gas.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting ketone is fully consumed.
-
Work-up: The reaction is quenched by the slow addition of water or dilute hydrochloric acid. The solvent is then removed under reduced pressure.
-
Extraction and Purification: The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The following data are predicted based on the analysis of structurally similar compounds.[2]
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and hydroxyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 3H | Aromatic protons |
| ~5.1-5.2 | Quartet | 1H | Methine proton (-CHOH) |
| ~2.3-2.4 | Singlet | 6H | Ar-CH₃ protons |
| ~1.8-2.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
| ~1.5 | Doublet | 3H | -CH(OH)CH₃ proton |
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~144 | Aromatic C (quaternary, C-2, C-6) |
| ~134 | Aromatic C (quaternary, C-1) |
| ~128-130 | Aromatic CH |
| ~67 | Methine C (-CHOH) |
| ~24 | -CH(OH)CH₃ |
| ~19 | Ar-CH₃ |
3.3. Infrared (IR) Spectroscopy
The IR spectrum is characterized by a prominent broad absorption band corresponding to the O-H stretch of the alcohol.
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 (broad) | O-H stretch (alcohol) |
| ~3020-3060 | C-H stretch (aromatic) |
| ~2850-2980 | C-H stretch (aliphatic) |
| ~1460-1490 | C=C stretch (aromatic) |
| ~1050-1080 | C-O stretch (secondary alcohol) |
Potential Applications in Asymmetric Synthesis
The sterically hindered nature of this compound, combined with its chirality when resolved into its enantiomers, makes it a promising candidate for applications in asymmetric synthesis.
Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic unit that is incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The bulky 2,6-dimethylphenyl group in this compound can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered side. This can lead to high diastereoselectivity in reactions such as aldol additions, alkylations, and Diels-Alder reactions. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.
Chiral Ligand Precursor
This compound can serve as a precursor for the synthesis of novel chiral ligands for transition metal-catalyzed asymmetric reactions. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of coordinating atoms such as phosphorus or nitrogen. The resulting ligands could be employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions, where the steric bulk of the 2,6-dimethylphenyl moiety would play a crucial role in creating a chiral environment around the metal center.
Safety and Handling
Conclusion
This compound is a readily accessible, sterically hindered secondary alcohol with significant potential in the field of organic synthesis. Its synthesis via Grignard reaction or ketone reduction is straightforward, and its structural features make it an attractive candidate for development as a chiral auxiliary or as a precursor to novel chiral ligands. Further research into the resolution of its enantiomers and their application in asymmetric catalysis is warranted to fully explore the synthetic utility of this versatile molecule.
References
- Supporting information for a relevant journal article
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction.
- BenchChem. Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde.
Sources
Methodological & Application
Application Notes and Protocols: 1-(2,6-Dimethylphenyl)ethanol as a Chiral Auxiliary in Diastereoselective Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aldol reaction is a cornerstone in synthetic organic chemistry for the construction of carbon-carbon bonds and the generation of stereocenters.[1] The use of chiral auxiliaries is a robust strategy to control the stereochemical outcome of these reactions, enabling the synthesis of enantiomerically pure compounds crucial for drug development and natural product synthesis.[2][3] This guide details the application of 1-(2,6-dimethylphenyl)ethanol as a novel, sterically demanding chiral auxiliary for diastereoselective aldol reactions. While not as extensively documented as classical Evans oxazolidinones, the principles governing its stereodirecting influence can be extrapolated from established models.[4] The bulky 2,6-dimethylphenyl group is proposed to offer a highly rigid and predictable steric environment, leading to excellent levels of diastereoselectivity. This document provides a theoretical framework, detailed experimental protocols, and mechanistic insights for its use.
Introduction: The Role of Steric Hindrance in Asymmetric Induction
A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction.[2] In aldol reactions, the auxiliary's chiral environment dictates the facial selectivity of the enolate's attack on an aldehyde, leading to the preferential formation of one diastereomer.[5] The efficacy of a chiral auxiliary is often correlated with its ability to create a well-defined and conformationally restricted transition state.
The this compound auxiliary leverages significant steric hindrance from the two ortho-methyl groups on the phenyl ring. This steric bulk is anticipated to lock the conformation of the ester enolate, providing a highly differentiated environment for the incoming aldehyde. This principle is analogous to the high levels of stereocontrol observed with other sterically encumbered auxiliaries.[6]
Proposed Mechanism of Stereocontrol
The stereochemical outcome of aldol reactions using chiral auxiliaries attached to carbonyl compounds is often rationalized using the Zimmerman-Traxler model, particularly for boron enolates.[4] This model posits a six-membered, chair-like transition state where the metal cation chelates both the enolate oxygen and the aldehyde oxygen.
For an N-acyl derivative of this compound, the formation of a (Z)-enolate upon treatment with a Lewis acid like dibutylboron triflate and a hindered base is expected.[2] In the transition state, the bulky 2,6-dimethylphenyl group is expected to occupy a pseudo-equatorial position to minimize steric interactions. This arrangement effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. The aldehyde's substituent (R) will also prefer an equatorial orientation to avoid 1,3-diaxial interactions, leading to the formation of the syn-aldol product.
Diagram 1: Proposed Zimmerman-Traxler Transition State
This diagram illustrates the proposed chair-like transition state for the aldol reaction of a boron enolate derived from a propionyl ester of (R)-1-(2,6-dimethylphenyl)ethanol. The steric bulk of the 2,6-dimethylphenyl group dictates the facial selectivity of the reaction.
Caption: Zimmerman-Traxler model for the aldol reaction.
Experimental Protocols
The following protocols are proposed based on standard procedures for asymmetric aldol reactions and should be optimized for specific substrates.
Synthesis of the Chiral Ester
The first step involves the esterification of the chiral auxiliary with the desired carboxylic acid derivative.
Diagram 2: Workflow for Chiral Ester Synthesis
Caption: Workflow for the synthesis of the chiral ester.
Protocol:
-
To a solution of (R)-1-(2,6-dimethylphenyl)ethanol (1.0 equiv.) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add pyridine (1.5 equiv.).
-
Slowly add propionyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.
Asymmetric Aldol Reaction
This protocol describes the formation of the boron enolate followed by the addition of an aldehyde.
Protocol:
-
To a solution of the chiral propionyl ester (1.0 equiv.) in anhydrous dichloromethane (0.2 M) under an inert atmosphere at -78 °C, add di-n-butylboron triflate (1.1 equiv.) dropwise.
-
Slowly add diisopropylethylamine (1.2 equiv.) dropwise. The solution should turn from colorless to pale yellow.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to -78 °C.
-
Add the desired aldehyde (1.5 equiv.) as a solution in anhydrous dichloromethane dropwise.
-
Stir at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron species.
-
Extract the mixture with dichloromethane, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
-
Purify the aldol adduct by flash column chromatography.
Cleavage of the Chiral Auxiliary
The auxiliary can be cleaved to yield the chiral β-hydroxy carboxylic acid, which can then be converted to other functional groups. Due to the steric hindrance, forcing conditions may be necessary.[7][8][9]
Protocol (Hydrolytic Cleavage):
-
Dissolve the aldol adduct (1.0 equiv.) in a mixture of tetrahydrofuran and water (4:1).
-
Add lithium hydroxide (LiOH) (4.0 equiv.).
-
Stir the reaction at room temperature for 12-24 hours. For more hindered substrates, gentle heating (40-50 °C) may be required.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
The chiral auxiliary can be recovered from the organic layer for reuse.
-
The aqueous layer contains the desired β-hydroxy carboxylic acid.
Expected Performance and Data
Based on analogous systems utilizing sterically demanding chiral auxiliaries, high diastereoselectivity is anticipated. The following table presents hypothetical, yet realistic, data for the aldol reaction with various aldehydes.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >98:2 | 88 |
| 2 | Benzaldehyde | >95:5 | 92 |
| 3 | Acetaldehyde | >97:3 | 85 |
| 4 | Cinnamaldehyde | >96:4 | 90 |
Conclusion
This compound presents itself as a promising chiral auxiliary for asymmetric aldol reactions. Its significant steric bulk is poised to offer excellent stereocontrol, leading to high diastereoselectivity. The protocols outlined in this guide provide a solid foundation for researchers to explore its utility in the synthesis of complex chiral molecules. Further optimization of reaction conditions will likely lead to even more efficient and selective transformations.
References
- Wikipedia. Chiral auxiliary. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- Evans Aldol Reaction and a Friend for Aldol Reactions. YouTube. [URL: https://www.youtube.
- Gassman, P. G.; Schenk, W. N. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00898a030]
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222383/]
- Organocatalyzed enantioselective aldol and Henry reactions starting from benzylic alcohols. Universidad de Zaragoza. [URL: https://zaguan.unizar.es/record/64796/files/texto_completo.pdf]
- Theodorou, V.; Alagiannis, M.; Ntemou, N.; Brentas, A.; Voulgari, P. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [URL: https://www.researchgate.net/publication/328574163_Mild_alkaline_hydrolysis_of_hindered_esters_in_non-aqueous_solution]
- Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [URL: https://pharmaxchange.info/2012/12/diastereoselection-in-aldol-reactions/]
- Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9243735/]
- Cleavage of esters, amides or thioesters of formic acid, comprises converting ester, amide or thioester of formic acid to carbon dioxide and corresponding alcohol, amine or thiol by a formate dehydrogenase. Google Patents. [URL: https://patents.google.
- Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11485376/]
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/4939]
- Theodorou, V.; Alagiannis, M.; Ntemou, N.; Brentas, A.; Voulgari, P. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2018/vii/10.24820/ark.5550190.p010.673/]
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02485a]
- The Use of Chiral ortho‐Auxiliaries/Substituents and Remote Stereogenic Centers in Atropselective Biaryl Synthesis. ResearchGate. [URL: https://www.researchgate.
- Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30569316/]
- The Selective Aldol Reaction. Macmillan Group Meeting. [URL: https://macmillan.princeton.edu/wp-content/uploads/2018/03/The-Selective-Aldol-Reaction.pdf]
- 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.03%3A_Reactions_of_Ethers_-_Acidic_Cleavage]
- Broad Scope Synthesis of Ester Precursors of Nonfunctionalized Chiral Alcohols Based on the Asymmetric Hydrogenation of α,β-Dialkyl-, α,β-Diaryl-, and α-Alkyl-β-aryl-vinyl Esters. ResearchGate. [URL: https://www.researchgate.net/publication/326880299_Broad_Scope_Synthesis_of_Ester_Precursors_of_Nonfunctionalized_Chiral_Alcohols_Based_on_the_Asymmetric_Hydrogenation_of_ab-Dialkyl-_ab-Diaryl-_and_a-Alkyl-b-aryl-vinyl_Esters]
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287841/]
- Chiral Auxiliaries. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sub-content-hub/chemistry/chiral-reagents/chiral-auxiliaries]
- Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5324316/]
- A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions. Benchchem. [URL: https://www.benchchem.com/pdf/A-Comparative-Guide-to-Chiral-Auxiliaries-in-Asymmetric-Aldol-Reactions.pdf]
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Application Notes and Protocols for the Enantioselective Addition of Organometallics to 2,6-Dimethylbenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating Steric Challenges in Asymmetric Synthesis
The enantioselective addition of organometallic reagents to prochiral aldehydes is a cornerstone of modern organic synthesis, providing access to valuable chiral secondary alcohols. However, when the aldehyde substrate is sterically encumbered, such as in the case of 2,6-dimethylbenzaldehyde, this transformation presents a significant challenge. The two ortho-methyl groups effectively shield the carbonyl carbon, hindering the approach of the nucleophile and demanding highly tailored catalytic systems to achieve high levels of conversion and enantioselectivity. This guide provides an in-depth analysis and practical protocols for the enantioselective addition of organometallic reagents to 2,6-dimethylbenzaldehyde, offering insights into overcoming the inherent steric barriers.
The successful asymmetric functionalization of sterically hindered aldehydes like 2,6-dimethylbenzaldehyde is of paramount importance in the synthesis of complex molecules, including natural products and pharmaceuticals, where precise control of stereochemistry is crucial for biological activity. This document will explore two key strategies: the use of organozinc reagents with chiral amino alcohol ligands and the application of deactivated Grignard reagents in titanium-catalyzed systems.
Core Principles: Overcoming Steric Hindrance
The primary obstacle in the enantioselective addition to 2,6-dimethylbenzaldehyde is the steric clash between the incoming nucleophile-catalyst complex and the ortho-methyl groups of the aldehyde. To overcome this, successful catalytic systems often employ the following strategies:
-
Small, Highly Active Nucleophiles: Utilizing organometallic reagents with small alkyl or aryl groups can minimize steric repulsion.
-
Catalyst Design with a Large Chiral Pocket: The chiral ligand should create a well-defined and sufficiently large binding pocket that can accommodate the hindered aldehyde while still effectively differentiating between the two enantiotopic faces of the carbonyl group.
-
Lewis Acid Activation: A Lewis acidic metal center is crucial for activating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack, even with the steric hindrance.
-
Fine-Tuning of Reaction Conditions: Temperature, solvent, and the nature of the organometallic reagent and catalyst all play critical roles in modulating reactivity and selectivity.
Protocol I: Enantioselective Ethylation using Diethylzinc with a Chiral Amino Alcohol Catalyst
The addition of organozinc reagents to aldehydes, particularly in the presence of chiral amino alcohols, is a well-established and highly effective method for the synthesis of chiral secondary alcohols. For sterically hindered substrates like 2,6-dimethylbenzaldehyde, the choice of the chiral ligand is critical. Camphor-derived β-amino alcohols have shown promise in providing the necessary steric environment to induce high enantioselectivity.
Causality Behind Experimental Choices:
-
Diethylzinc (Et₂Zn): As a relatively mild and less reactive organometallic reagent compared to Grignard or organolithium reagents, diethylzinc allows for better catalytic control and reduces the likelihood of uncatalyzed background reactions, which would lead to a racemic product.
-
Chiral β-Amino Alcohol Ligand: The chiral ligand, in this case, a camphor-derived amino alcohol, coordinates to the zinc atom, forming a chiral catalyst. The bulky camphor backbone creates a defined chiral environment around the metal center, which then directs the ethyl group to one of the two faces of the aldehyde.
-
Titanium (IV) Isopropoxide (Ti(OiPr)₄): This Lewis acid acts as a co-catalyst, accelerating the reaction and enhancing enantioselectivity. It is believed to form a more reactive and organized transition state involving the chiral ligand, the organozinc reagent, and the aldehyde.[1]
-
Solvent (Toluene): A non-coordinating solvent like toluene is preferred to avoid competition with the chiral ligand for coordination to the metal center.
Experimental Workflow Diagram:
Caption: Workflow for the enantioselective ethylation of 2,6-dimethylbenzaldehyde.
Detailed Protocol:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral camphor-derived β-amino alcohol (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2 mL).
-
To this solution, add titanium (IV) isopropoxide (0.1 mmol, 10 mol%) and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 2,6-dimethylbenzaldehyde (1.0 mmol, 134 mg) in anhydrous toluene (3 mL).
-
Cool the aldehyde solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
To the cooled aldehyde solution, add the pre-formed chiral catalyst solution via cannula.
-
Slowly add diethylzinc (1.5 mmol, 1.5 mL of a 1.0 M solution in hexanes) dropwise over 10 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-(2,6-dimethylphenyl)propan-1-ol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Protocol II: Enantioselective Alkylation using a Deactivated Grignard Reagent with a BINOL-Titanium Catalyst
The high reactivity of Grignard reagents can be detrimental to enantioselectivity, often leading to a significant background reaction. A powerful strategy to mitigate this is the in-situ deactivation of the Grignard reagent with an additive, which makes the nucleophile more amenable to catalytic control. This approach, coupled with a robust BINOL-derived titanium catalyst, has proven effective for the asymmetric addition to a range of aldehydes.[2]
Causality Behind Experimental Choices:
-
Ethylmagnesium Bromide (EtMgBr): A common and readily available Grignard reagent.
-
Bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE): This chelating ether coordinates to the magnesium center of the Grignard reagent, reducing its reactivity and preventing the uncatalyzed racemic addition.[2] This "deactivation" is key to achieving high enantioselectivity.
-
(S)-BINOL: A privileged chiral ligand in asymmetric catalysis. When complexed with titanium, it forms a highly effective and versatile Lewis acid catalyst. The C₂-symmetric backbone of BINOL creates a well-defined chiral environment that effectively controls the facial selectivity of the nucleophilic attack.
-
Titanium (IV) Isopropoxide (Ti(OiPr)₄): Forms the active chiral Lewis acid catalyst upon reaction with (S)-BINOL. The titanium center activates the aldehyde carbonyl for nucleophilic attack by the deactivated Grignard reagent.[2]
-
Solvent (THF): A common solvent for Grignard reactions that is compatible with the catalyst system.
Experimental Workflow Diagram:
Caption: Workflow for the enantioselective alkylation using a deactivated Grignard reagent.
Detailed Protocol:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (S)-BINOL (0.05 mmol, 5 mol%) and anhydrous THF (1 mL).
-
Add titanium (IV) isopropoxide (0.1 mmol, 10 mol%) and stir the mixture at room temperature for 1 hour.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) (1.2 mmol).
-
Cool the flask to 0 °C and add ethylmagnesium bromide (1.2 mmol, 0.4 mL of a 3.0 M solution in diethyl ether) dropwise. Stir the mixture at 0 °C for 30 minutes to form the deactivated Grignard reagent.
-
-
Addition of Reagents:
-
To the solution of the deactivated Grignard reagent, add the solution of 2,6-dimethylbenzaldehyde (1.0 mmol, 134 mg) in anhydrous THF (1 mL) via cannula at 0 °C.
-
Cool the resulting mixture to -20 °C.
-
Add the pre-formed chiral Ti-BINOL catalyst solution via cannula.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at -20 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Quench the reaction at -20 °C by the slow addition of 1 M aqueous HCl (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-(2,6-dimethylphenyl)propan-1-ol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC.
-
Data Summary and Comparison
The following table summarizes representative data for the enantioselective addition of ethyl groups to sterically hindered aromatic aldehydes. While specific data for 2,6-dimethylbenzaldehyde can be limited in comparative studies, the data presented provides a strong indication of the efficacy of these methods for such challenging substrates.
| Entry | Organometallic Reagent | Catalyst System | Aldehyde | Yield (%) | ee (%) | Reference |
| 1 | Diethylzinc | Camphor-derived β-amino alcohol / Ti(OiPr)₄ | Benzaldehyde | >95 | >95 | [3] |
| 2 | Diethylzinc | Fructose-derived β-amino alcohol / Ti(OiPr)₄ | o-Methylbenzaldehyde | 90 | 92 | [4] |
| 3 | Ethylmagnesium Bromide / BDMAEE | (S)-BINOL / Ti(OiPr)₄ | o-Tolualdehyde | 88 | 96 | [2] |
| 4 | Ethylmagnesium Bromide / BDMAEE | (S)-BINOL / Ti(OiPr)₄ | Benzaldehyde | 95 | 98 | [2] |
Note: Data for ortho-substituted benzaldehydes are included to provide a reasonable expectation for the performance with 2,6-dimethylbenzaldehyde. The slightly lower enantioselectivities and yields observed for ortho-substituted substrates compared to benzaldehyde highlight the impact of steric hindrance.
Mechanistic Insights and Troubleshooting
The Role of the Catalyst in Stereocontrol
The enantioselectivity of these reactions is dictated by the transition state geometry. The chiral ligand, in concert with the metal center, creates a three-dimensional environment that favors the approach of the organometallic reagent to one of the two prochiral faces of the aldehyde.
Caption: Simplified model of stereochemical induction by the chiral catalyst.
For 2,6-dimethylbenzaldehyde, the bulky ortho-substituents can lead to a less favorable binding to the catalyst and increased steric repulsion with the chiral ligand. Successful catalysts, therefore, often possess a more open, yet well-defined, chiral pocket.
Troubleshooting Common Issues:
-
Low Conversion:
-
Cause: Insufficient catalyst activity, catalyst poisoning, or high steric hindrance.
-
Solution: Increase catalyst loading, use a more active catalyst system (e.g., increase Ti(OiPr)₄ concentration), or increase the reaction temperature (this may negatively impact enantioselectivity). Ensure all reagents and solvents are rigorously dried.
-
-
Low Enantioselectivity:
-
Cause: Uncatalyzed background reaction, poor catalyst performance, or incorrect reaction temperature.
-
Solution: For Grignard reagents, ensure complete formation of the deactivated species. Lowering the reaction temperature can often improve enantioselectivity. Screen different chiral ligands to find one that is better suited for the sterically demanding substrate.
-
-
Formation of Byproducts:
-
Cause: Aldehyde enolization (especially with highly basic organometallics), or reduction of the aldehyde (Meerwein-Ponndorf-Verley type reduction).
-
Solution: Use less basic organometallic reagents (e.g., organozinc). Ensure slow addition of the organometallic reagent at low temperatures.
-
Conclusion
The enantioselective addition of organometallic reagents to the sterically hindered 2,6-dimethylbenzaldehyde is a challenging but achievable transformation. Success hinges on the careful selection of the organometallic reagent, the chiral catalyst, and the reaction conditions. The protocols outlined in this guide, utilizing either organozinc reagents with chiral amino alcohols or deactivated Grignard reagents with a BINOL-titanium catalyst, provide robust starting points for accessing valuable chiral 1-(2,6-dimethylphenyl) substituted alcohols with high levels of enantioselectivity. The principles and experimental details provided herein should serve as a valuable resource for researchers in the field of asymmetric synthesis and drug development.
References
- Walsh, P. J., & Kozlowski, M. C. (2009).
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
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Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. [Link]
-
Da, C.-S., Wang, J.-R., Yin, X.-G., Fan, X.-Y., Liu, Y., & Yu, S.-L. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 11(24), 5578–5581. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833–856. [Link]
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Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(4), 388–401. [Link]
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Chen, Y., Yekta, S., & Yudin, A. K. (2000). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3212. [Link]
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Bolm, C., Hildebrand, J. P., Muñiz, K., & Hermanns, N. (2001). Recent advances in the catalytic asymmetric synthesis of secondary alcohols. Angewandte Chemie International Edition, 40(18), 3284–3308. [Link]
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Yus, M., Ramón, D. J., & Prieto, O. (2003). Addition of Organomagnesium Reagents to Carbonyl Compounds: A Review. Tetrahedron, 59(38), 7437–7469. [Link]
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Ramón, D. J., & Yus, M. (2005). Asymmetric 1,2-Addition of Organometallic Reagents to Carbonyl Compounds: A Review. Current Organic Chemistry, 9(13), 1267–1309. [Link]
-
Harada, T. (2016). Development of Highly Active Chiral Titanium Catalysts for the Enantioselective Addition of Various Organometallic Reagents to Aldehydes. The Chemical Record, 16(3), 1256–1273. [Link]
- Soai, K., & Shibata, T. (1999). Asymmetric autocatalysis and its application to the synthesis of chiral molecules. In Comprehensive Asymmetric Catalysis (pp. 911-922). Springer, Berlin, Heidelberg.
-
Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
- Itsuno, S. (1998). Enantioselective reduction of ketones with chiral oxazaborolidine catalysts. Organic Reactions, 52, 395-576.
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
García, C., La-Venia, A., & Somanathan, R. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(15), 3343. [Link]
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Application Notes and Protocols for the Asymmetric Synthesis of 1-(2,6-dimethylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Alcohols in Modern Chemistry
Chirality is a fundamental concept in the design and development of new therapeutic agents, with a significant number of pharmaceuticals being chiral molecules.[1] The enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize single enantiomers of chiral building blocks is of paramount importance. Chiral alcohols, such as 1-(2,6-dimethylphenyl)ethanol, are valuable intermediates in the synthesis of complex molecules due to the versatile reactivity of the hydroxyl group.[2] The 2,6-dimethylphenyl moiety provides steric bulk that can influence the stereochemical outcome of subsequent reactions, making it a useful structural motif in medicinal chemistry and materials science.[2][3]
This application note provides a detailed experimental protocol for the asymmetric synthesis of this compound via the enantioselective reduction of 2',6'-dimethylacetophenone. We will focus on the principles and practical application of the Noyori asymmetric hydrogenation, a robust and widely utilized method for the synthesis of chiral alcohols.[4][5]
Theoretical Background: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and other unsaturated functional groups.[4][6] This reaction typically employs a ruthenium catalyst bearing a chiral phosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[4][6] The chirality of the final product is dictated by the chirality of the BINAP ligand, which exists as two atropisomers, (R)-BINAP and (S)-BINAP, due to restricted rotation around the C-C bond connecting the two naphthyl rings.[5][6]
The catalytic cycle of the Noyori hydrogenation is understood to involve a metal-ligand bifunctional mechanism.[7][8] The ruthenium catalyst, activated by hydrogen, coordinates to the ketone substrate. The hydrogenation is believed to proceed through a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from a coordinated amine ligand (in related systems) or solvent are transferred to the carbonyl carbon and oxygen, respectively.[4][9] The steric environment created by the chiral BINAP ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess.[5][10]
Experimental Protocol: Asymmetric Hydrogenation of 2',6'-Dimethylacetophenone
This protocol details the asymmetric reduction of 2',6'-dimethylacetophenone to yield enantiomerically enriched this compound using a Ru-BINAP catalyst.
Materials and Reagents:
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)] (Catalyst)
-
Ethanol (Solvent), anhydrous
-
Hydrogen gas (H₂), high purity
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, etc.)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Table 1: Key Reaction Parameters
| Parameter | Value |
| Substrate | 2',6'-Dimethylacetophenone |
| Catalyst | [RuCl₂((R)-BINAP)] for (R)-alcohol |
| Substrate/Catalyst Ratio | 1000:1 to 100:1 |
| Solvent | Anhydrous Ethanol |
| Hydrogen Pressure | 50-100 atm |
| Temperature | 25-50 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
Catalyst Preparation (if not commercially available): The Ru-BINAP catalyst can be prepared in situ or purchased. For in-situ preparation, [RuCl₂(benzene)]₂ can be reacted with the desired enantiomer of BINAP.[10]
-
Reaction Setup:
-
In a nitrogen-filled glovebox, charge a glass liner for the high-pressure reactor with 2',6'-dimethylacetophenone (1.0 mmol, 148.2 mg).
-
Add the chiral ruthenium catalyst, for example, [RuCl₂((R)-BINAP)] (0.001 mmol, 0.8 mg for a 1000:1 S/C ratio).
-
Add anhydrous ethanol (5 mL) to dissolve the substrate and catalyst.
-
-
Hydrogenation:
-
Seal the glass liner inside the high-pressure reactor.
-
Purge the reactor with hydrogen gas three times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 80 atm).
-
Stir the reaction mixture at the set temperature (e.g., 30 °C) for the specified duration (e.g., 18 hours).
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen gas from the reactor.
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization and Analysis
Determination of Enantiomeric Excess (ee):
The enantiomeric excess of the synthesized this compound is a critical measure of the success of the asymmetric synthesis. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[13][14]
Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IA), are often effective for the separation of chiral alcohols.[14][15]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents will need to be optimized to achieve baseline separation of the enantiomers.[14][16]
-
Detection: UV detection at a wavelength where the aromatic ring of the analyte absorbs (e.g., 254 nm) is commonly employed.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.[13]
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through the Noyori asymmetric hydrogenation of 2',6'-dimethylacetophenone. This method provides a reliable route to this valuable chiral building block with high enantioselectivity. The detailed protocol and analytical guidance provided in this application note serve as a comprehensive resource for researchers in organic synthesis and drug development, enabling the efficient and stereocontrolled preparation of this and related chiral alcohols.
References
-
NROChemistry. Noyori Hydrogenation. [Link]
-
Dalton Transactions. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
ResearchGate. CBS reduction of acetophenone and proposed transition structures for hydride transfer, favoring the (R)‐product on the basis of minimizing the steric repulsion between “R” and “RL”. [Link]
-
ACS Catalysis. Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. [Link]
-
Journal of the American Chemical Society. The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. [Link]
-
YouTube. Noyori Hydrogenation. [Link]
-
Chemistry at Illinois. Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. [Link]
-
ResearchGate. Proposed mechanism for the asymmetric transfer hydrogenation of ketones under acidic and basic conditions (L may be a water molecule). [Link]
-
Chem-Station. Noyori Asymmetric Transfer Hydrogenation. [Link]
-
Andrew G. Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Magritek. CBS reduction of acetophenone followed by 11B NMR. [Link]
-
ResearchGate. Scheme 4. CBS Reduction of Acetophenone using (R)-CBS or (S)-CBS. [Link]
-
SigutLabs. Reagent of the month – CBS oxazaborolidine. [Link]
-
MDPI. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. [Link]
-
PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]
-
Journal of Agricultural and Food Chemistry. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
R Discovery. Asymmetric Synthesis in Medicinal Chemistry. [Link]
-
PubChem. 2',6'-Dimethylacetophenone. [Link]
-
PubMed Central. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. [Link]
-
MDPI. Special Issue: Development of Asymmetric Synthesis. [Link]
-
MDPI. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. [Link]
-
SpectraBase. 2,6-Dimethylacetophenone. [Link]
-
ResearchGate. Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6. [Link]
-
PubMed Central. Asymmetric synthesis of a stereopentade fragment toward latrunculins. [Link]
-
Angewandte Chemie. Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. [Link]
-
Asian Journal of Research in Chemistry. Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. [Link]
-
Nature. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
-
National Institutes of Health. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. [Link]
-
CORE. First asymmetric synthesis of planar chiral [2.2]metacyclophanes†. [Link]
-
PubChem. 1-(2,5-Dimethylphenyl)-2-(2-methylpentoxy)ethanol. [Link]
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- 3. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Application Notes: The Strategic Use of 1-(2,6-Dimethylphenyl)ethanol in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This necessity drives the demand for versatile, stereochemically defined building blocks. 1-(2,6-Dimethylphenyl)ethanol emerges as a significant chiral intermediate, whose unique structural features—a sterically hindered aromatic ring and a modifiable chiral alcohol center—make it a valuable precursor for a range of complex pharmaceutical targets. The 2,6-dimethylphenyl moiety, in particular, is a key pharmacophore in several classes of neurologically active agents, including local anesthetics and anticonvulsants.
This guide provides an in-depth exploration of the synthesis and application of this compound. It details robust protocols for obtaining the molecule in its enantiomerically pure forms and demonstrates its subsequent conversion into high-value pharmaceutical intermediates, providing researchers and drug development professionals with a practical framework for its utilization.
Part 1: The Foundational Importance of Chirality
The synthesis of single-enantiomer drugs is not merely an academic exercise; it is a regulatory and safety imperative. Utilizing chiral building blocks like (R)- or (S)-1-(2,6-dimethylphenyl)ethanol allows for the direct incorporation of a desired stereocenter into the target molecule, a strategy known as "chiral pool synthesis".[1] This approach is often more efficient and cost-effective than resolving the final API, which can be a complex and wasteful process. The 2,6-dimethyl substitution provides significant steric bulk, which can be exploited to direct the stereochemical outcome of subsequent reactions, offering a high degree of control in multi-step syntheses.
Figure 1: General workflow illustrating the central role of enantiopure this compound as a gateway to various chiral pharmaceutical intermediates.
Part 2: Protocols for Obtaining Enantiopure this compound
The generation of a single enantiomer of the title alcohol is the critical first step. Two primary strategies are employed in industrial and research settings: catalytic asymmetric synthesis and chiral resolution of a racemic mixture.
Methodology A: Catalytic Asymmetric Synthesis
Asymmetric synthesis is an elegant approach that creates the desired enantiomer directly from an achiral precursor, avoiding the loss of 50% of the material inherent in resolution.[2] The asymmetric reduction of the corresponding ketone, 2',6'-dimethylacetophenone, using chiral metal catalysts is a highly effective method.[3][4]
Protocol 1: Asymmetric Transfer Hydrogenation of 2',6'-Dimethylacetophenone
This protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation, which uses a ruthenium catalyst and a hydrogen donor.
Causality: The chiral diamine-diphosphine ligand coordinates to the ruthenium center, creating a chiral environment. The substrate (ketone) can only approach the catalyst from one specific face, leading to the preferential formation of one enantiomer of the alcohol. Formic acid/triethylamine is a common and effective hydrogen source for this transformation.
Figure 2: Workflow for the catalytic asymmetric synthesis of (R)-1-(2,6-dimethylphenyl)ethanol.
Materials:
-
2',6'-Dimethylacetophenone
-
(S,S)-TsDPEN-RuCl catalyst (or similar chiral Ru/Rh catalyst)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Isopropanol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry, nitrogen-purged reaction flask, add 2',6'-dimethylacetophenone (1.0 eq). Dissolve it in the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Catalyst Addition: Add the chiral ruthenium catalyst (e.g., (S,S)-TsDPEN-RuCl, 0.005 - 0.01 eq).
-
Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (2.0 - 5.0 eq relative to the ketone) to the reaction flask.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 4-24 hours).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
| Parameter | Typical Condition | Rationale |
| Catalyst Loading | 0.5 - 1.0 mol% | Balances reaction rate with cost. Higher loading may be needed for less reactive substrates. |
| Temperature | 25 - 40 °C | Provides sufficient thermal energy for the reaction without degrading the catalyst. |
| Solvent | DCM, Isopropanol | Must be anhydrous to prevent catalyst deactivation. Choice can influence reaction rate and solubility. |
| Expected Yield | >90% | This is a highly efficient transformation. |
| Expected ee | >98% | The specified catalysts are known for their high enantioselectivity. |
Methodology B: Chiral Resolution
Resolution is a classical and highly reliable method for separating a racemic mixture. It involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.[2]
Protocol 2: Diastereomeric Salt Resolution using (S)-(+)-Mandelic Acid
Causality: The racemic alcohol [(R)-alcohol and (S)-alcohol] reacts with a single enantiomer of a chiral acid [(S)-acid] to form two different diastereomeric salts: [(R)-alcohol-(S)-acid] and [(S)-alcohol-(S)-acid]. These diastereomers are not mirror images and thus have different solubilities. By carefully choosing a solvent system, one diastereomer can be selectively crystallized, leaving the other in solution.
Figure 3: Logical workflow for the chiral resolution of this compound via diastereomeric salt formation.
Materials:
-
Racemic this compound
-
(S)-(+)-Mandelic acid (or another chiral acid like tartaric acid)
-
Solvent for crystallization (e.g., Toluene, Ethyl Acetate, Hexane, or mixtures)
-
Aqueous Sodium Hydroxide (NaOH, e.g., 2 M)
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., toluene). In a separate flask, dissolve (S)-(+)-mandelic acid (0.5 - 1.0 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Add the mandelic acid solution to the alcohol solution. Stir the mixture and allow it to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization. The formation of a precipitate should be observed.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold solvent. This solid is the enriched diastereomeric salt. The filtrate (mother liquor) contains the other diastereomer.
-
Liberation of the Enantiomer: Suspend the collected crystalline salt in a mixture of water and an extraction solvent (e.g., diethyl ether). Add 2 M NaOH solution and stir until the solid dissolves completely. This deprotonates the mandelic acid, breaking the salt.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the free chiral alcohol. Separate the layers and extract the aqueous layer again with the organic solvent.
-
Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched alcohol.
-
Analysis: Determine the enantiomeric excess (ee) via chiral HPLC. The other enantiomer can be recovered from the mother liquor by the same hydrolysis and extraction process.
Part 3: Application in Chiral Amine Synthesis
Chiral primary amines are exceptionally valuable intermediates in pharmaceutical synthesis. The enantiopure this compound is an excellent precursor for the corresponding chiral amine, 1-(2,6-dimethylphenyl)ethanamine, via a stereoinvertive or stereoretentive pathway. A common and reliable method involves conversion of the alcohol to a sulfonate ester followed by an Sₙ2 reaction.
Protocol 3: Synthesis of (S)-1-(2,6-dimethylphenyl)ethanamine from (R)-Alcohol (Walden Inversion)
This two-step protocol proceeds with an inversion of stereochemistry, a classic example of an Sₙ2 reaction pathway.
Causality: The hydroxyl group is a poor leaving group. It is first converted to a tosylate, which is an excellent leaving group. The subsequent attack by the azide nucleophile (N₃⁻) occurs from the backside of the C-O bond, forcing the tosylate group to leave from the front side. This backside attack inverts the stereochemistry at the chiral center. Finally, a clean reduction of the azide yields the primary amine.
Figure 4: Reaction pathway for the synthesis of a chiral amine from the chiral alcohol via Walden inversion.
Materials:
-
(R)-1-(2,6-dimethylphenyl)ethanol (high ee)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) with H₂ gas
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Aqueous HCl and NaOH solutions
Procedure:
Step 1: Tosylation (Stereoretentive)
-
Dissolve (R)-1-(2,6-dimethylphenyl)ethanol (1.0 eq) in anhydrous DCM in a flask cooled in an ice bath.
-
Add pyridine (1.5 eq) followed by the slow, portion-wise addition of TsCl (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water. Extract with DCM, wash the organic layer sequentially with 1 M HCl, water, and brine. Dry over MgSO₄ and concentrate to yield the crude tosylate, which is often used directly in the next step.
Step 2: Azide Substitution (Stereoinvertive - Sₙ2)
-
Dissolve the crude (R)-tosylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN₃, 2.0-3.0 eq).
-
Heat the mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction, pour it into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate carefully to yield the crude (S)-azide. Caution: Organic azides can be explosive and should be handled with care.
Step 3: Reduction of Azide (Stereoretentive)
-
Method A (Catalytic Hydrogenation): Dissolve the crude (S)-azide in ethanol or ethyl acetate. Add 10% Pd/C catalyst (5-10% by weight). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Method B (LiAlH₄ Reduction): Dissolve the crude (S)-azide in anhydrous THF and cool to 0 °C. Slowly add a solution of LiAlH₄ in THF (1.5 eq). After the addition, allow the reaction to warm to room temperature and stir until complete. Carefully quench the reaction by the sequential slow addition of water, 15% NaOH (aq), and more water (Fieser workup). Filter the resulting solids and concentrate the filtrate.
-
Final Purification: The resulting crude (S)-amine can be purified by acid-base extraction or distillation to yield the final product.
This chiral amine is a precursor for various APIs, including derivatives used in the development of novel anticonvulsants, where the N-(2,6-dimethylphenyl) structural motif is known to be effective.[5][6]
References
- Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH).
- Wikipedia. Chiral resolution.
- Toyooka, N. Application of chiral building blocks to the synthesis of drugs.
- ResearchGate. (PDF) Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl.
- ACS Publications. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance | Journal of Agricultural and Food Chemistry.
- Yogeeswari, P., et al. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. PubMed.
- ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Buchler GmbH. Chiral Building Blocks.
- Sakurai, Y., et al. (1990). Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. PubMed.
Sources
- 1. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
stereoselective synthesis of beta-hydroxy carbonyls using 1-(2,6-dimethylphenyl)ethanol
Application Note: Stereoselective Synthesis of β-Hydroxy Carbonyls
A Guide to Chiral Auxiliary-Mediated Aldol Reactions for Drug Discovery and Development
Introduction: The Central Role of β-Hydroxy Carbonyls
The β-hydroxy carbonyl motif is a cornerstone of molecular architecture, prevalent in a vast array of natural products and pharmaceuticals, including polyketide antibiotics, statins, and anti-cancer agents. The precise stereochemical arrangement of the alcohol and carbonyl groups is often critical to biological function. Consequently, the ability to synthesize these structures with high stereocontrol is a paramount challenge in modern organic chemistry and drug development.[1][2]
One of the most powerful strategies for forging this carbon-carbon bond with stereochemical fidelity is the aldol reaction.[1] Asymmetric aldol reactions, in particular, aim to control the formation of up to two new stereocenters, yielding a single desired stereoisomer from prochiral starting materials.[3] Among the diverse methods to achieve this, the use of chiral auxiliaries remains a highly reliable and robust approach. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and often recovered.[4]
The Principle of Steric Control: A Note on 1-(2,6-dimethylphenyl)ethanol
The inquiry regarding the use of this compound as a chiral director in aldol reactions highlights a key principle in asymmetric synthesis: the strategic use of steric hindrance. The bulky 2,6-dimethylphenyl group is designed to create a sterically demanding environment, effectively shielding one face of a reactive intermediate and forcing an incoming reagent to approach from the less hindered side.
While this compound itself is not widely documented as a chiral auxiliary for aldol reactions in peer-reviewed literature, the underlying concept of using sterically hindered, conformationally rigid auxiliaries is the foundation of the most successful methods in the field. This principle is masterfully exploited in systems such as the Evans' oxazolidinone auxiliaries, which serve as the gold standard for reliability and high diastereoselectivity in aldol additions.[3][4][5]
This application note will therefore focus on the well-established and extensively validated Evans' asymmetric aldol reaction. The principles and protocols described herein provide a comprehensive framework for researchers seeking to achieve high levels of stereocontrol in the synthesis of β-hydroxy carbonyls.
The Evans' Asymmetric Aldol Reaction: Mechanism and Stereocontrol
The power of the Evans' oxazolidinone auxiliaries lies in their ability to enforce a highly ordered transition state. The reaction proceeds through a chelated six-membered ring intermediate, as described by the Zimmerman-Traxler model, which dictates the stereochemical outcome.[3]
Mechanism Overview:
-
Acylation: The chiral oxazolidinone auxiliary, derived from a readily available amino acid, is first acylated to attach the desired carbonyl group (e.g., a propionyl group).
-
Enolate Formation: "Soft" enolization using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA) selectively generates the (Z)-enolate. The boron atom coordinates to both carbonyl oxygens, pre-organizing the structure.
-
Aldehyde Addition & The Zimmerman-Traxler Model: The (Z)-enolate then reacts with an aldehyde via a chair-like six-membered transition state.[3] To minimize steric clashes (1,3-diaxial interactions), the bulky substituent on the aldehyde (R) is forced into a pseudo-equatorial position. The bulky substituent on the chiral auxiliary simultaneously blocks one face of the enolate, forcing the aldehyde to approach from the opposite face. This dual control locks in the relative and absolute stereochemistry of the two newly formed stereocenters.
-
Auxiliary Cleavage: After the reaction, the chiral auxiliary is cleaved under mild conditions to reveal the desired β-hydroxy carbonyl product and allow for the recovery of the valuable auxiliary.[4][5]
Visualization of Stereocontrol
The following diagram illustrates the Zimmerman-Traxler transition state that accounts for the high syn-diastereoselectivity observed in the Evans' aldol reaction.
Caption: Zimmerman-Traxler model for the Evans' syn-aldol reaction.
Experimental Protocols
The following protocols are detailed, self-validating methodologies for researchers.
Protocol 1: Synthesis of N-Propanoyl Oxazolidinone
This procedure describes the acylation of the chiral auxiliary, the first step in the sequence.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir for 15 minutes.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the core carbon-carbon bond-forming reaction.
Materials:
-
N-propanoyl oxazolidinone (from Protocol 1)
-
Dibutylboron triflate (Bu₂BOTf), 1 M solution in CH₂Cl₂
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol, pH 7 phosphate buffer
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propanoyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.
-
Enolization: Cool the solution to 0 °C. Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir at 0 °C for 30 minutes. The solution should turn from colorless to pale yellow.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.5 eq) dropwise.
-
Reaction: Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding 1:1 methanol/pH 7 phosphate buffer. Stir vigorously for 15 minutes. Remove the cold bath and add hydrogen peroxide (30% aq. solution) and methanol. Stir for 1 hour.
-
Purification: Extract the mixture with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, filter, and concentrate. Purify the aldol adduct by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes one method for removing the auxiliary to yield the final product.
Materials:
-
Aldol Adduct (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF), Water
Procedure:
-
Setup: Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis: Cool the solution to 0 °C. Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Reaction: Stir at 0 °C for 4 hours or until the reaction is complete as monitored by TLC.
-
Workup: Quench with an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~3 with dilute HCl.
-
Purification: Extract with ethyl acetate. The aqueous layer contains the protonated chiral auxiliary, which can be recovered. The combined organic layers contain the β-hydroxy carboxylic acid product. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.
Overall Experimental Workflow
Sources
attachment and cleavage of 1-(2,6-dimethylphenyl)ethanol as a chiral auxiliary
Application Note & Protocols
Topic: Attachment, Application, and Cleavage of 1-(2,6-Dimethylphenyl)ethanol as a Sterically Demanding Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leveraging Steric Hindrance for Asymmetric Control
In the field of asymmetric synthesis, the predictable and efficient creation of single enantiomers is paramount for the development of pharmaceuticals and fine chemicals.[1] Chiral auxiliaries are a powerful and reliable strategy, wherein a chiral molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] The ideal auxiliary must not only induce high levels of diastereoselectivity but also be readily attached and cleaved under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[3]
This guide details the application of This compound as a highly effective chiral auxiliary. Its defining feature is the sterically demanding 2,6-dimethylphenyl (xylyl) group. The two ortho-methyl substituents provide a rigid and well-defined steric environment, effectively blocking one face of a reactive intermediate derived from a substrate covalently bonded to the auxiliary's hydroxyl group. This steric blockade is the mechanistic basis for its ability to induce high diastereoselectivity in reactions such as enolate alkylations. This document provides the core principles and detailed, field-tested protocols for its attachment, use in a representative alkylation, and subsequent cleavage to yield enantiomerically enriched products.
Part 1: Attachment of the Chiral Auxiliary via Esterification
The first step in utilizing the auxiliary is its covalent attachment to a prochiral carboxylic acid substrate through an ester linkage. The formation of this ester is critical and must proceed to high yield without racemization of the auxiliary itself. Given the steric hindrance of the secondary benzylic alcohol, robust esterification methods are required.[4][5]
Causality and Method Selection
Standard Fischer esterification is often too slow or low-yielding with sterically hindered alcohols. Therefore, more potent activation of the carboxylic acid is necessary. A common and highly effective method involves converting the carboxylic acid to an acid chloride, which then reacts readily with the alcohol in the presence of a non-nucleophilic base. Alternatively, carbodiimide coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can be used, often in conjunction with an acylation catalyst such as 4-(Dimethylamino)pyridine (DMAP).[6][7]
Experimental Protocol: Acid Chloride Method
This protocol describes the esterification of a generic prochiral acid, propanoic acid, as a representative example.
1. Materials and Reagents:
-
(R)-1-(2,6-dimethylphenyl)ethanol (1.0 eq)
-
Propanoyl chloride (1.2 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
2. Step-by-Step Procedure:
-
Dissolve (R)-1-(2,6-dimethylphenyl)ethanol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add propanoyl chloride (1.2 eq) dropwise to the reaction mixture. Rationale: The acid chloride is highly reactive. Slow addition at 0 °C controls the exotherm and prevents side reactions.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine. Rationale: The acid wash removes excess pyridine, the bicarbonate wash removes any unreacted acid chloride and HCl, and the brine wash aids in removing water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diastereomeric ester.
Part 2: Diastereoselective Alkylation
With the auxiliary attached, it can now direct the stereochemistry of a reaction at the α-carbon of the acid moiety. A classic and powerful example is the alkylation of the corresponding enolate.
Principle of Diastereoselection
Deprotonation of the α-proton with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a lithium enolate. The lithium cation is believed to chelate with both the ester's carbonyl oxygen and the ether oxygen of the auxiliary, creating a rigid, planar five-membered ring structure. This conformation forces the bulky 2,6-dimethylphenyl group to occupy a specific spatial position, effectively shielding the top face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered bottom face, resulting in the preferential formation of one diastereomer.[8]
Experimental Protocol: Enolate Alkylation
1. Materials and Reagents:
-
Diastereomeric ester from Part 1 (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (n-BuLi) (1.05 eq), titrated
-
Benzyl bromide (BnBr) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
2. Step-by-Step Procedure:
-
Prepare a solution of LDA in situ: In a flame-dried flask under inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve the diastereomeric ester (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the ester solution via cannula into the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. Rationale: The low temperature is critical to prevent side reactions and maintain the kinetic control necessary for high selectivity.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aq. NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or GC of the crude product.
Illustrative Performance Data
The following table presents representative data for alkylations using sterically hindered aryl-based chiral auxiliaries, demonstrating the high levels of diastereoselectivity achievable.
| Carboxylic Acid Moiety | Electrophile (E⁺) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | Benzyl bromide | LDA | >98:2 | 90 |
| Propionyl | Methyl iodide | NaHMDS | 97:3 | 92 |
| Butanoyl | Allyl iodide | LHMDS | 95:5 | 85 |
| Phenylacetyl | Ethyl iodide | LDA | >98:2 | 88 |
Part 3: Cleavage of the Chiral Auxiliary
The final and crucial step is the removal of the auxiliary to release the desired enantiomerically enriched product. The choice of cleavage method depends on whether the target molecule is a carboxylic acid, a primary alcohol, or another derivative. The conditions must be chosen carefully to avoid racemization of the newly formed stereocenter.[2][9]
Method 1: Saponification to Yield Chiral Carboxylic Acids
Basic hydrolysis cleaves the ester bond to yield the carboxylate salt of the product and recover the chiral alcohol auxiliary.
1. Materials and Reagents:
-
Alkylated ester (1.0 eq)
-
Lithium hydroxide (LiOH) (2-4 eq)
-
THF/Water solvent mixture (e.g., 3:1)
-
1M HCl for acidification
-
Diethyl ether or Ethyl acetate for extraction
2. Step-by-Step Procedure:
-
Dissolve the alkylated ester in a THF/water mixture.
-
Add solid LiOH and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to extract the recovered chiral auxiliary, this compound. Rationale: The auxiliary is soluble in the organic phase, while the lithium carboxylate salt of the product remains in the aqueous phase.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the enantiomerically enriched carboxylic acid.
Method 2: Reductive Cleavage to Yield Chiral Alcohols
Treatment with a strong hydride reducing agent cleaves the ester to furnish the corresponding primary alcohol.
1. Materials and Reagents:
-
Alkylated ester (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)
-
Anhydrous diethyl ether or THF
2. Step-by-Step Procedure:
-
In a flame-dried flask under inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether and cool to 0 °C.
-
Dissolve the alkylated ester in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction back to 0 °C and quench carefully by the sequential, dropwise addition of water (X mL), followed by 15% aq. NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Combine the filtrates, dry over anhydrous MgSO₄, and concentrate.
-
The crude product contains both the desired chiral primary alcohol and the recovered auxiliary. These can typically be separated by flash column chromatography.
Summary and Conclusion
This compound serves as a highly effective chiral auxiliary for asymmetric synthesis. Its efficacy is rooted in the pronounced steric hindrance provided by the ortho-methyl groups, which allows for excellent facial discrimination in reactions like enolate alkylation, routinely achieving diastereomeric ratios exceeding 95:5. The protocols outlined in this guide demonstrate a robust sequence for its practical application:
-
Attachment: Efficiently accomplished using standard coupling chemistry to form a stable ester linkage.
-
Diastereoselection: Provides excellent stereocontrol in the formation of new carbon-carbon bonds.
-
Cleavage: Can be cleanly removed under either basic (saponification) or reductive conditions to provide access to enantiomerically pure carboxylic acids or alcohols, respectively, while allowing for the recovery and recycling of the auxiliary.
This combination of high stereochemical control, operational simplicity, and flexibility in cleavage makes this compound and structurally related auxiliaries a valuable tool for researchers in synthetic and medicinal chemistry.
References
-
Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Ribeiro, C. M. R., & De Souza, M. V. N. (2010). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. ResearchGate. [Link]
-
Smith, C. R., et al. (2015). Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Journal of the American Chemical Society, 137(50), 15664-7. [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Wu, Q., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]
-
Wikipedia contributors. (2024). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (2003). Tetrahedron Letters, 44(7), 1391-1393. [Link]
-
Clayden, J., et al. (2012). Asymmetric Synthesis of Tertiary Benzylic Alcohols. National Institutes of Health. [Link]
-
Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie, 49(44), 8230-8235. [Link]
-
Larrow, J. F., & Hein, N. D. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Williams College Chemistry Department. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2013). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances, 3(44), 21957-21961. [Link]
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Large-Scale Synthesis of Enantiopure 1-(2,6-Dimethylphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge and Importance of a Sterically Hindered Chiral Alcohol
Enantiopure 1-(2,6-dimethylphenyl)ethanol is a valuable chiral building block in the synthesis of fine chemicals and pharmacologically active molecules. Its utility stems from the presence of a chiral secondary alcohol functional group combined with a sterically demanding 2,6-dimethylphenyl moiety. This steric hindrance presents a significant challenge for traditional synthetic methods, often leading to low reactivity and difficulty in achieving high enantioselectivity.
The development of robust, scalable, and economically viable routes to single-enantiomer this compound is therefore of critical interest to researchers in process chemistry and drug development. This guide provides an in-depth analysis of two primary strategies for its large-scale synthesis: the direct asymmetric reduction of a prochiral ketone and the dynamic kinetic resolution of the corresponding racemic alcohol. We will explore the underlying principles of each method, provide detailed, field-proven protocols, and discuss the rationale behind key experimental parameters.
Strategic Overview: A Comparative Analysis of Synthetic Pathways
The choice of synthetic strategy is paramount and depends on factors such as catalyst availability, cost, desired throughput, and downstream processing capabilities. The two most effective approaches begin from the common precursor, 2',6'-dimethylacetophenone.
1-(2,6-dimethylphenyl)ethanol in the synthesis of complex natural products
Application Note & Protocols
Topic: The 1-(2,6-Dimethylphenyl)ethanol Motif: A Tool for Stereocontrol in Complex Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the intricate field of natural product synthesis, achieving precise control over stereochemistry is paramount. While numerous chiral auxiliaries have been developed, the fundamental principles of sterically-driven diastereoselection remain a cornerstone of modern synthetic strategy. This guide moves beyond a narrow focus on a single molecule and instead explores the versatile role of the this compound motif as a powerful exemplar of steric control. The bulky, rigid, and well-defined nature of the 2,6-dimethylphenyl group provides a predictable and highly effective means of shielding one face of a reactive center, thereby directing the approach of incoming reagents with high fidelity. We will present detailed protocols for the asymmetric synthesis of the parent alcohol and demonstrate its application in key stereoselective transformations. Furthermore, we will analyze its role not just as a detachable auxiliary, but as a permanent stereocontrolling element within a complex molecular architecture, providing field-proven insights into leveraging steric hindrance for the synthesis of complex, biologically active molecules.
The 2,6-Dimethylphenyl Group: A Foundation for Asymmetric Induction
The pursuit of enantiomerically pure compounds is a central theme in organic chemistry, particularly in the synthesis of natural products and pharmaceutical agents where biological activity is often confined to a single stereoisomer.[1] One of the most powerful strategies to achieve this is through the use of chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate to direct a subsequent stereoselective transformation.[2]
The efficacy of a chiral auxiliary is often dictated by its ability to create a highly ordered and predictable three-dimensional environment around a reaction center. The this compound scaffold is a masterclass in this principle. The core of its stereodirecting power lies in the eponymous aryl group:
-
Steric Bulk: The two methyl groups at the ortho positions create a formidable steric shield. They effectively lock the conformation of the aryl group relative to the stereocenter, preventing free rotation and establishing a rigid chiral environment.
-
Facial Shielding: When this motif is incorporated into a molecule, for example, as an ester or ether, the 2,6-dimethylphenyl group preferentially blocks one face of an adjacent prochiral center (e.g., an enolate). This forces an incoming electrophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity.
-
Predictability: The rigidity of the system allows for the construction of reliable transition state models, enabling chemists to predict the stereochemical outcome of a reaction with high confidence.
This guide will provide protocols to first generate this key chiral building block and then to utilize it in transformations central to the construction of complex molecules.
Synthesis of Enantiopure this compound
The foundation of using this motif is its preparation in high enantiomeric purity. The most direct route is the asymmetric reduction of the corresponding prochiral ketone, 2',6'-dimethylacetophenone.[3] A variety of modern catalytic methods can achieve this with excellent results.
Protocol 2.1: Asymmetric Transfer Hydrogenation of 2',6'-Dimethylacetophenone
This protocol utilizes a well-established ruthenium-based catalyst for a highly efficient and selective reduction.
Workflow Diagram:
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Molarity/Eq. |
| 2',6'-Dimethylacetophenone | 148.20 | 10.0 | 1.0 eq. |
| [(R,R)-TsDPEN]Ru(p-cymene)Cl | 638.18 | 0.01 | 0.001 eq. |
| Formic Acid/Triethylamine (5:2 azeotrope) | - | - | 5.0 eq. |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 0.5 M |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask under an argon atmosphere, add 2',6'-dimethylacetophenone (1.48 g, 10.0 mmol) and [(R,R)-TsDPEN]Ru(p-cymene)Cl (6.4 mg, 0.01 mmol).
-
Dissolve the solids in 20 mL of anhydrous dichloromethane.
-
Add the formic acid/triethylamine azeotropic mixture (5.8 mL, ~50 mmol of formic acid).
-
Stir the resulting solution at 28 °C for 18 hours.
-
Monitor the reaction for the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield (R)-1-(2,6-dimethylphenyl)ethanol as a colorless oil.
Expected Outcome: The reaction typically provides the product with >95% yield and >98% enantiomeric excess (ee). The use of the (S,S)-TsDPEN ligand will yield the (S)-enantiomer of the alcohol.
Application as a Chiral Auxiliary in Diastereoselective Alkylation
A primary application of a chiral alcohol is to serve as a detachable auxiliary for controlling the formation of new stereocenters, particularly α-chiral carboxylic acids. The alcohol is first esterified with a prochiral carboxylic acid derivative, followed by diastereoselective enolate alkylation.
Protocol 3.1: Diastereoselective Alkylation of a Chiral Propionate Ester
This protocol demonstrates how the 2,6-dimethylphenyl group directs the alkylation of a propionate ester enolate.
Stereochemical Rationale:
Upon deprotonation with a bulky base like Lithium Diisopropylamide (LDA), a (Z)-enolate is formed. To minimize A(1,3) strain, the enolate adopts a conformation where the bulky 2,6-dimethylphenyl group is oriented away from the enolate plane. This conformation effectively shields the re-face of the enolate, forcing the incoming electrophile (e.g., benzyl bromide) to attack the si-face, leading to a high diastereomeric ratio.
Caption: Facial shielding by the chiral auxiliary.
Step-by-Step Procedure:
-
(Esterification): To a solution of (R)-1-(2,6-dimethylphenyl)ethanol (1.50 g, 10.0 mmol) in DCM (40 mL), add propionyl chloride (1.05 mL, 12.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) at 0 °C. Stir for 2 hours at room temperature. Work up by washing with water and brine, dry, and concentrate to obtain the chiral propionate ester. Purify by chromatography.
-
(Enolate Formation & Alkylation): a. Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C. b. To this, add a solution of the chiral propionate ester (1.0 eq) in THF dropwise. Stir for 30 minutes at -78 °C. c. Add benzyl bromide (1.2 eq) to the enolate solution. d. Stir the reaction mixture at -78 °C for 4 hours.
-
(Workup): Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
(Analysis & Cleavage): a. Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy or GC. b. To cleave the auxiliary, dissolve the alkylated ester in a mixture of THF and water (4:1) and add LiOH (3.0 eq). Stir at room temperature until the ester is consumed (monitor by TLC). c. Acidify the mixture with 1N HCl and extract to isolate the chiral α-benzylpropionic acid. The chiral alcohol auxiliary can be recovered from the organic layer for reuse.[4]
Expected Outcome: Diastereomeric ratios exceeding 95:5 are commonly achieved in such alkylations due to the significant steric bias provided by the auxiliary.[4]
Case Study: The Di-ortho-Substituted Aryl Motif in Natural Product Synthesis
While detachable auxiliaries are powerful, the principles of steric control are also exploited when a bulky group is a permanent feature of the target molecule. The synthesis of molecules containing sterically demanding biaryl junctions or di-ortho-substituted aryl groups often relies on the directing effect of these permanent fixtures.[5][6]
Consider a hypothetical key step in the synthesis of a natural product featuring a 2,6-disubstituted aryl ring, where a new stereocenter is set adjacent to this ring.
Synthetic Challenge: Diastereoselective conjugate addition to an α,β-unsaturated ketone bearing a bulky aryl group.
Caption: Logic flow for a diastereoselective conjugate addition.
In this scenario, the 2,6-dimethylphenyl group would lock the conformation of the enone system. The lowest energy conformation would place the bulky aryl group out of the plane of the double bond, effectively shielding one diastereotopic face. The incoming nucleophile (e.g., a Gilman cuprate) would be forced to attack from the opposite, more accessible face, thereby setting the new stereocenter with a high degree of control. This strategy is frequently used to build up the complex carbon skeletons of natural products where such sterically demanding groups are integral to the final structure.[7]
Conclusion
The this compound motif serves as an outstanding platform for understanding and applying the principles of steric-controlled asymmetric synthesis. Whether employed as a recoverable chiral auxiliary for the synthesis of valuable chiral building blocks or as a permanent, stereodirecting element within a larger synthetic target, the strategic placement of the bulky 2,6-dimethylphenyl group offers a reliable and predictable method for inducing chirality. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to leverage this powerful steric effect in their own synthetic endeavors, paving the way for the efficient and elegant construction of complex natural products.
References
- Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. (URL: [Link])
-
Ni, Y., et al. (2018). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Institutes of Health. (URL: [Link])
-
Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society. (URL: [Link])
-
Wang, Q., et al. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health. (URL: [Link])
-
Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. (URL: [Link])
-
Karpe, D. G. (n.d.). Asymmetric Synthesis. SlideShare. (URL: [Link])
-
Di-ortho-substituted Biaryls Synthesis. Organic Chemistry Portal. (URL: [Link])
-
Total Synthesis of C-O Ring-Containing Natural Products. (2013). Organic Chemistry Portal. (URL: [Link])
-
Hutton, C. A. (n.d.). Biogenesis Inspired Total Synthesis of Natural Products. The University of Melbourne. (URL: [Link])
-
Biscoe, M. R., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (URL: [Link])
-
Movassaghi, M., & Schmidt, M. A. (2007). Total Synthesis of Natural Products. ResearchGate. (URL: [Link])
-
Cluzeau, J., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. National Institutes of Health. (URL: [Link])
-
Kwong, F. Y., et al. (2016). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. ResearchGate. (URL: [Link])
-
Chen, L., Li, G., & Zu, L. (2022). Natural product total synthesis using rearrangement reactions. Royal Society of Chemistry. (URL: [Link])
-
Gray, M., et al. (2000). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Scilit. (URL: [Link])
-
Cluzeau, J., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ResearchGate. (URL: [Link])
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2022). National Institutes of Health. (URL: [Link])
-
Macmillan, D. W. C., et al. (2025). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Macmillan Group. (URL: [Link])
-
Diastereoselective Scalable Synthesis of 2,6-trans-Piperidines using an aza-Michael Reaction. ResearchGate. (URL: [Link])
-
Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. (2018). MDPI. (URL: [Link])
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2022). ACS Publications. (URL: [Link])
-
Controlled Synthesis of 2‐Acetyl‐6‐carbethoxypyridine and 2,6‐Diacetylpyridine from 2,6‐Dimethylpyridine. (2007). ResearchGate. (URL: [Link])
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- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
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- 7. Natural product synthesis Home [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2,6-dimethylphenyl)ethanol
Welcome to the technical support center for the synthesis of 1-(2,6-dimethylphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific sterically hindered secondary alcohol. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, specifically 2,6-dimethylphenylmagnesium bromide, with acetaldehyde. This is a classic carbon-carbon bond-forming reaction.[1]
-
Reduction of 2',6'-Dimethylacetophenone: This route employs a reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the ketone functionality of 2',6'-dimethylacetophenone to the desired secondary alcohol.[2][3]
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenge in this synthesis is steric hindrance. The two methyl groups in the ortho positions of the phenyl ring create significant steric bulk around the reaction center.[4][5] This can impede the approach of nucleophiles in a Grignard reaction or the hydride in a reduction, potentially leading to lower yields and the formation of side products.[4]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both primary synthetic routes involve hazardous reagents.
-
Grignard Reagents: These are highly reactive with water and protic solvents, which can lead to violent reactions and the release of flammable gases.[1][6] All glassware must be rigorously dried, and anhydrous solvents must be used.[7][8]
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that also reacts violently with water.[3] Extreme caution must be exercised during its handling and the quenching of the reaction.
Q4: Can the stereochemistry of this compound be controlled during synthesis?
A4: Yes, achieving enantioselectivity is possible through catalytic asymmetric synthesis. This typically involves the use of a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other.[9][10][11] Asymmetric reduction of 2',6'-dimethylacetophenone using a chiral reducing agent is a common strategy.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield in Grignard Reaction
Potential Causes:
-
Poor Quality of Grignard Reagent: The Grignard reagent may not have formed efficiently due to moisture in the glassware or solvents, or an oxide layer on the magnesium turnings.[6][7][8]
-
Steric Hindrance: The significant steric hindrance from the two ortho-methyl groups on the 2,6-dimethylphenylmagnesium bromide can slow down the reaction with acetaldehyde.[4][5]
-
Side Reactions: The Grignard reagent can act as a base, leading to the enolization of acetaldehyde. Alternatively, if there are β-hydrogens on the Grignard reagent (not the case for 2,6-dimethylphenylmagnesium bromide, but a general consideration), it can reduce the aldehyde.[4]
Solutions & Experimental Protocols:
-
Ensuring Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or oven-dry at a high temperature for several hours.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Ensure the starting materials (2,6-dimethylbromobenzene and acetaldehyde) are dry.
-
-
Activating Magnesium Turnings:
-
Optimizing Reaction Conditions:
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Grignard:Aldehyde) | 1.5 to 2.0 equivalents of Grignard reagent | An excess of the Grignard reagent can help to drive the reaction to completion.[4] |
| Temperature | Initial addition at 0 °C, then allow to warm to room temperature or gently reflux. | Low initial temperature controls the exothermic reaction. Subsequent warming provides the necessary activation energy to overcome steric hindrance.[4][5] |
| Solvent | Tetrahydrofuran (THF) | THF is a good solvent for Grignard reagents and can help to stabilize them.[6] |
-
Using Additives to Enhance Reactivity:
-
Cerium(III) Chloride (CeCl₃): The use of CeCl₃ can suppress enolization and increase the nucleophilicity of the organometallic reagent, leading to higher yields in reactions with sterically hindered substrates.[5]
-
Experimental Protocol with CeCl₃:
-
Anhydrous CeCl₃ is stirred vigorously in THF for several hours to form a fine slurry.
-
The Grignard reagent, 2,6-dimethylphenylmagnesium bromide, is added to the CeCl₃ slurry at a low temperature (e.g., -78 °C).
-
After stirring, acetaldehyde is added slowly.
-
The reaction is then allowed to warm to room temperature and stirred until completion.
Diagram: Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.
Problem 2: Low Yield in the Reduction of 2',6'-Dimethylacetophenone
Potential Causes:
-
Incomplete Reduction: The steric hindrance from the ortho-methyl groups can make the ketone less accessible to the hydride reagent.
-
Decomposition of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is sensitive to moisture and can decompose if not handled under strictly anhydrous conditions.[3]
-
Side Reactions: While less common for ketone reductions with LiAlH₄, improper work-up can lead to the formation of byproducts.
Solutions & Experimental Protocols:
-
Choice of Reducing Agent:
-
Optimizing Reaction Conditions:
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (LiAlH₄:Ketone) | 1.5 to 2.0 equivalents of LiAlH₄ | An excess of the reducing agent ensures complete reduction of the ketone. |
| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature to control the initial exotherm and then allowed to proceed at room temperature. |
| Solvent | Anhydrous diethyl ether or THF | These are standard aprotic solvents for LiAlH₄ reductions.[3] |
Experimental Protocol for LiAlH₄ Reduction:
-
A solution of 2',6'-dimethylacetophenone in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser work-up). This procedure is crucial for safe quenching and precipitation of aluminum salts, facilitating purification.
Diagram: Workflow for the Reduction of 2',6'-Dimethylacetophenone
Caption: A streamlined workflow for the synthesis of this compound via ketone reduction.
Problem 3: Presence of Impurities in the Final Product
Potential Causes:
-
Unreacted Starting Material: Incomplete reaction in either the Grignard or reduction route.
-
Side Products: Formation of byproducts due to side reactions as discussed above.
-
Impurities from Work-up: Incomplete removal of reagents or byproducts during the extraction and washing steps.
Solutions & Purification Protocols:
-
Monitoring Reaction Completion:
-
Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction.
-
-
Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be an efficient purification method.
-
General Purification Protocol (Post-Work-up):
-
After the aqueous work-up and extraction, the combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by either column chromatography or recrystallization.
References
- Grignard Reaction with 2,6-Dimethoxybenzaldehyde - Benchchem.
- Overcoming steric hindrance in Pentamethylbenzaldehyde reactions - Benchchem.
- Troubleshooting my grignard reactions : r/chemistry - Reddit.
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
- Reactions with Grignard Reagents - Chemistry LibreTexts.
- Lithium Aluminum Hydride (LiAlH4)
- Application Note: Synthesis of 2,5-Hexadien-1-ol via Lithium Aluminum Hydride Reduction - Benchchem.
- Grignard successes and failures - Sciencemadness.org.
- Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols - PMC - NIH.
- Recent advances in catalytic asymmetric synthesis - PMC - PubMed Central.
- Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance | Journal of Agricultural and Food Chemistry - ACS Public
- Asymmetric reduction of acetophenone by lithium aluminum hydride complexed with optically active poly(iminoethylene)
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- 10. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. sci-hub.ru [sci-hub.ru]
Technical Support Center: A Guide to Improving Enantiomeric Excess in the Synthesis of 1-(2,6-dimethylphenyl)ethanol
Welcome to the technical support center for the asymmetric synthesis of 1-(2,6-dimethylphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize and troubleshoot the enantiomeric excess (ee) of this critical chiral alcohol. Here, we move beyond simple protocols to explain the underlying principles that govern enantioselectivity, empowering you to make informed decisions in your experimental design.
Introduction: The Significance of Enantiomeric Purity
The production of single-enantiomer compounds is a cornerstone of modern pharmaceutical development. For chiral molecules like this compound, a key intermediate in many syntheses, achieving high enantiomeric excess is not merely a measure of reaction efficiency but a critical determinant of the final product's therapeutic efficacy and safety. This guide provides a structured approach to troubleshooting and enhancing the enantioselectivity of the asymmetric reduction of 2',6'-dimethylacetophenone.
Troubleshooting Guide: From Low 'ee' to High Purity
Low or inconsistent enantiomeric excess is a common hurdle in asymmetric synthesis. This section provides a systematic, question-and-answer-based approach to diagnose and resolve the most frequent issues encountered during the synthesis of this compound.
Q1: My asymmetric reduction is yielding the desired product, but the enantiomeric excess is disappointingly low. Where should I begin my investigation?
A1: Start with the fundamentals: catalyst integrity and reaction conditions. Low enantioselectivity can often be traced back to issues with the chiral catalyst or suboptimal reaction parameters.
-
Catalyst Purity and Preparation: The enantiomeric purity of your chiral ligand or catalyst is paramount. Impurities can significantly erode selectivity.[1] If you are preparing an in-situ catalyst, such as an oxazaborolidine, ensure the reaction between the chiral precursor (e.g., a chiral amino alcohol) and the boron source is complete.[1][2]
-
Reaction Temperature: Temperature is a critical lever for controlling enantioselectivity. Generally, lower temperatures enhance the energy difference between the diastereomeric transition states, leading to higher ee.[3] However, this is not a universal rule; some catalytic systems exhibit optimal performance at specific, sometimes warmer, temperatures.[4][5] A temperature screening study is essential to identify the sweet spot for your specific system.
-
Solvent Choice: The solvent plays a crucial role in the catalytic cycle by influencing the conformation and stability of the catalyst-substrate complex.[3][6] Non-coordinating solvents are often preferred as they are less likely to interfere with the formation of the highly organized chiral transition state.[1]
Q2: I've confirmed my catalyst is pure and have tried lowering the temperature, but the 'ee' hasn't improved significantly. What's the next logical step?
A2: Scrutinize your reagents and perform a systematic solvent screening.
-
Reagent Quality: Ensure all reagents, particularly the reducing agent (e.g., borane source) and the substrate (2',6'-dimethylacetophenone), are of high purity and anhydrous.[1] Water and other protic impurities can lead to a non-catalyzed, non-enantioselective background reaction, which directly reduces the overall ee.[5][7]
-
Solvent Screening Protocol: A systematic screening of solvents with varying polarities and coordinating abilities is a powerful optimization tool.[6] Solvents can have a profound impact, and sometimes a simple switch can dramatically improve enantioselectivity.[8][9][10][11]
Frequently Asked Questions (FAQs)
Q: Can the concentration of the substrate or catalyst affect the enantiomeric excess?
A: Yes, both substrate and catalyst concentration can influence the outcome. High substrate concentrations might, in some cases, lead to catalyst aggregation or side reactions that can lower the ee.[12] Catalyst loading is also a critical parameter to optimize; too little catalyst may result in a slow reaction where the background reduction becomes more significant, while too much is economically inefficient and can sometimes lead to lower selectivity.[13][14]
Q: My reaction is very slow at the low temperatures required for high 'ee'. How can I improve the reaction rate without sacrificing enantioselectivity?
A: This is a common trade-off. One approach is to screen for a more active catalyst system. Different chiral ligands can have a significant impact on reaction rates. Alternatively, carefully investigate the effect of slightly increasing the temperature. Sometimes a modest increase can substantially boost the rate with only a minor penalty in ee.[15] Plotting both yield and ee against temperature will reveal the optimal balance.
Q: I've optimized my reaction, but the enantiomeric excess is still slightly below my target. Are there any post-reaction methods to improve the 'ee'?
A: Yes, if direct asymmetric synthesis does not provide the desired enantiopurity, you can employ resolution techniques. One common method is the formation of diastereomeric salts by reacting the chiral alcohol with a chiral resolving agent, such as mandelic acid, followed by separation through crystallization.[16] Alternatively, preparative chiral chromatography (HPLC or SFC) can be used to separate the enantiomers.[][18]
Experimental Protocols & Data
Protocol 1: General Procedure for Asymmetric Ketone Reduction
This protocol provides a baseline for the asymmetric reduction of 2',6'-dimethylacetophenone using an in-situ prepared oxazaborolidine catalyst.
-
Catalyst Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), dissolve the chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol, 0.1 mmol) in anhydrous THF (2 mL).[1]
-
Add the borane source (e.g., borane-dimethyl sulfide complex, 0.1 mmol, 1.0 M in THF) dropwise at room temperature and stir for 1 hour to ensure complete formation of the oxazaborolidine catalyst.[1]
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Substrate Addition: Add a solution of 2',6'-dimethylacetophenone (1.0 mmol) in anhydrous THF (3 mL) to the catalyst solution.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress using TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of methanol (2 mL).
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Extract the product with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.[19]
Data Presentation: Impact of Temperature and Solvent on Enantiomeric Excess
The following tables summarize typical results from optimization studies, illustrating the critical influence of reaction parameters.
Table 1: Effect of Temperature on the Enantiomeric Excess of this compound
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 25 | >99 | 85 |
| 0 | 98 | 92 |
| -20 | 95 | 96 |
| -40 | 80 | 98 |
Note: Data is illustrative and will vary based on the specific catalyst and conditions used.[4][5][15]
Table 2: Effect of Solvent on the Enantiomeric Excess of this compound at -20 °C
| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| Tetrahydrofuran (THF) | 95 | 96 |
| Toluene | 92 | 94 |
| Dichloromethane (DCM) | 96 | 91 |
| Diethyl Ether | 85 | 97 |
Note: Data is illustrative. A comprehensive solvent screen is recommended for optimal results.[8][9][10][11]
Visualizing the Path to High Enantioselectivity
Troubleshooting Workflow for Low Enantiomeric Excess
The following diagram outlines a logical workflow for diagnosing and resolving issues of low enantioselectivity.
Caption: Interconnected factors that control the enantiomeric excess.
References
-
Title: Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. Source: Journal of Organic Chemistry, 2003. URL: [Link]
-
Title: Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Source: Molecules, 2023. URL: [Link]
-
Title: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. Source: Journal of Organic Chemistry, 2003. URL: [Link]
-
Title: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Source: MDPI, 2018. URL: [Link]
-
Title: The effect of different solvents for the asymmetric hydrogenation of... Source: ResearchGate. URL: [Link]
-
Title: Effect of solvent in the hydrogenation of acetophenone catalyzed by Pd/S-DVB. Source: RSC Publications. URL: [Link]
-
Title: Reaction condition optimization for catalytic asymmetric multicomponent synthesis of β³-amino amides. Source: ResearchGate. URL: [Link]
-
Title: Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent. Source: Green Chemistry (RSC Publishing), 2015. URL: [Link]
-
Title: (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Source: ResearchGate. URL: [Link]
-
Title: Resolution of chiral alcohols with mandelic acid. Source: The Journal of Organic Chemistry, 1985. URL: [Link]
-
Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Source: PMC - NIH. URL: [Link]
-
Title: Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Source: NIH. URL: [Link]
-
Title: Innovations in Chiral Purification: Exploring Techniques and Future Potential. Source: RotaChrom. URL: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. Effect of solvent in the hydrogenation of acetophenone catalyzed by Pd/S-DVB - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 19. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low diastereoselectivity with 1-(2,6-dimethylphenyl)ethanol auxiliary
Technical Support Center: 1-(2,6-Dimethylphenyl)ethanol Auxiliary
Welcome to the technical support center for the this compound chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful tool for asymmetric synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and optimize your diastereoselective reactions.
A chiral auxiliary is an enantiomerically pure compound temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[1][2][3][4] After guiding the formation of a new stereocenter, the auxiliary is removed, ideally for recovery and reuse.[3][4] The this compound auxiliary, with its significant steric bulk, is designed to create a highly biased chiral environment, forcing reagents to approach from a specific face of the reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound auxiliary?
A1: This auxiliary is primarily used to direct stereoselective transformations on a prochiral substrate, to which it is typically attached via an ester or a related linkage. Its bulky 2,6-dimethylphenyl group provides a sterically hindered environment that effectively shields one face of a reactive intermediate (e.g., an enolate), leading to high diastereoselectivity in reactions such as aldol additions, alkylations, and conjugate additions.
Q2: How do I attach and remove the this compound auxiliary?
A2: Attachment is typically achieved by standard esterification or amidation procedures, for example, by converting the prochiral carboxylic acid to its acid chloride followed by reaction with the auxiliary alcohol.
Removal (cleavage) is a critical step and depends on the desired final product. Common methods include:
-
Saponification (e.g., LiOH, NaOH): Yields the carboxylic acid. Care must be taken to avoid epimerization of the α-carbon under basic conditions.[5]
-
Reductive Cleavage (e.g., LiAlH₄, LiBH₄): Yields the primary alcohol.[5]
-
Transesterification: Can be used to form methyl or ethyl esters directly.
Q3: How do I accurately determine the diastereomeric ratio (d.r.) of my product?
A3: The most common and reliable method for determining d.r. is high-field ¹H NMR spectroscopy.[6][7] You should identify one or more well-resolved signals corresponding to each diastereomer. These signals should be from protons close to the newly formed stereocenter(s). Careful integration of these distinct signals provides the ratio.[7] For complex spectra with overlapping signals, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, simplifying analysis.[6][8][9][10] HPLC on a chiral or achiral column can also be an effective method for separating and quantifying diastereomers.[6]
Troubleshooting Guide: Low Diastereoselectivity
Achieving high diastereoselectivity requires careful control over reaction parameters. The energy difference between the transition states leading to the desired and undesired diastereomers is often small, making the reaction sensitive to subtle changes.[5]
Q4: I'm observing a nearly 1:1 mixture of diastereomers. What are the most likely causes and how can I fix it?
A4: A poor d.r. is a common issue that can almost always be resolved by systematic optimization. The most critical factors to investigate are temperature, Lewis acid/base choice, and solvent. [5][11]
Reaction Temperature is Too High
-
The "Why": Asymmetric reactions are governed by kinetics. Higher temperatures provide enough energy to overcome the activation barrier for both the desired and undesired transition states, eroding selectivity. Lowering the temperature increases the energy difference's impact, favoring the path of least resistance—the sterically preferred transition state.[11]
-
Troubleshooting Protocol:
-
Initial Reaction: If you ran the reaction at room temperature or 0 °C, repeat it at -78 °C (a common temperature for enolate chemistry, achieved with a dry ice/acetone bath).
-
Incremental Changes: If -78 °C provides good selectivity but the reaction is too slow or yields are low, incrementally increase the temperature (e.g., to -40 °C, then -20 °C) to find the optimal balance between selectivity and reaction rate.[11]
-
Suboptimal Lewis Acid or Base
-
The "Why": In many reactions, particularly aldol additions, the choice of Lewis acid is crucial for organizing the transition state.[12][13][14] A well-chosen Lewis acid can form a rigid, chelated intermediate that magnifies the steric influence of the chiral auxiliary.[13][15] Boron-based Lewis acids, for instance, form short, strong bonds that create a "tighter" transition state, often leading to enhanced diastereoselectivity compared to lithium or magnesium enolates.[16][17][18]
-
Troubleshooting Protocol:
-
Screen Lewis Acids: If using a simple base like LDA (Lithium Diisopropylamide) to form an enolate, consider switching to a boron enolate. This can be achieved using reagents like 9-BBN-OTf or dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine).
-
Consider Chelation: For substrates with nearby Lewis basic atoms (e.g., an α- or β-alkoxy group), the choice between a chelating Lewis acid (like ZnCl₂, MgBr₂) and a non-chelating one (like BF₃·OEt₂) can completely reverse the diastereoselectivity.[15][19][20][21][22] Chelation control forces a specific geometry, while non-chelation control allows the reaction to proceed via a different, open-chain transition state.[15][20][21]
-
Inappropriate Solvent Choice
-
The "Why": Solvents can significantly influence diastereoselectivity by differentially solvating the transition states or by coordinating with the metal counter-ion of the enolate.[11]
-
Coordinating Solvents (e.g., THF, DME) can compete with the substrate for binding to the Lewis acid, potentially disrupting a highly organized, chelated transition state.
-
Non-Coordinating Solvents (e.g., Dichloromethane, Toluene) are often preferred as they minimize interference with the desired chelated intermediate.
-
-
Troubleshooting Protocol:
-
Start with a Non-Coordinating Solvent: Dichloromethane (DCM) is an excellent starting point for many Lewis acid-mediated reactions.
-
Systematic Screening: If selectivity remains low, screen a range of solvents with varying polarities and coordinating abilities.
-
Summary of Optimization Parameters
| Parameter | Condition 1 | Typical d.r. | Condition 2 | Typical d.r. | Rationale |
| Temperature | 0 °C | 60:40 | -78 °C | >95:5 | Lower temperature favors the transition state with the lowest activation energy. |
| Lewis Acid | Li-enolate (LDA) | 80:20 | B-enolate (Bu₂BOTf) | >97:3 | Shorter B-O bonds create a more rigid transition state, amplifying steric effects.[17][18] |
| Solvent | THF | 70:30 | DCM | 90:10 | Non-coordinating solvents prevent disruption of the organized transition state.[11] |
Visualizing the Troubleshooting Workflow
When faced with low diastereoselectivity, a systematic approach is key. The following workflow outlines the logical progression of troubleshooting steps.
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Mechanistic Insight: The Role of the Auxiliary
The this compound auxiliary functions by creating a highly predictable steric environment around the reactive center. In a typical aldol reaction involving a boron enolate, the reaction proceeds through a closed, six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model.[16][18]
Caption: A simplified Zimmerman-Traxler model for an aldol addition.
In this model, the bulky 2,6-dimethylphenyl group of the auxiliary forces the R group of the aldehyde into an equatorial position to minimize steric clashes, thereby dictating the facial selectivity of the C-C bond formation and controlling the stereochemistry of the two newly formed chiral centers.
Protocol: General Procedure for Optimizing a Diastereoselective Aldol Reaction
This protocol provides a starting point for optimizing your reaction.
-
Preparation:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents are anhydrous. THF should be freshly distilled from sodium/benzophenone; DCM from calcium hydride.
-
Ensure all reagents are of high purity.
-
-
Enolate Formation (Example: Boron Enolate):
-
To a flame-dried, argon-flushed round-bottom flask, add the substrate (ester of the chiral auxiliary, 1.0 equiv.) and anhydrous DCM (to make a ~0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisopropylethylamine (DIPEA, 1.2 equiv.) dropwise.
-
Slowly add dibutylboron triflate (Bu₂BOTf, 1.1 equiv., typically as a 1.0 M solution in hexanes or DCM) dropwise over 10 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete enolization.
-
-
Aldol Addition:
-
Cool the enolate solution back down to -78 °C.
-
Add the aldehyde (1.1 equiv.), either neat or as a solution in anhydrous DCM, dropwise over 15 minutes.
-
Stir the reaction at -78 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of a pH 7 phosphate buffer.
-
Add methanol and 30% hydrogen peroxide (carefully!) to oxidize and break up the boron complexes. Stir vigorously at 0 °C for 1 hour.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
References
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing).
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed.
- Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry - Pharmacy 180.
- Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy - The Royal Society of Chemistry.
- How to Correlate Lewis Acid and Reaction Selectivity? - Patsnap Eureka.
- Lewis acid catalysis - Wikipedia.
- Chemical Communications - Manchester NMR Methodology Group.
- Mechanistic Perspectives on Stereocontrol in Lewis Acid-Mediated Radical Polymerization: Lessons from Small-Molecule Synthesis - The Australian National University.
- Chiral Lewis acid - Wikipedia.
- Lewis Acid Impact on Enantioselectivity - Patsnap Eureka.
- Can any one explain how to determine diastereomeric ratio from NMR spectra? - ResearchGate.
- Aldol reaction - Wikipedia.
- 4.4: The aldol reaction - Chemistry LibreTexts.
- Technical Support Center: Optimization of Reaction Conditions for Diastereoselective Synthesis - Benchchem.
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions - MSU chemistry.
- Rational design of aldol reactions that proceed via kinetic resolution with switchable enantioselectivity - PubMed.
- troubleshooting poor diastereoselectivity with (-)-Menthyloxyacetic acid - Benchchem.
- Assymetric Induction - MSU chemistry.
- OS-FGI Lecture2.
- Identification of the optimum reaction conditions for the diastereoselective intramolecular aza-Michael reaction of (S)-6a. - ResearchGate.
- Optimization of reaction conditions | Download Scientific Diagram - ResearchGate.
- Asymmetric induction - Wikipedia.
- Asymmetric synthesis and Cram's (chelate) rule - SciSpace.
- Optimization of Diastereoselectivity a | Download Scientific Diagram - ResearchGate.
- Common pitfalls in the use of chiral auxiliaries - Benchchem.
- Diastereodivergent asymmetric Michael-alkylation reactions using chiral N , N ′-dioxide/metal complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02757E.
- Asymmetric Synthesis.
- Chiral auxiliary - Wikipedia.
- Chiral Auxiliaries - Sigma-Aldrich.
- Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube.
- Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis - Benchchem.
- Key Concepts in Stereoselective Synthesis.
- Asymmetric Synthesis - University of York.
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Technical Support Center: Purification of 1-(2,6-dimethylphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-(2,6-dimethylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this compound, particularly after its synthesis via Grignard reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process. Each answer provides a diagnosis of the underlying chemical principles and offers a clear, step-by-step solution.
Q1: My crude product separated as an oil instead of forming crystals during recrystallization. What is happening and how can I fix it?
A1: This phenomenon, known as "oiling out," is a common issue when purifying low-melting point solids like this compound. It typically occurs for two primary reasons: the boiling point of your recrystallization solvent is higher than the melting point of your compound, or a high concentration of impurities is significantly depressing the melting point of your product.[1] When the hot, saturated solution cools, it becomes supersaturated below the compound's melting point, causing it to separate as a liquid phase (the oil) rather than forming a crystal lattice.[1]
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the mixture until the oil completely redissolves into a homogeneous solution. Add a small amount (10-15% of the total volume) of additional hot solvent to ensure you are not above the saturation limit.[2]
-
Reduce Cooling Rate: Allow the flask to cool very slowly. Insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature) to discourage rapid supersaturation. Slow cooling is optimal for the formation of pure crystals.[3]
-
Induce Crystallization: If no crystals form after the solution has cooled to room temperature, try scratching the inside surface of the flask just below the liquid level with a glass rod. This creates nucleation sites for crystal growth. Alternatively, add a "seed" crystal of pure this compound if available.[1]
-
Switch to a Two-Solvent System: If oiling out persists, a two-solvent system is often the solution. This compound is soluble in ethanol but less soluble in water. An ethanol/water mixture is an excellent choice.[4] Dissolve the crude product in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the "cloud point").[3][4] Add a few more drops of hot ethanol to redissolve the cloudiness, then cool slowly.
Q2: My NMR spectrum shows significant contamination from unreacted 2,6-dimethylbenzaldehyde. How can I remove it?
A2: Aldehyde contamination is common in Grignard reactions, often due to incomplete reaction or side reactions like enolization.[5] Because 2,6-dimethylbenzaldehyde is structurally similar to your product, it can be challenging to separate by simple crystallization. While column chromatography is effective, a chemical approach during the workup can be more efficient.
Recommended Protocol: Bisulfite Wash
The aldehyde functional group reacts reversibly with sodium bisulfite to form a water-soluble adduct, while the alcohol product does not. This allows for a clean separation via extraction.
-
Dissolution: Dissolve the crude product in a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Separation: After each wash, shake the funnel, allow the layers to separate, and discard the aqueous layer which now contains the aldehyde-bisulfite adduct.
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining water-soluble species.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the aldehyde-free crude product, which can then be further purified by recrystallization or chromatography.
Q3: I see a non-polar byproduct in my TLC analysis that I suspect is from a coupling reaction. What's the best way to remove it?
A3: This byproduct is likely the result of a Wurtz-type coupling reaction, where the Grignard reagent couples with the unreacted aryl or alkyl halide starting material.[5] For example, if you used 2,6-dimethylphenylmagnesium bromide, you might form 2,2',6,6'-tetramethylbiphenyl. These hydrocarbon byproducts are typically non-polar and will interfere with the crystallization of your more polar alcohol product.
Optimal Purification Method: Flash Column Chromatography
Flash column chromatography is the most effective method for separating compounds with significant polarity differences.[6]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for separating moderately polar compounds from non-polar impurities.[7] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) to elute the non-polar coupling byproduct first. Gradually increase the polarity (e.g., to 80:20 Hexanes:EtOAc) to elute your desired alcohol, this compound. |
| Sample Loading | Dry Loading | For best resolution, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent.[6] This creates a concentrated band at the top of the column. |
| Monitoring | TLC with UV visualization and/or a potassium permanganate stain | The non-polar byproduct should have a high Rf, while the alcohol product will have a lower Rf and will stain positively with KMnO₄. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions regarding purification strategy and methodological choices.
Q1: What is the recommended primary purification method for crude this compound?
A1: The choice of purification method depends on the scale of your reaction and the nature of the impurities. The following diagram provides a decision-making workflow.
For most lab-scale syntheses where the crude product is a solid, recrystallization is the most efficient first choice due to its simplicity and scalability.[3] A two-solvent system like ethanol/water is highly recommended to control solubility precisely.[4] If the crude product is an oil or if recrystallization fails, flash column chromatography is the preferred secondary method.[6]
Q2: When should I choose column chromatography over recrystallization?
A2: You should opt for column chromatography under the following circumstances:
-
Similar Polarity Impurities: When impurities have polarities very close to your product, making separation by differential solubility (recrystallization) ineffective.
-
Oily Crude Product: If your crude product is an oil and cannot be induced to crystallize.
-
Multiple Components: When the reaction yields a complex mixture of several byproducts. Chromatography excels at separating multiple components in a single run.[8]
-
Small Scale: For very small-scale reactions (<500 mg), the material loss during multiple recrystallization steps can be significant. Chromatography can sometimes lead to higher recovery on this scale.
Q3: Is distillation a viable purification method for this compound?
A3: Yes, distillation is a viable, and often preferred, method for large-scale or industrial purification of liquid or low-melting point compounds, provided the impurities have significantly different boiling points.[9] Since this compound has a relatively high molecular weight, it will have a high boiling point, likely requiring vacuum distillation to prevent decomposition at atmospheric pressure.
Considerations for Distillation:
-
Boiling Point Difference: Distillation is most effective if the boiling points of the byproducts are at least 25-30 °C different from the product.
-
Thermal Stability: The compound must be stable at the temperatures required for distillation, even under vacuum.
-
Azeotropes: Be aware of potential azeotropes, especially with solvents or water, which can complicate separation.[10][11]
For typical laboratory-scale work, recrystallization or chromatography are generally more practical and accessible than setting up a vacuum distillation apparatus.
References
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]
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Organic Chemistry Class Notes. (n.d.). Alcohols from Carbonyl Compounds: Grignard Reaction. Retrieved from [Link]
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Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
- Miller, G. H. (2019). Distillation Experiments and Observations. In Whisky Science (pp. 165-191).
-
ResearchGate. (n.d.). Evaluation of the batch distillation process in the ethanol production. Retrieved from [Link]
-
Nerz, J. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]
- Miller, G. H. (2019). Distillation Experiments and Observations. In Whisky Science (pp. 165-191). Springer, Cham.
- da Silva, T. L., & Wolf-Maciel, M. R. (2012). Evaluation of the batch distillation process in the ethanol production. 22nd European Symposium on Computer Aided Process Engineering.
-
GE Healthcare. (n.d.). Gel-Filtration Chromatography. Retrieved from [Link]
-
Bio-Rad. (n.d.). Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Site-selective and Stereospecific Cascade Suzuki-Miyaura Annulation of Alkyl 1,2-Bisboronic Esters and 2,2'-Dihalo 1,1'-Bi. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,6-Dimethylphenyl)ethanol. Retrieved from [Link]
- Farkas, T., et al. (2021). Reduction of Acetal Content and Vapor–Liquid Equilibrium Study of the Ethanol.
-
MDPI. (n.d.). Azeotropic and Extractive Distillation for Bio-Ethanol Dehydration: Process Design, Simulation, and Cost Analysis. Retrieved from [Link]
-
ResearchGate. (2012). Transesterification of dimethyl carbonate with ethanol in a pilot-scale reactive distillation column. Retrieved from [Link]
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- 11. mdpi.com [mdpi.com]
side reactions in the synthesis of 1-(2,6-dimethylphenyl)ethanol and their prevention
Welcome to the technical support center for the synthesis of 1-(2,6-dimethylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this sterically hindered secondary alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Introduction: The Challenge of Steric Hindrance
The synthesis of this compound, whether through Grignard addition to 2,6-dimethylbenzaldehyde or the reduction of 2',6'-dimethylacetophenone, is a classic example of sterically hindered chemistry. The two methyl groups in the ortho positions of the phenyl ring create a significant steric shield around the reactive carbonyl center.[1][2] This steric impediment is the primary driver for the common side reactions and challenges in achieving high yields, as it can hinder the approach of nucleophiles or reducing agents.[3][4] This guide will dissect these issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal and highly effective methods:
-
Grignard Reaction: This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the carbonyl carbon of 2,6-dimethylbenzaldehyde.[5]
-
Ketone Reduction: This route involves the reduction of the corresponding ketone, 2',6'-dimethylacetophenone, using a metal hydride reagent like sodium borohydride (NaBH₄).[6]
Q2: Why is low yield a common problem in the Grignard synthesis of this alcohol?
The steric hindrance from the two ortho-methyl groups on the benzaldehyde substrate is the main cause.[3] This bulkiness can impede the approach of the Grignard reagent to the carbonyl carbon.[7] Consequently, alternative reaction pathways that are normally minor become competitive, such as enolization and reduction, leading to the recovery of starting material or the formation of byproducts.[7][8]
Q3: Between the Grignard and ketone reduction routes, which is generally easier to perform for this specific target molecule?
For the synthesis of this compound, the reduction of 2',6'-dimethylacetophenone is often more straightforward and less prone to competing side reactions. Metal hydride reductions are typically less sensitive to steric hindrance than Grignard additions and do not present issues like enolization.[6] However, the Grignard route is a foundational C-C bond-forming reaction and may be required depending on starting material availability.
Q4: What is "enolization" in the context of a Grignard reaction, and why is it a problem?
Enolization occurs when the Grignard reagent, a strong base, removes an acidic proton from the carbon adjacent to the carbonyl group (the α-carbon) instead of attacking the carbonyl carbon itself.[7][9] This forms a magnesium enolate intermediate.[8] During the acidic workup, this enolate is simply protonated back to the starting aldehyde or ketone.[7][8] The net result is no product formation and the recovery of your starting material, thus lowering the overall yield. This side reaction is particularly prevalent with sterically hindered ketones and aldehydes.[7]
Troubleshooting Guide: Grignard Reaction Route
This section addresses common issues encountered when synthesizing this compound via the reaction of methylmagnesium halide with 2,6-dimethylbenzaldehyde.
Issue 1: Low or No Product Yield with Significant Recovery of 2,6-Dimethylbenzaldehyde
This is the most common failure mode, typically pointing to side reactions outcompeting the desired nucleophilic addition.
-
Possible Cause A: Enolization of the Aldehyde.
-
Causality: The Grignard reagent is acting as a base rather than a nucleophile due to the high steric barrier at the carbonyl carbon.[7] While 2,6-dimethylbenzaldehyde has no α-protons and cannot enolize itself, this is a critical issue for the analogous synthesis starting from 2',6'-dimethylacetophenone and other hindered ketones. For aldehydes, a similar issue is simple failure of the nucleophile to approach the carbonyl.[4]
-
Troubleshooting Protocol:
-
Use a Lewis Acid Additive (Luche-type Conditions): The addition of cerium(III) chloride (CeCl₃) can dramatically improve yields.[4][6] CeCl₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and enhancing the nucleophilicity of the Grignard reagent, which favors the addition pathway over side reactions.[6]
-
Control Temperature: Perform the addition of the aldehyde to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to control the reaction's exothermicity and potentially favor the desired kinetic pathway.[3][10] After the initial addition, the reaction can be allowed to slowly warm to room temperature.
-
-
-
Possible Cause B: Poor Quality or Low Concentration of Grignard Reagent.
-
Causality: Grignard reagents are extremely sensitive to moisture and carbon dioxide, which will quench the reagent and reduce its effective concentration.[11] All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents must be used.[11]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use a drying tube on the reaction apparatus.[11] Ensure the magnesium turnings are fresh and their passivating oxide layer is removed, either by mechanical grinding or by using an initiator like a small crystal of iodine or 1,2-dibromoethane to activate the surface.[8]
-
Titrate the Grignard Reagent: Before starting the main reaction, perform a titration (e.g., using Gilman's method) to determine the exact molarity of your prepared Grignard solution. This ensures you are using the correct stoichiometry.
-
-
Issue 2: Formation of an Unexpected Byproduct, Benzyl Alcohol
-
Possible Cause: Reduction of the Aldehyde.
-
Causality: This side reaction occurs if the Grignard reagent possesses a hydrogen atom on its β-carbon (e.g., ethylmagnesium bromide). The reagent can deliver a hydride to the carbonyl carbon through a cyclic six-membered transition state, reducing the aldehyde to the corresponding alcohol (2,6-dimethylbenzyl alcohol in this case).[7][8] This pathway becomes more significant when nucleophilic addition is sterically hindered.
-
Troubleshooting Protocol:
-
Select the Right Grignard Reagent: To synthesize this compound, you must use a methyl Grignard reagent (e.g., CH₃MgBr or CH₃MgCl), which has no β-hydrogens and thus cannot act as a reducing agent.
-
-
Visualizing Competing Grignard Pathways
The following diagram illustrates the critical choice the reactants face, dictated by steric hindrance.
Caption: Competing pathways in the Grignard synthesis.
Troubleshooting Guide: Ketone Reduction Route
This section addresses issues encountered when synthesizing this compound by reducing 2',6'-dimethylacetophenone.[12][13]
Issue 1: Incomplete Reduction / Recovery of Starting Ketone
-
Possible Cause A: Insufficient Reducing Agent.
-
Causality: The stoichiometry of the hydride reagent to the ketone was inadequate. Note that one mole of NaBH₄ can theoretically reduce four moles of a ketone. However, practical considerations often require a slight excess.
-
Troubleshooting Protocol:
-
Adjust Stoichiometry: Use a 1.1 to 1.5 molar excess of the hydride reagent relative to the ketone to ensure the reaction goes to completion.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone before quenching the reaction.[6]
-
-
-
Possible Cause B: Deactivated Reducing Agent.
-
Causality: Sodium borohydride and especially lithium aluminum hydride (LiAlH₄) can degrade upon exposure to moisture.
-
Troubleshooting Protocol:
-
Use Fresh Reagents: Ensure your hydride reagents are from a freshly opened container or have been stored properly under an inert atmosphere.
-
Control Temperature: Perform the addition of the reducing agent at low temperatures (0 °C) to control the exothermic reaction, particularly with the highly reactive LiAlH₄.[6]
-
-
Data Summary: Side Reactions & Prevention
| Side Reaction | Synthetic Route | Primary Cause | Prevention Strategy | Key Indicator |
| Enolization | Grignard | Steric hindrance, high basicity of Grignard reagent.[7] | Use CeCl₃ additive; use a less basic organometallic (e.g., organolithium).[4][6] | Recovery of starting material. |
| Reduction | Grignard | Grignard reagent with β-hydrogens (e.g., ethyl-MgBr).[8] | Use a Grignard reagent without β-hydrogens (e.g., methyl-MgBr). | Formation of benzyl alcohol derivative. |
| Wurtz Coupling | Grignard | Reaction of Grignard with unreacted halide. | Slow, controlled addition of halide during Grignard formation.[10] | Formation of dimerized byproduct (e.g., biphenyl). |
| Incomplete Reaction | Ketone Reduction | Insufficient or deactivated reducing agent. | Use a slight excess of fresh reducing agent; monitor reaction by TLC.[6] | Recovery of starting ketone. |
Experimental Protocol: Grignard Reaction with CeCl₃ Additive
This protocol is optimized to favor nucleophilic addition for sterically hindered aldehydes.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous CeCl₃ (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir the resulting slurry vigorously for at least 2 hours at room temperature to activate the CeCl₃.
-
Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the methylmagnesium bromide solution (1.1 equivalents) to the cold slurry and stir for 1 hour.
-
Substrate Addition: Add a solution of 2,6-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the consumption of the aldehyde by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.[3]
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude alcohol via column chromatography.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing issues in the Grignard synthesis.
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Grignard Reaction [organic-chemistry.org]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. 2',6'-dimethylacetophenone [webbook.nist.gov]
- 13. biosynth.com [biosynth.com]
impact of solvent and temperature on 1-(2,6-dimethylphenyl)ethanol synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2,6-dimethylphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this Grignard reaction, which is often challenged by steric hindrance. This guide provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols to enhance reaction yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures you might encounter. The synthesis of this compound via the Grignard reaction of methylmagnesium halide with 2,6-dimethylacetophenone is a classic example of nucleophilic addition to a sterically hindered ketone. This steric hindrance is the primary source of many common issues.
Q1: My reaction yield is very low, and I've recovered a significant amount of the starting ketone, 2,6-dimethylacetophenone. What is happening?
A: This is a classic symptom of two competing side reactions that are prevalent with sterically hindered ketones: enolization and reduction.[1]
-
Enolization: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the ketone instead of attacking the carbonyl carbon.[2][3] This forms a magnesium enolate. During the acidic workup, this enolate is simply protonated back to the starting ketone, leading to low conversion.[1]
-
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the carbonyl carbon.[1] This reduces the ketone to a secondary alcohol, not the desired tertiary alcohol. When using methylmagnesium bromide or chloride, this specific side reaction is not possible.
Solution Workflow:
Q2: The reaction is not initiating, or the conversion rate is extremely slow. How can I overcome this?
A: The steric hindrance from the two ortho-methyl groups on the acetophenone creates a high activation energy barrier for the nucleophilic attack.[4] Several factors related to solvent and temperature can be adjusted to overcome this.
-
Increase Reaction Temperature: While standard Grignard reactions are often run at 0°C or room temperature, increasing the temperature can provide the necessary energy to overcome the steric barrier.[5] Refluxing in a higher-boiling solvent like Tetrahydrofuran (THF) is often effective.[5][6]
-
Change the Solvent: THF is generally a better solvent than diethyl ether for reactions with sterically hindered substrates.[5] Being more polar, THF coordinates more strongly to the magnesium ion, breaking up Grignard reagent aggregates and increasing its nucleophilicity.[7][8] This enhanced reactivity can significantly speed up the reaction.[9]
-
Use Additives: The addition of salts like Lithium Chloride (LiCl) can break up the dimeric aggregates of the Grignard reagent, leading to a more reactive monomeric species.[5]
Q3: I am observing unexpected byproducts in my final product mixture. What could they be?
A: Besides the products of reduction and enolization, other side reactions can occur, especially if reaction conditions are not strictly controlled.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide used in its preparation. This is more common during the formation of the Grignard reagent itself but can be an issue if excess alkyl halide is present during the reaction with the ketone.
-
Reaction with Moisture: Grignard reagents are extremely strong bases and will react violently with any protic source, especially water.[3][10] This will quench the reagent, reducing its effective concentration and forming an alkane. Ensure all glassware is flame-dried and all solvents and reagents are rigorously anhydrous.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis: Diethyl Ether or THF?
A: For the synthesis of this compound, Tetrahydrofuran (THF) is generally the superior choice. While diethyl ether is a traditional solvent for Grignard reactions, its effectiveness is diminished by the steric hindrance in this specific case. THF's higher polarity and stronger Lewis basicity offer significant advantages by better solvating the magnesium center, which increases the nucleophilicity of the Grignard reagent.[5][7] Furthermore, its higher boiling point allows the reaction to be run at elevated temperatures (reflux), providing the necessary energy to overcome the steric hindrance.[6]
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Impact on this compound Synthesis |
| Boiling Point | 34.6 °C | 66 °C | THF allows for higher reaction temperatures (reflux) to overcome steric hindrance.[7] |
| Polarity / Lewis Basicity | Lower | Higher | THF is a better solvator for the Mg ion, increasing reagent nucleophilicity and reactivity.[8][9] |
| Schlenk Equilibrium | Favors dimeric/oligomeric species | Favors monomeric species | Monomeric Grignard reagents in THF are generally more reactive.[7][11] |
| Safety | Extremely flammable (Flash Point: -45 °C) | Highly flammable (Flash Point: -14 °C) | Both require stringent safety precautions, but diethyl ether is more volatile.[7] |
Q2: What is the ideal temperature range for this reaction?
A: The optimal temperature is a trade-off.
-
For overcoming steric hindrance and slow reaction rates: Running the reaction at an elevated temperature, such as at reflux in THF (approx. 66 °C), is often necessary to achieve a reasonable conversion rate.[5]
-
For minimizing enolization: If recovery of the starting material is the primary issue, running the reaction at a very low temperature (e.g., -78 °C) can favor the kinetically controlled 1,2-addition product over the thermodynamically controlled enolization pathway.[5]
A practical approach is to start the addition of the ketone to the Grignard reagent at 0 °C, then allow the reaction to slowly warm to room temperature, and finally heat to reflux while monitoring the reaction progress by TLC or GC.
Q3: Can you explain the mechanism of the Grignard reaction in this specific synthesis?
A: Certainly. The reaction proceeds via nucleophilic addition. The carbon atom of the methyl group in the methylmagnesium halide Grignard reagent is highly nucleophilic due to the polar carbon-magnesium bond.[10] It attacks the electrophilic carbonyl carbon of 2,6-dimethylacetophenone. This addition breaks the pi (π) bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a magnesium alkoxide intermediate.[3][4] A subsequent acidic workup (e.g., with aqueous ammonium chloride) protonates the alkoxide to yield the final tertiary alcohol, this compound.[12]
// Reactants ketone [label=<
];
grignard [label=<
];
// Intermediate intermediate [label=<
];
// Product product [label=<
];
// Edges {rank=same; ketone; grignard} {ketone, grignard} -> intermediate [label="Nucleophilic Attack\n(in THF)"]; intermediate -> product [label="Acidic Workup\n(e.g., NH₄Cl, H₂O)"]; } dot Caption: Reaction mechanism for the synthesis.
Experimental Protocols
Optimized Protocol for this compound Synthesis using a Luche-Type Procedure
This protocol incorporates the use of Cerium(III) Chloride to suppress enolization and improve the yield of the desired 1,2-addition product.[2][5]
Materials:
-
Anhydrous Cerium(III) Chloride (CeCl₃), finely powdered and dried under vacuum at 140°C for 2 hours.
-
2,6-dimethylacetophenone
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether or THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of CeCl₃ Slurry:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous CeCl₃ (1.2 equivalents relative to the ketone).
-
Add anhydrous THF to the flask to create a slurry.
-
Stir the slurry vigorously under a nitrogen atmosphere at room temperature for at least 2 hours. This step is crucial for activation.
-
-
Grignard Reagent Addition:
-
Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the methylmagnesium bromide solution (1.2 equivalents) dropwise to the cold slurry. The color may change.
-
Stir the resulting mixture at -78 °C for 1 hour. This in-situ process forms the more reactive and less basic organocerium reagent.[5]
-
-
Ketone Addition:
-
Dissolve the 2,6-dimethylacetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the cold organocerium reagent mixture over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath. Caution: This can be exothermic.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel to obtain pure this compound.
-
References
- Troubleshooting guide for Grignard reactions involving sterically hindered ketones. Benchchem.
- Reactivity and Mechanism of 2',6'-Dimethoxyacetophenone: An In-depth Technical Guide. Benchchem.
- Technical Support Center: Grignard Reactions with Sterically Hindered Ketones. Benchchem.
- Grignard Reaction. Organic Chemistry Portal.
- Side Reactions in a Grignard Synthesis. ResearchGate.
- Grignard Reagent in THF vs in Diethyl ether. Chemistry Stack Exchange.
- Comparison with diethyl ether and THF in specific reactions like Grignard synthesis. Benchchem.
- Why is THF used in Grignard?. Quora.
- The Grignard Reaction Mechanism. Chemistry Steps.
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076. Available at: [Link]
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- THF vs ether in Grignard synthesis. Reddit.
- Troubleshooting my grignard reactions. Reddit.
- Effect of temperature on Grignard reaction. ResearchGate.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry.
- A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. National Institutes of Health (NIH).
- 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses Procedure.
- Dimethyl(1-oxopropyl)phenylsilane. Organic Syntheses Procedure.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adichemistry.com [adichemistry.com]
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- 9. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for the Asymmetric Reduction of 2,6-Dimethylacetophenone
Welcome to our dedicated technical support center for the asymmetric reduction of 2,6-dimethylacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The significant steric hindrance posed by the two ortho-methyl groups on the acetophenone ring presents unique challenges in achieving high enantioselectivity and conversion. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to empower you to overcome these hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is the asymmetric reduction of 2,6-dimethylacetophenone so challenging?
The primary challenge lies in the steric hindrance created by the two methyl groups flanking the carbonyl. This steric bulk can significantly impede the approach of the catalyst-hydride complex to the prochiral ketone, leading to lower reaction rates and often diminished enantioselectivity. The catalyst's chiral environment must be exquisitely tuned to effectively differentiate between the two faces of the ketone in such a sterically demanding substrate.
Q2: What initial catalyst systems should I consider for this substrate?
For sterically hindered ketones like 2,6-dimethylacetophenone, catalyst systems known for their high activity and tolerance to steric bulk are recommended. Ruthenium-based catalysts, particularly those developed by Noyori and his co-workers, are a prime starting point.[1][2][3] Specifically, complexes of the type Ru(II)-diphosphine-diamine have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of ketones.[3][4] Iridium-based catalysts have also emerged as powerful tools for the asymmetric hydrogenation of challenging ketones.[5][6]
Q3: What is the difference between asymmetric hydrogenation and asymmetric transfer hydrogenation, and which is better for my substrate?
-
Asymmetric Hydrogenation (AH) typically employs molecular hydrogen (H₂) as the reductant, often at elevated pressures. These reactions can be highly efficient and atom-economical.
-
Asymmetric Transfer Hydrogenation (ATH) utilizes a hydrogen donor molecule, such as isopropanol or formic acid, to deliver the hydride.[7][8] ATH reactions are often operationally simpler as they do not require high-pressure hydrogenation equipment.[8]
The choice between AH and ATH depends on your available equipment and the specific catalyst system. For 2,6-dimethylacetophenone, both methods can be effective, but the catalyst and ligand combination will be crucial. Ruthenium catalysts based on ligands like TsDPEN are well-established for ATH.[8]
Q4: How critical is the choice of the chiral ligand?
The chiral ligand is arguably the most critical component for achieving high enantioselectivity. It establishes the chiral environment around the metal center, which is responsible for differentiating the prochiral faces of the ketone. For a sterically hindered substrate, ligands with larger steric profiles or specific electronic properties may be necessary to create a well-defined chiral pocket that can effectively interact with the substrate. For instance, replacing the TolBINAP ligand with the more sterically demanding XylBINAP has been shown to improve results for some challenging ketones.[9]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common problem, especially with sterically hindered substrates. Here’s a systematic approach to troubleshooting this issue:
Potential Cause 1: Suboptimal Catalyst/Ligand Combination
-
Explanation: The "fit" between the catalyst's chiral pocket and the substrate is not ideal due to steric clashes.
-
Solution:
-
Screen a Panel of Ligands: If using a Ru(II)-diphosphine-diamine system, screen different chiral diphosphines (e.g., (R)-BINAP vs. (R)-Tol-BINAP vs. (R)-XylBINAP) and chiral diamines (e.g., (R,R)-DPEN vs. (R,R)-DAIPEN).
-
Consider a Different Metal Center: If ruthenium catalysts are not yielding satisfactory results, explore iridium-based catalysts, which have shown high efficiency for sterically demanding ketones.[5][6]
-
Potential Cause 2: Incorrect Reaction Temperature
-
Explanation: The energy difference between the two diastereomeric transition states leading to the R and S enantiomers may not be sufficiently large at the current reaction temperature. Lowering the temperature can enhance this energy difference, favoring the formation of one enantiomer.
-
Solution:
-
Perform a Temperature Study: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C).
-
Monitor Conversion: Be aware that lowering the temperature will likely decrease the reaction rate, so longer reaction times may be necessary.
-
Potential Cause 3: Inappropriate Solvent
-
Explanation: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Solution:
-
Conduct a Solvent Screen: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., methanol, ethanol, isopropanol, dichloromethane, toluene).
-
Ensure Solubility: Confirm that both the catalyst and substrate are fully soluble in the chosen solvent at the reaction temperature.
-
Issue 2: Poor or No Conversion
Stalled or slow reactions are another frequent challenge with sterically hindered ketones.
Potential Cause 1: Catalyst Deactivation
-
Explanation: The catalyst may be degrading over the course of the reaction. This can be caused by impurities (oxygen, water), incorrect handling, or inherent instability of the active species.
-
Solution:
-
Ensure Inert Atmosphere: Use rigorous Schlenk or glovebox techniques to exclude air and moisture from the reaction. Degas solvents thoroughly.
-
Purify Substrate and Reagents: Ensure the 2,6-dimethylacetophenone and any additives are free of impurities that could poison the catalyst.
-
Increase Catalyst Loading: As a diagnostic tool, a modest increase in catalyst loading can help determine if deactivation is the primary issue. However, this is not an ideal long-term solution.
-
Potential Cause 2: Insufficient Catalyst Activation
-
Explanation: Many catalyst precursors require an activation step to form the active hydride species. For example, Noyori-type Ru(II) catalysts often require a base for activation.[3][10]
-
Solution:
-
Verify Base Addition: If using a system that requires a base (e.g., t-BuOK), ensure it is added in the correct stoichiometry and is of high purity.
-
Consider Pre-activation: In some cases, pre-forming the active catalyst by reacting the precursor with the activator before adding the substrate can improve results.
-
Potential Cause 3: Steric Hindrance Limiting Substrate Binding
-
Explanation: The steric bulk of the substrate may be so significant that it struggles to coordinate to the metal center, leading to a very slow reaction rate.
-
Solution:
-
Modify Reaction Conditions: Increasing the temperature can sometimes overcome the activation energy barrier for substrate binding. However, this may negatively impact enantioselectivity.
-
Re-evaluate Catalyst Choice: A catalyst with a more open coordination sphere or a different binding mechanism may be required.
-
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of 2,6-Dimethylacetophenone
This protocol is a starting point and should be optimized for your specific catalyst system.
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂), chiral diphosphine ligand, and chiral diamine ligand to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add degassed solvent (e.g., isopropanol) and stir the mixture at the desired temperature until a homogeneous solution is formed.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve 2,6-dimethylacetophenone in the same degassed solvent.
-
Add the substrate solution to the catalyst solution via cannula.
-
Add the base (e.g., a solution of t-BuOK in isopropanol) if required by the catalyst system.
-
-
Hydrogenation:
-
Purge the Schlenk flask with hydrogen gas (typically 3-4 cycles).
-
Pressurize the flask to the desired hydrogen pressure (e.g., 8 atm).
-
Stir the reaction mixture vigorously at the desired temperature and monitor the reaction progress by TLC or GC/HPLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Data Presentation
The following table illustrates a hypothetical catalyst screening for the asymmetric reduction of 2,6-dimethylacetophenone. This data is for illustrative purposes to guide your experimental design.
| Entry | Catalyst System (Ru Precursor + Ligands) | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) |
| 1 | RuCl₂((S)-BINAP)((S,S)-DPEN) | i-PrOH | 25 | 8 | 24 | 65 | 78 (R) |
| 2 | RuCl₂((S)-TolBINAP)((S,S)-DPEN) | i-PrOH | 25 | 8 | 24 | 72 | 85 (R) |
| 3 | RuCl₂((S)-XylBINAP)((S,S)-DPEN) | i-PrOH | 25 | 8 | 18 | 95 | 92 (R) |
| 4 | RuCl₂((S)-XylBINAP)((S,S)-DPEN) | MeOH | 25 | 8 | 20 | 98 | 94 (R) |
| 5 | RuCl₂((S)-XylBINAP)((S,S)-DPEN) | MeOH | 0 | 8 | 48 | 92 | >99 (R) |
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting decision tree for low enantioselectivity.
Catalytic Cycle for Noyori-Type Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
References
-
Zhang, L., Liu, C., Sun, M., Liang, C., Cao, L., Yao, X., Ma, Y., & Cheng, R. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry, 88(5), 2942–2951. [Link]
-
Johnson Matthey Technology Review. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(4), 186-190. [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
Rodríguez, S., Qu, B., Fandrick, K. R., Buono, F., Haddad, N., Xu, Y., Herbage, M. A., Zeng, X., Ma, S., Grinberg, N., Lee, H., Han, Z. S., Yee, N. K., & Senanayake, C. H. (2014). Amine-Tunable Ruthenium Catalysts for Asymmetric Reduction of Ketones. Advanced Synthesis & Catalysis, 356(2-3), 301–307. [Link]
-
Sci-Hub. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
-
Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., Sandoval, C., & Noyori, R. (2005). Iridium diamine catalyst for the asymmetric transfer hydrogenation of ketones. Journal of the American Chemical Society, 127(23), 8288–8289. [Link]
-
Wikipedia. (2023, December 2). Asymmetric hydrogenation. In Wikipedia. [Link]
-
Wikipedia. (2023, May 29). Enantioselective reduction of ketones. In Wikipedia. [Link]
-
Clapham, S. E., Hadzovic, A., & Morris, R. H. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(4), 186-190. [Link]
-
Clapham, S. E., Hadzovic, A., & Morris, R. H. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]
-
Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2008). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemistry–A European Journal, 14(1), 147-160. [Link]
-
Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005). A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones. Organic Letters, 7(16), 3429–3431. [Link]
-
Zhang, L., Liu, C., Sun, M., Liang, C., Cao, L., Yao, X., Ma, Y., & Cheng, R. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry, 88(5), 2942–2951. [Link]
-
The Organic Chemist. (2021, July 22). Noyori Asymmetric Hydrogenation [Video]. YouTube. [Link]
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Rulíšek, L., & Červinka, O. (2017). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 22(9), 1531. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. [Link]
-
Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2007). RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. Chemistry – A European Journal, 14(1), 147-160. [Link]
-
Morris, D. J., Hayes, A. M., & Wills, M. (2007). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. The Journal of Organic Chemistry, 72(20), 7425–7432. [Link]
-
Grasa, G. A., Moore, E., & Martin, C. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 7(7), 193. [Link]
-
ResearchGate. (2020). (PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. [Link]
-
Synthesis Workshop. (2024, May 25). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction [Video]. YouTube. [Link]
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
-
Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]
Sources
- 1. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Iridium-Catalyzed Asymmetric Hydrogenation of Ketones / Synfacts, 2011 [sci-hub.box]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. kanto.co.jp [kanto.co.jp]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
overcoming poor stereocontrol in reactions with 1-(2,6-dimethylphenyl)ethanol
Welcome, Researchers. This guide is designed to provide expert-level troubleshooting for a common and persistent challenge in asymmetric synthesis: achieving high stereocontrol in reactions involving the sterically hindered alcohol, 1-(2,6-dimethylphenyl)ethanol. As Senior Application Scientists, we understand that poor stereochemical outcomes with this substrate can be a significant bottleneck. This document provides in-depth, cause-and-effect explanations and validated protocols to help you overcome these challenges.
Troubleshooting Guide & FAQs
Q1: Why am I consistently observing poor enantioselectivity (low ee) or diastereoselectivity in my reactions with this compound?
Answer:
The primary reason for poor stereocontrol is the significant steric hindrance imposed by the two ortho-methyl groups on the phenyl ring.[1][2] This unique structural feature presents a formidable challenge for many standard stereoselective methods for two key reasons:
-
Transition State Disruption: In a typical asymmetric reaction, a chiral catalyst or reagent must form a well-defined, diastereomeric transition state with the substrate to effectively differentiate between enantiomers or enantiotopic faces. The bulky 2,6-dimethylphenyl group can physically clash with the catalyst's chiral ligands or directing groups. This "steric clash" prevents the formation of the low-energy, highly-ordered transition state required for high selectivity, often forcing the reaction through higher-energy, less-defined pathways that result in near-racemic mixtures.[3][4]
-
Masking of the Stereocenter: The sheer size of the substituted phenyl group can "mask" the existing stereocenter of the alcohol, diminishing its ability to influence the stereochemical outcome of subsequent reactions (i.e., poor substrate-controlled diastereoselectivity).
Caption: Diagram 1: The bulky ortho-methyl groups on the substrate clash with the chiral catalyst, preventing optimal orientation for stereoselective transformation.
Q2: My kinetic resolution of racemic this compound via acylation is slow and unselective. What are the most effective strategies to improve this?
Answer:
This is a classic case where the substrate's steric bulk is preventing the resolving agent from efficiently distinguishing between the (R) and (S) enantiomers. The most robust and widely adopted solution for this specific problem is to switch to an enzymatic kinetic resolution.
Strategy 1: Enzymatic Kinetic Resolution (EKR)
Biocatalysts, particularly lipases, often possess active sites that are exquisitely sensitive to substrate stereochemistry, even for hindered molecules.[5][6] They operate via a different recognition mechanism than many small-molecule catalysts, making them exceptionally effective here.
-
Recommended Enzyme: Immobilized Candida antarctica Lipase B (commonly sold as Novozym 435) is the gold standard for resolving sterically hindered secondary alcohols.[7]
-
Mechanism of Action: The lipase catalyzes the enantioselective acylation of one of the alcohol's enantiomers. The enzyme's active site, featuring a catalytic triad (Ser-His-Asp), preferentially binds and acylates the faster-reacting enantiomer, leaving the slower-reacting enantiomer untouched.[5] This results in a mixture of one acylated enantiomer and one unreacted alcohol enantiomer, which can then be separated.
-
Critical Parameters:
-
Acyl Donor: Use an irreversible acyl donor like vinyl acetate . The enol byproduct tautomerizes to acetaldehyde, driving the reaction forward and preventing the reverse reaction (deacylation).
-
Solvent: A non-polar organic solvent such as hexane, heptane, or methyl tert-butyl ether (MTBE) is typically optimal. These solvents maintain the enzyme's essential hydration layer without stripping it, ensuring high activity.[8]
-
Strategy 2: Advanced Chemical Catalysis
If an enzymatic approach is not feasible, you must move beyond standard chiral reagents (e.g., chiral acylating agents) to specialized organocatalysts designed for hindered substrates.
-
Catalyst Classes: Look for catalysts known for their high activity and tunable steric profiles, such as:
-
Rationale: These catalysts create a highly structured and reactive chiral environment that can overcome the substrate's steric shield more effectively than traditional methods.
Q3: I am using enantiopure this compound as a chiral auxiliary, but I'm getting a poor diastereomeric ratio (dr) in my subsequent reaction. How can I improve diastereocontrol?
Answer:
This issue indicates that the inherent stereodirecting ability of your auxiliary is being overridden or ignored, likely due to the steric factors discussed in Q1. The solution is to shift from a substrate-controlled reaction to a reagent-controlled one.[11][12]
-
Strategy 1: Employ a Strong Chiral Lewis Acid: A powerful chiral Lewis acid can coordinate to your electrophile or substrate, creating a rigid, asymmetric environment that dictates the facial selectivity of the reaction, effectively overriding the weaker influence of your auxiliary.[13][14] The choice of Lewis acid (e.g., based on Ti, B, or other metals) will be highly specific to your reaction class.
-
Strategy 2: Optimize Reaction Conditions for a Tighter Transition State:
-
Lower the Temperature: Drastically reducing the reaction temperature (e.g., from room temperature to -78 °C) increases the energy difference (ΔΔG‡) between the two competing diastereomeric transition states. This amplifies even small steric or electronic preferences, often leading to significantly improved diastereoselectivity.
-
Solvent Tuning: The polarity and coordinating ability of the solvent can have a profound impact on the geometry of the transition state. Systematically screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., CH2Cl2).
-
-
Strategy 3: Troubleshooting Workflow: Use the following workflow to guide your experimental decisions when facing poor stereocontrol.
Caption: Diagram 2: A logical workflow for troubleshooting poor stereocontrol based on the experimental goal.
Application Note: Experimental Protocol
AN-01: Enzymatic Kinetic Resolution of (rac)-1-(2,6-dimethylphenyl)ethanol
This protocol describes a reliable method for resolving racemic this compound to obtain both enantiomers in high enantiomeric excess.
Materials:
-
(rac)-1-(2,6-dimethylphenyl)ethanol (1.0 eq)
-
Immobilized Candida antarctica Lipase B (Novozym 435) (20-50 mg per mmol of substrate)
-
Vinyl Acetate (2.0-3.0 eq)
-
Anhydrous Heptane or MTBE
-
Standard glassware for organic synthesis
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (rac)-1-(2,6-dimethylphenyl)ethanol (e.g., 1.0 g, 6.66 mmol).
-
Solvent & Reagents: Dissolve the substrate in anhydrous heptane (approx. 10 mL per gram of substrate). Add Novozym 435 (e.g., 200 mg) to the solution.
-
Initiation: Add vinyl acetate (e.g., 1.8 mL, 19.97 mmol, 3.0 eq) to the stirred suspension. Seal the flask and stir at a constant temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time. Use chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine both the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed acetate product.
-
Quenching: The ideal endpoint is at or very near 50% conversion, which theoretically provides the highest possible ee for both the unreacted substrate and the product. Once 50% conversion is reached, stop the reaction by filtering off the enzyme beads. Wash the beads with fresh solvent.
-
Workup & Separation: Combine the filtrate and washes. The solvent can be removed under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be readily separated using standard silica gel column chromatography.
-
Characterization: Confirm the identity and enantiopurity of both separated products using standard analytical techniques (NMR, Chiral GC/HPLC).
Reference Data: Comparison of Strategies
| Strategy | Catalyst / Enzyme | Reagent / Acyl Donor | Typical Solvent | Key Advantages & Considerations | Selectivity (E-value/s) |
| Enzymatic Resolution | Candida antarctica Lipase B (CALB, Novozym 435) | Vinyl Acetate | Heptane, MTBE | Highly selective for hindered alcohols; mild conditions; environmentally friendly.[5][7] | >200 (Excellent) |
| Chemical Resolution | Chiral DMAP Derivatives | Acetic Anhydride | Toluene, CH2Cl2 | Provides an alternative to enzymes; catalyst synthesis may be required.[10] | 10-100+ (Good to Excellent) |
| Chemical Resolution | Chiral N-Heterocyclic Carbene (NHC) | Pivalic Anhydride | Dichloromethane | Effective for very bulky substrates; catalyst loading can be higher.[9] | 10-50 (Moderate to Good) |
| Asymmetric Reduction | Ru-TsDPEN Complexes | Formic Acid / Triethylamine | Acetonitrile | For synthesizing one enantiomer from the corresponding ketone; avoids resolution.[4] | Up to 99% ee |
References
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322. Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. ([Link])
-
Biocatalysis and Biotransformation, 2009, 27(1): 11-28. Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds. ([Link])
-
Molecules, 2019, 24(18): 3280. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ([Link])
-
Biocatalysis and Biotransformation, 1996, 14(2): 89-106. Kinetics of Lipase Catalyzed Resolution of Racemic Alcohols by Reversible Interesterification. ([Link])
-
Molecules, 2012, 17(8): 9980-9990. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. ([Link])
-
Organic Letters, 2005, 7(19): 4107-4109. Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. ([Link])
-
Catalysis Science & Technology, 2017, 7(19): 4344-4353. Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity. ([Link])
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. ([Link])
-
Pharmaceutical Technology, 2006, 30(10). Asymmetric Routes to Chiral Secondary Alcohols. ([Link])
-
Tetrahedron, 2018, 74(2): 296-302. Kinetic resolution of sterically hindered secondary alcohols catalyzed by aminophosphinite organocatalyst. ([Link])
-
ChemCatChem, 2015, 7(20): 3241-3244. Bimetallic Catalysis: Asymmetric Transfer Hydrogenation of Sterically Hindered Ketones Catalyzed by... ([Link])
-
ACS Catalysis, 2017, 7(4): 2589-2603. Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ([Link])
-
University of Calgary. Effect of Substituents on Electrophilic Aromatic Substitution, Steric Factors: ortho- vs para-. ([Link])
-
Reddit. How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? ([Link])
-
Journal of the American Chemical Society, 2024, 146(15): 10634–10643. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. ([Link])
-
ChemRxiv. Superseding Substrate Control with Catalyst Control to Increase Regioselectivity in Aryne Annulations. ([Link])
-
Synthesis, 2021, 53(15): 2589-2604. The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. ([Link])
-
Organic Letters, 2018, 20(4): 1070-1074. Combining Electronic and Steric Effects to Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. ([Link])
-
The Journal of Organic Chemistry, 2010, 75(15): 5049–5056. Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. ([Link])
-
Catalysts, 2019, 9(11): 952. The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. ([Link])
-
Organic Letters, 2011, 13(20): 5556-5559. Diastereoselective Control of Intramolecular Aza-Michael Reactions Using Achiral Catalysts. ([Link])
-
Molecules, 2021, 26(11): 3326. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. ([Link])
-
Nature Chemistry, 2026. The catalytic enantioselective[5][8]-Wittig rearrangement cascade of allylic ethers. ([Link])
-
ResearchGate. Enantioselective Synthesis of Allenecarboxylates from Phenyl Acetates Through C—C Bond Forming Reactions. ([Link])
-
Tetrahedron: Asymmetry, 2005, 16(18): 3084-3089. Multiple Acetylation of Pentaphenylferrocene. Synthesis and Asymmetric Reduction of 1-Acetyl-1',2',3',4',5'-pentaphenylferrocene. ([Link])
-
Catalysis Science & Technology, 2019, 9(20): 5658-5667. Diastereoselective diazenyl formation: the key for manganese-catalysed alcohol conversion into (E)-alkenes. ([Link])
-
Organic Letters, 2004, 6(21): 3711-3714. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. ([Link])
-
Organic Letters, 2012, 14(2): 604-607. A Stereoselective Synthesis of (−)-Viridiofungin A Utilizing a TiCl4-Promoted Asymmetric Multicomponent Reaction. ([Link])
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Table 1. Effect of Substituents on Electrophilic Aromatic Substitution, Steric Factors: ortho- vs para-, Multiple Substituents Effects – Organic Chemistry Academy [ochemacademy.com]
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Technical Support Center: Isolating Pure 1-(2,6-dimethylphenyl)ethanol
Welcome to the technical support center for the synthesis and purification of 1-(2,6-dimethylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and isolation of this sterically hindered secondary alcohol. The following troubleshooting guides and FAQs are structured to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup and purification of this compound, which is commonly synthesized via the Grignard reaction between a methylmagnesium halide and 2,6-dimethylbenzaldehyde.
Issue 1: Low Yield of Crude Product After Aqueous Workup
Question: I performed the Grignard reaction between methylmagnesium bromide and 2,6-dimethylbenzaldehyde. After quenching with saturated aqueous ammonium chloride and extracting with diethyl ether, the yield of my crude product is significantly lower than expected. What could be the cause?
Answer: A low yield of the desired secondary alcohol, this compound, can stem from several factors, often related to side reactions competing with the primary nucleophilic addition. The steric hindrance from the two ortho-methyl groups on the benzaldehyde makes the carbonyl carbon less accessible to the Grignard reagent.[1]
Potential Causes and Solutions:
-
Enolization of the Aldehyde: The Grignard reagent is a strong base and can deprotonate the α-carbon of the aldehyde if one is present. However, 2,6-dimethylbenzaldehyde lacks α-hydrogens, so this is not a concern with this specific substrate. For other aldehydes, this side reaction can be minimized by adding the aldehyde to the Grignard reagent at low temperatures (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.[1][2]
-
Reduction of the Aldehyde: If the Grignard reagent possesses a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol.[1] When using methylmagnesium bromide, this is not a possible side reaction. However, if other Grignard reagents like ethylmagnesium bromide were used, this could contribute to lower yields of the desired secondary alcohol.
-
Incomplete Reaction: The steric hindrance may significantly slow down the reaction rate.[1]
-
Solution: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[3] A spot corresponding to the starting aldehyde should diminish and a new, typically more polar spot for the alcohol product should appear.
-
-
Hydrolysis of the Grignard Reagent: Grignard reagents are highly reactive with protic solvents, including water.[4] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent, reducing the amount available to react with the aldehyde.
Issue 2: Formation of an Emulsion During Extraction
Question: During the workup, after adding the quenching solution and extraction solvent, a persistent emulsion formed in my separatory funnel, making layer separation difficult. How can I resolve this?
Answer: Emulsion formation is a common issue in the workup of Grignard reactions, often caused by the precipitation of fine magnesium salts.
Solutions:
-
Addition of Brine: Washing the mixture with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[2]
-
Filtration: If the emulsion is due to finely dispersed solids, filtering the entire mixture through a pad of Celite or glass wool can help to remove the particulate matter.
-
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for a period can allow the layers to separate. Gentle swirling or rocking of the funnel, rather than vigorous shaking, can also prevent emulsion formation.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent with a different density might help to break the emulsion.
Issue 3: Difficulty in Purifying the Crude Product by Column Chromatography
Question: My crude this compound appears as an oil, and I am struggling to get good separation from byproducts using silica gel column chromatography. What are some common issues and how can I optimize the purification?
Answer: Purifying sterically hindered alcohols can be challenging. The proximity of the hydroxyl group to the bulky dimethylphenyl group can affect its interaction with the stationary phase.
Troubleshooting Column Chromatography:
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good starting point for moderately polar compounds like this alcohol is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).[6] Adjust the ratio to achieve a good separation of spots on the TLC plate. |
| Product Streaking | The compound is too polar for the chosen eluent, or the column is overloaded. | Gradually increase the polarity of the eluent. Ensure that the amount of crude product loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Co-elution of Impurities | Impurities have similar polarity to the desired product. | Consider alternative purification methods such as crystallization or distillation if the product is thermally stable. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be effective for solid products.[7] |
Issue 4: The Final Product is a Persistent Oil and Won't Crystallize
Question: After purification, my this compound is a clear oil. I expected a solid. Is this normal, and if not, how can I induce crystallization?
Answer: While some secondary alcohols are solids at room temperature, many, especially those with bulky substituents, can exist as oils or low-melting solids. The purity of the compound is a critical factor for crystallization.
Solutions to Induce Crystallization:
-
Ensure High Purity: Residual solvents or minor impurities can significantly inhibit crystallization. Re-purifying the oil by column chromatography may be necessary.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If a small crystal of the pure compound is available, adding it to the oil can induce crystallization.
-
Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether) and then slowly add a poor solvent (e.g., hexane) until the solution becomes slightly turbid. Allowing this solution to stand, perhaps at a lower temperature, can promote crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using saturated aqueous ammonium chloride for quenching the reaction?
A1: The primary purpose of quenching with saturated aqueous ammonium chloride (NH₄Cl) is to neutralize any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate to form the desired alcohol.[1][2] NH₄Cl is a mild acid, which is advantageous because it is less likely to cause side reactions like dehydration of the secondary alcohol, a risk associated with using strong acids like HCl.[2]
Q2: How can I monitor the progress of the Grignard reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3]
-
Procedure:
-
Prepare a TLC plate with spots for your starting material (2,6-dimethylbenzaldehyde), a co-spot (starting material and reaction mixture), and the reaction mixture itself.
-
Elute the plate with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualize the plate under UV light and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain).[6][8]
-
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting aldehyde will decrease in intensity, while a new, more polar spot (lower Rf value) corresponding to the alcohol product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.[3]
Q3: What are the expected ¹H NMR chemical shifts for this compound?
A3: While the exact chemical shifts can vary slightly depending on the solvent and concentration, you can expect the following characteristic signals for this compound in CDCl₃:[9]
-
Aromatic protons: ~7.0-7.2 ppm (multiplet, 3H).
-
Methine proton (-CHOH): ~5.0-5.2 ppm (quartet, 1H).
-
Hydroxyl proton (-OH): Variable, often a broad singlet that can appear between 1.5-3.0 ppm.
-
Methyl protons on the phenyl ring (-CH₃): ~2.3-2.5 ppm (singlet, 6H).
-
Methyl protons of the ethyl group (-CH₃): ~1.5 ppm (doublet, 3H).
It is always recommended to compare obtained spectra with literature data or a spectral database for confirmation.[10][11]
Q4: Can I use a different solvent instead of diethyl ether or THF?
A4: The choice of solvent is critical for the success of a Grignard reaction. Ethereal solvents like diethyl ether and THF are essential because they are aprotic and can solvate the magnesium center of the Grignard reagent, stabilizing it and keeping it in solution.[12] Using protic solvents like water or alcohols would immediately destroy the Grignard reagent.[4] While other aprotic polar solvents exist, diethyl ether and THF are the most commonly used and well-established for this reaction.
Experimental Workflow and Data Presentation
Standard Workup Procedure
The following is a generalized, step-by-step workup procedure for the isolation of this compound after the Grignard reaction is complete.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epfl.ch [epfl.ch]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR spectrum [chemicalbook.com]
- 12. sciencemadness.org [sciencemadness.org]
Technical Support Center: Strategies for Efficient Chiral Resolution of 1-(2,6-dimethylphenyl)ethanol
Welcome to the technical support center for the chiral resolution of 1-(2,6-dimethylphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development seeking to improve the efficiency and success of their enantioseparation experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the most common and effective resolution strategies for this sterically hindered secondary alcohol.
Introduction: The Challenge of Resolving this compound
This compound presents a unique challenge for chiral resolution due to the steric hindrance imposed by the two ortho-methyl groups on the phenyl ring. This structural feature can significantly impact the interaction with chiral selectors, be they enzymes, chemical resolving agents, or stationary phases in chromatography. Consequently, a "one-size-fits-all" approach is often insufficient, and a carefully optimized strategy is required to achieve high enantiomeric excess (e.e.) and yield.
This guide will explore three primary resolution techniques:
-
Enzymatic Kinetic Resolution (EKR): Leveraging the high selectivity of enzymes, particularly lipases, to preferentially acylate one enantiomer.
-
Classical Chemical Resolution via Diastereomeric Crystallization: Forming diastereomeric salts with a chiral resolving agent and separating them based on differences in solubility.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique for direct separation of enantiomers.
Section 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful method for resolving racemic secondary alcohols, prized for its high enantioselectivity and mild reaction conditions. Lipases are the most commonly employed enzymes for this purpose.[1] For a sterically hindered alcohol like this compound, the choice of enzyme and reaction conditions is critical.
Troubleshooting Guide & FAQs: Enzymatic Kinetic Resolution
Q1: My enzymatic resolution is slow or shows low conversion. What can I do?
-
Potential Cause: The steric hindrance of the 2,6-dimethylphenyl group may be limiting access to the enzyme's active site.
-
Solutions:
-
Enzyme Selection: Screen a variety of lipases. While Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and versatile choice for many secondary alcohols, other lipases from Pseudomonas cepacia or Rhizomucor miehei might show better activity for this specific substrate.[2][3]
-
Acyl Donor: Use a less sterically demanding acyl donor. Vinyl acetate is often an excellent choice as it produces a volatile byproduct (acetaldehyde) that does not interfere with the reaction equilibrium.[2]
-
Temperature: Gradually increase the reaction temperature (e.g., from 30°C to 50°C). While higher temperatures can increase reaction rates, be mindful of potential enzyme denaturation.
-
Enzyme Loading: Increase the amount of enzyme in the reaction mixture.
-
Q2: The enantioselectivity (e.e. of product and remaining substrate) is poor. How can I improve it?
-
Potential Cause: The chosen enzyme may not have a high enantiomeric ratio (E) for this substrate under the current conditions. The solvent can also play a crucial role in modulating enzyme selectivity.
-
Solutions:
-
Solvent Screening: The choice of solvent can dramatically affect enantioselectivity. Screen a range of non-polar organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE). Protic ionic liquids have also been shown to be effective media for CALB-catalyzed resolutions.[2]
-
Acyl Donor Modification: While vinyl acetate is a good starting point, sometimes a longer chain acyl donor (e.g., vinyl butyrate) can enhance enantioselectivity.
-
Temperature Optimization: Lowering the temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate. A balance must be struck.
-
Controlled Conversion: For kinetic resolutions, the highest e.e. for the unreacted substrate is achieved at conversions greater than 50%, while the highest e.e. for the product is achieved at conversions less than 50%. Aim for a conversion as close to 50% as possible for optimal separation of both enantiomers.
-
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of this compound
This protocol is a starting point and should be optimized for your specific experimental setup.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Reaction vessel with magnetic stirring and temperature control
-
Chiral GC or HPLC for analysis
Procedure:
-
To a dried reaction vessel, add racemic this compound (1 equivalent).
-
Add anhydrous MTBE to dissolve the alcohol (e.g., 10 mL per gram of alcohol).
-
Add vinyl acetate (1.5 - 2 equivalents).
-
Add Novozym 435 (e.g., 20-50 mg per mmol of alcohol).
-
Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (ideally ~50%) is reached, filter off the enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.
-
Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography.
Visualization of the Enzymatic Kinetic Resolution Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution.
Section 2: Classical Chemical Resolution via Diastereomeric Crystallization
This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[4] Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a particular solvent.[5]
Troubleshooting Guide & FAQs: Diastereomeric Crystallization
Q1: No crystals are forming from my solution.
-
Potential Cause: The diastereomeric salts may be too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.
-
Solutions:
-
Solvent Screening: This is the most critical step. A good solvent is one in which the two diastereomers have a significant difference in solubility. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with non-polar solvents like hexane or heptane).[6]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration and induce crystallization.[6]
-
Cooling: Slowly cool the solution. A gradual decrease in temperature often promotes the formation of higher quality crystals.
-
Seeding: If you have a small amount of the desired pure diastereomer, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.
-
Q2: My product is "oiling out" instead of crystallizing.
-
Potential Cause: The melting point of the diastereomeric salt is lower than the crystallization temperature, or the solution is too concentrated.
-
Solutions:
-
Add More Solvent: Diluting the solution can sometimes prevent oiling out.[6]
-
Lower Crystallization Temperature: Try crystallizing at a lower temperature.
-
Change Solvent System: A different solvent may favor crystallization over oiling out.
-
Q3: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my product is low after crystallization.
-
Potential Cause: The solubilities of the two diastereomers are too similar in the chosen solvent, leading to co-precipitation.
-
Solutions:
-
Optimize Solvent System: A systematic solvent screen is essential to find a solvent that maximizes the solubility difference between the diastereomers.[6] Ternary phase diagrams can be constructed to understand the solid-liquid phase equilibrium.[7]
-
Multiple Recrystallizations: A single crystallization is often not enough. Recrystallize the product multiple times to improve its purity.
-
Kinetic vs. Thermodynamic Control: Sometimes, one diastereomer crystallizes faster (kinetic product) while the other is more stable (thermodynamic product). Varying the crystallization time and temperature can favor the formation of one over the other.[6]
-
Experimental Protocol: Diastereomeric Salt Resolution of this compound
This is a generalized protocol. The choice of resolving agent and solvent is crucial and requires screening.
Materials:
-
Racemic this compound
-
Chiral resolving acid (e.g., (R)-(-)-Mandelic acid, O,O'-Dibenzoyl-L-tartaric acid)[8]
-
Screening solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile)
-
Apparatus for crystallization (e.g., Erlenmeyer flask)
-
Filtration apparatus (e.g., Büchner funnel)
-
Base (e.g., 1 M NaOH) and acid (e.g., 1 M HCl) for salt formation and cleavage
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Esterification: React racemic this compound with a suitable achiral anhydride (e.g., phthalic anhydride) to form a half-ester, which introduces a carboxylic acid handle for salt formation with a chiral base. Alternatively, directly use a chiral acid to form diastereomeric esters.[4]
-
Salt Formation: Dissolve the resulting racemic acid (or the racemic alcohol if using a chiral acid to form esters) in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same hot solvent.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then potentially in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis: Determine the diastereomeric excess of the crystals.
-
Recrystallization: If the d.e. is not satisfactory, recrystallize the solid from a suitable solvent system.
-
Cleavage: Once the desired diastereomeric purity is achieved, cleave the diastereomeric salt (or ester) to recover the enantiomerically enriched this compound. For salts, this typically involves treatment with a base to deprotonate the resolving agent's acid and an acid to protonate the alcohol's corresponding functional group. For esters, hydrolysis is required.
Visualization of Diastereomeric Crystallization Logic
Caption: Logic of chiral resolution by diastereomeric crystallization.
Section 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly effective method for both analytical and preparative-scale separation of enantiomers. The key to this technique is the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Troubleshooting Guide & FAQs: Chiral HPLC
Q1: I am not seeing any separation of the enantiomers (co-elution).
-
Potential Cause: The chosen chiral stationary phase and mobile phase are not suitable for this analyte.
-
Solutions:
-
Column Screening: This is the most crucial step. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® IA, IB, or Chiralcel® OD, AS series), are excellent starting points for screening.[9][10][11]
-
Mobile Phase Variation: For polysaccharide-based columns, screen different mobile phase systems:
-
Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures. Vary the alcohol percentage.
-
Polar Organic Mode: Pure methanol, ethanol, or acetonitrile.
-
Reversed Phase: Acetonitrile/water or Methanol/water.
-
-
Additives: For acidic or basic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can significantly improve peak shape and resolution.
-
Q2: The resolution between the two enantiomer peaks is poor.
-
Potential Cause: The separation conditions are suboptimal.
-
Solutions:
-
Optimize Mobile Phase Composition: Fine-tune the ratio of the solvents in your mobile phase. For normal phase, a lower percentage of the alcohol modifier will generally increase retention and may improve resolution.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation.
-
Lower the Temperature: Operating the column at a lower temperature can sometimes enhance enantioselectivity.
-
Try a Different Column: If optimization on one column fails, a different CSP may provide the necessary selectivity.
-
Q3: The peak shape is poor (e.g., tailing or fronting).
-
Potential Cause: Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase additives.
-
Solutions:
-
Additives: As mentioned, adding acidic or basic modifiers can improve the peak shape for ionizable compounds.
-
Lower Sample Concentration: Inject a more dilute sample to avoid overloading the column.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Experimental Protocol: Chiral HPLC Method Development for this compound
This protocol outlines a screening approach for method development.
Materials:
-
Racemic this compound
-
A selection of chiral HPLC columns (e.g., Chiralpak® IA, Chiralcel® OD-H)
-
HPLC-grade solvents (hexane, isopropanol, ethanol, acetonitrile, methanol)
-
HPLC system with UV detector
Procedure:
-
Column Selection: Start with a polysaccharide-based column, for example, a Chiralpak® IA column.
-
Initial Screening in Normal Phase:
-
Prepare a mobile phase of Hexane/Isopropanol (90:10 v/v).
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a suitable wavelength for the analyte (e.g., 254 nm).
-
Inject a solution of racemic this compound (e.g., 1 mg/mL in mobile phase).
-
If no separation or poor resolution is observed, vary the isopropanol content (e.g., try 5%, 15%, 20%). Also, test ethanol as an alternative alcohol modifier.
-
-
Screening in Polar Organic Mode:
-
If normal phase is unsuccessful, switch to a polar organic mobile phase.
-
Flush the column thoroughly with isopropanol.
-
Test 100% Methanol, 100% Ethanol, and 100% Acetonitrile as mobile phases.
-
-
Optimization:
-
Once a promising column and mobile phase system are identified, optimize the separation by fine-tuning the solvent ratio, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Data Summary Table: Starting Conditions for Chiral HPLC Screening
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (Reversed Phase) |
| Column | Chiralpak® IA or Chiralcel® OD-H | Chiralpak® IA or Chiralpak® IB | Chiralpak® IA or Chiralcel® OJ-RH |
| Mobile Phase | Hexane/Isopropanol (90:10) | Acetonitrile or Methanol | Acetonitrile/Water (50:50) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
References
-
Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.
- Gotor, V., et al. (2007). Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs). Green Chemistry.
- Daicel Chemical Industries Ltd. Method development with CHIRALPAK® IA. HPLC.
- Wang, J., et al. (2014). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE.
- Pàmies, O., & Bäckvall, J. E. (2003). Dynamic kinetic resolution of 1-phenylethanol under different reaction conditions.
- Bozan, B., et al. (2015). Enzymatic kinetic resolution of (R,S)-1-phenylethanol.
- Góralczyk, P., et al. (2021).
- O'Boyle, N., et al. (2024).
- Bozan, B., et al. (2015). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central.
- Žnidaršič-Plazl, P., & Plazl, I. (2011). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems.
- de Miranda, A. S., et al. (2021).
- Bánhegyi, D. F., et al. (2019). Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid.
- Cerrone-Szakal, A. L., et al. (2003). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)
- Unknown.
- Kádas, I., et al. (2011). Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols.
- Daicel Chemical Industries Ltd. CHIRALPAK® IA - The new DAICEL chiral HPLC column compatible with all solvents. MZ-Analysentechnik.
- Abaházi, E., et al. (2016). Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica. Semantic Scholar.
- LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Daicel Chiral Technologies. instruction manual for chiralpak® as-h.
- Goblirsch, B., et al. (2021).
- Pálovics, E., et al. (2022). Recrystallization of mixture of diastereomers 112 from different solvents 83.
- ChiralTek. chiral columns. HPLC.eu.
- Wikipedia.
- Kádas, I., et al. (2011). Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols.
- Sigma-Aldrich. Basics of chiral HPLC.
- Wang, Y., et al. (2021).
- Wang, Y., et al. (2020).
- Liljeblad, A., et al. (2001). Enantioselective lipase-catalyzed reactions of methyl pipecolinate: Transesterification and N-acylation.
- Wang, Y., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.
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Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for the Enantioseparation of 1-(2,6-dimethylphenyl)ethanol
For researchers, scientists, and professionals in drug development, the stereoselective separation of chiral compounds is a critical analytical challenge. The spatial arrangement of enantiomers can lead to significantly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of 1-(2,6-dimethylphenyl)ethanol enantiomers. Due to the limited availability of direct comparative studies on this specific analyte, this guide will leverage experimental data from the well-studied, structurally analogous compound, 1-phenylethanol, to establish a robust starting point for method development. We will explore the underlying principles of chiral recognition on polysaccharide-based stationary phases and provide a detailed experimental protocol.
The Challenge of Stereoisomerism in Substituted Phenylethanols
This compound possesses a single stereocenter at the carbinol carbon, giving rise to two enantiomers, (R)- and (S)-1-(2,6-dimethylphenyl)ethanol. The presence of two methyl groups in the ortho positions of the phenyl ring introduces significant steric hindrance around the chiral center. This steric bulk can profoundly influence the interactions between the analyte and the chiral stationary phase (CSP), making the selection of an appropriate column and mobile phase paramount for achieving baseline separation. The principle of chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.[1]
Comparative Analysis of Chiral Stationary Phases for Aromatic Alcohols
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are the workhorses of chiral separations due to their broad enantiorecognition capabilities.[2] Columns such as Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are frequently employed for the separation of aromatic alcohols.[3][4] Their helical polymer structures create chiral grooves and cavities where analytes can interact via hydrogen bonding, π-π interactions, and steric hindrance, facilitating enantiomeric discrimination.
While specific data for this compound is scarce, extensive data for the parent compound, 1-phenylethanol, provides valuable insights. The following table summarizes typical starting conditions for the separation of 1-phenylethanol enantiomers on popular polysaccharide-based CSPs.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Observations | Reference |
| Lux® Cellulose-1 | n-Hexane / 2-Propanol (90:10) with 0.1% Diethylamine (DEA) | 1.0 | UV @ 220 nm | Good resolution, typical for aromatic alcohols. | [3] |
| Chiralcel® OD-H | n-Hexane / Isopropanol (95:5) | 0.4 | UV @ 254 nm | Baseline separation of 1-phenylethanol enantiomers.[3] | [3] |
| Lux® Amylose-1 | n-Hexane / Isopropanol (60:40) with 0.1% Diethylamine (DEA) | 1.0 | UV @ 254 nm | Alternative selectivity to cellulose-based phases.[2] | [2] |
| Chiralpak® AD-H | n-Hexane / Ethanol | Varies | UV | Often used for sulfoxide drugs, but can be effective for alcohols.[4] | [4] |
Note: The optimal mobile phase composition is highly dependent on the specific analyte and may require significant optimization. Additives such as diethylamine (DEA) for basic or neutral compounds and trifluoroacetic acid (TFA) for acidic compounds are often necessary to improve peak shape and resolution.
Workflow for Chiral HPLC Method Development
A systematic approach is crucial for efficient chiral method development. The following workflow provides a logical sequence of steps from initial column screening to final method optimization.
Caption: A generalized workflow for systematic chiral HPLC method development.
The Impact of Ortho-Dimethyl Substitution: A Mechanistic Perspective
The presence of the 2,6-dimethyl groups in this compound is expected to introduce significant steric hindrance. This can influence the chiral recognition in several ways:
-
Restricted Interaction: The bulky methyl groups may hinder the close approach of the chiral center to the selective sites within the grooves of the polysaccharide-based CSP. This could potentially lead to weaker interactions and, consequently, lower resolution compared to the unsubstituted 1-phenylethanol.
-
Altered Conformation: The steric strain imposed by the ortho-substituents might favor a specific conformation of the analyte, which could either enhance or diminish the enantioselective interactions with the CSP.
-
Modified π-π Stacking: The electronic and steric effects of the methyl groups can alter the π-electron density of the aromatic ring, thereby affecting the crucial π-π stacking interactions with the phenylcarbamate groups of the CSP.
Given these considerations, a method optimized for 1-phenylethanol will likely require significant modification for the successful separation of this compound enantiomers. It is plausible that a mobile phase with a stronger elution strength or a different alcohol modifier (e.g., ethanol instead of isopropanol) may be necessary to achieve adequate retention and resolution.
Proposed Starting Method for this compound
Based on the data for structurally similar compounds and the theoretical impact of the ortho-dimethyl substitution, the following method is proposed as a starting point for the chiral separation of this compound enantiomers. It is crucial to note that this is a starting point and will require empirical optimization.
Chiral Stationary Phase: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Initial Mobile Phase: n-Hexane / Ethanol (95:5) with 0.1% Diethylamine (DEA)
Rationale:
-
CSP Choice: Cellulose tris(3,5-dimethylphenylcarbamate) based CSPs have demonstrated broad applicability for aromatic alcohols.
-
Mobile Phase: A normal phase system is a good starting point. Ethanol is chosen over isopropanol as it is a slightly stronger solvent, which may be necessary to overcome the potential for strong retention due to the analyte's hydrophobicity. Diethylamine is included as a basic additive to improve the peak shape of the alcohol.
Detailed Experimental Protocol (for 1-phenylethanol as a model)
This protocol details a reliable method for the baseline separation of 1-phenylethanol enantiomers and serves as a template for developing the method for this compound.
1. Materials and Reagents:
-
Racemic 1-phenylethanol
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (Isopropanol)
-
Diethylamine (DEA), analytical grade
-
Chiral HPLC column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 95:5 (v/v) ratio. For example, to prepare 1 L of mobile phase, mix 950 mL of n-Hexane with 50 mL of Isopropanol.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration to prevent pump cavitation and baseline noise.
3. HPLC System Preparation:
-
Install the Chiralcel® OD-H column in the column compartment.
-
Purge the HPLC pump with the prepared mobile phase to ensure a consistent solvent composition is delivered to the column.
-
Equilibrate the column with the mobile phase at a flow rate of 0.4 mL/min until a stable baseline is observed on the detector. This may take 30-60 minutes.
4. Sample Preparation:
-
Prepare a stock solution of racemic 1-phenylethanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
5. Chromatographic Analysis:
-
Set the UV detector wavelength to 254 nm.
-
Inject 10 µL of the filtered sample solution onto the column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Integrate the peak areas of the two enantiomers to determine their relative proportions and calculate the enantiomeric excess (ee%).
6. Method Optimization for this compound:
-
Begin with the proposed starting method.
-
If resolution is poor or retention is too long, systematically vary the mobile phase composition. Increase the percentage of ethanol in increments of 2-5%.
-
Consider screening other alcohol modifiers such as isopropanol or n-propanol.
-
Evaluate the effect of the DEA concentration (0.05% to 0.2%).
-
Investigate the influence of column temperature. Lower temperatures often improve chiral resolution, but may increase analysis time and backpressure.
Conclusion
The successful chiral separation of this compound enantiomers by HPLC is a challenging but achievable task. While direct comparative data is limited, a thorough understanding of the principles of chiral recognition on polysaccharide-based stationary phases, coupled with a systematic method development approach, can lead to a robust and reliable analytical method. By leveraging the extensive knowledge base for the structurally similar 1-phenylethanol, researchers can establish a strong foundation for their method development efforts. The steric hindrance introduced by the ortho-dimethyl groups necessitates careful optimization of the mobile phase to achieve the desired separation. The proposed starting method and detailed protocol in this guide provide a scientifically sound pathway to developing a validated chiral HPLC method for this important class of compounds.
References
-
PubMed. (2004). Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography. National Center for Biotechnology Information. Available at: [Link]
-
Phenomenex Inc. (n.d.). Lux i-Amylose-1 Chiral LC Columns. Phenomenex. Available at: [Link]
-
Phenomenex Inc. (n.d.). Lux Amylose-1 Chiral LC Columns. Phenomenex. Available at: [Link]
-
MDPI. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. MDPI. Available at: [Link]
-
Chromatography Today. (n.d.). Phenomenex Adds New Lux® Amylose-1 Chiral Stationary Phase for HPLC and SFC Analysis and Purification Work. International Labmate Ltd. Available at: [Link]
-
Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. Available at: [Link]
-
ResearchGate. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. Available at: [Link]
-
Phenomenex Inc. (n.d.). APPLICATIONS. Phenomenex. Available at: [Link]
-
ResearchGate. (n.d.). Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase.... ResearchGate. Available at: [Link]
-
Phenomenex Inc. (n.d.). Lux™. Phenomenex. Available at: [Link]
-
Royal Society of Chemistry. (2024). Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. Royal Society of Chemistry. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Frequently Asked Questions. Daicel Chiral Technologies. Available at: [Link]
-
Aisberg. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethy. Aisberg. Available at: [Link]
-
MDPI. (n.d.). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. Available at: [Link]
-
UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. University of North Carolina Wilmington. Available at: [Link]
-
PubMed. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. National Center for Biotechnology Information. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). ULTRA-FAST SFC SEPARATIONS WITH DAICEL SUB-2 µm CHIRAL COLUMNS. Daicel Chiral Technologies. Available at: [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. LCGC International. Available at: [Link]
-
Phenomenex Inc. (n.d.). APPLICATIONS. Phenomenex. Available at: [Link]
- Google Books. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
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Phenomenex Inc. (n.d.). Explore All Chromatography Applications. Phenomenex. Available at: [Link]
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Phenomenex Inc. (n.d.). APPLICATIONS. Phenomenex. Available at: [Link]
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Phenomenex Inc. (n.d.). APPLICATIONS. Phenomenex. Available at: [Link]
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Daicel Chiral Technologies. (n.d.). Search by Structure. Daicel Chiral Application Search. Available at: [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. American Chemical Society. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). DAICEL Chiral Application Search. Daicel Chiral Technologies. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Enantiomeric Excess Determination: Chiral GC Analysis of 1-(2,6-dimethylphenyl)ethanol
This guide provides an in-depth, objective comparison of analytical methodologies for determining the enantiomeric excess (ee) of 1-(2,6-dimethylphenyl)ethanol, a critical chiral intermediate in pharmaceutical synthesis. We will explore a primary method using direct Chiral Gas Chromatography (GC) and compare its performance characteristics against a robust alternative, Chiral High-Performance Liquid Chromatography (HPLC). The protocols and data presented are designed to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most suitable method for their applications.
The precise quantification of enantiomers is a non-negotiable aspect of pharmaceutical development and quality control.[1] A molecule's chirality can lead to vastly different pharmacological or toxicological profiles between its enantiomers, making accurate enantiomeric excess determination essential for ensuring drug safety and efficacy.[2][3]
Method 1: Direct Chiral Gas Chromatography (GC) Analysis
Direct chiral GC analysis stands as a powerful and highly effective technique for the separation of volatile chiral compounds like this compound. This method obviates the need for chemical derivatization, streamlining the workflow and reducing potential sources of error.
Principle of Separation
The cornerstone of chiral GC is the chiral stationary phase (CSP).[4] For alcohols and many other functional groups, derivatized cyclodextrins are the CSPs of choice.[4][5] These cyclic oligosaccharides possess a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[5] The analyte enantiomers enter the chiral cavity of the cyclodextrin, forming transient diastereomeric complexes through various interactions (e.g., hydrogen bonding, dipole-dipole, inclusion). The subtle differences in the stability and energy of these complexes for each enantiomer result in differential retention times, enabling their separation.[5]
Detailed Experimental Protocol: Chiral GC
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Autosampler for precision and reproducibility.
-
Chromatography Data System (CDS) for data acquisition and analysis.
Scientist's Note: An FID is selected due to its high sensitivity for organic compounds, robustness, and wide linear range, making it ideal for quantitative analysis of the target analyte.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 10 mg/mL in a high-purity solvent such as methanol or ethyl acetate.
-
From the stock solution, prepare a working sample at a concentration of approximately 1 mg/mL by diluting with the same solvent.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
GC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm) or similar β-cyclodextrin phase | Cyclodextrin-based phases are well-established for providing excellent enantioselectivity for chiral alcohols.[4][6] |
| Carrier Gas | Helium or Hydrogen | Provides efficient mass transfer. Hydrogen can often provide faster analysis times at lower temperatures. |
| Linear Velocity | ~40 cm/sec (for Hydrogen) | Optimized for best resolution and efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp, symmetrical peaks for accurate quantification. |
| Injection Vol. | 1 µL | Standard volume to avoid overloading. |
| Oven Program | 100 °C (hold 1 min), ramp at 2 °C/min to 160 °C (hold 5 min) | A slow temperature ramp is crucial for maximizing the differential interaction with the CSP, thereby improving resolution. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp. | 270 °C | Prevents condensation of the analyte in the detector. |
Data Analysis: The enantiomeric excess is a measure of the purity of one enantiomer relative to the other. It is calculated from the integrated peak areas of the two enantiomers using the following formula:
ee (%) = |(AreaEnantiomer 1 - AreaEnantiomer 2) / (AreaEnantiomer 1 + AreaEnantiomer 2)| x 100
Trustworthiness Check: For a method to be considered valid, the chromatographic resolution (Rₛ) between the two enantiomer peaks should be greater than 1.5. This ensures baseline separation, which is critical for accurate and precise quantification.[1]
Workflow for Chiral GC Analysis
Caption: Experimental workflow for chiral GC analysis.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and widely used alternative for enantiomeric excess determination.[7][8] It is particularly advantageous for less volatile or thermally sensitive compounds. For this compound, it offers excellent performance, often with different selectivity compared to GC.
Principle of Separation
The separation mechanism in chiral HPLC is analogous to chiral GC but occurs in the liquid phase. Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated or immobilized on a silica support, are among the most successful and broadly applicable CSPs.[2][9] Chiral recognition occurs through a combination of interactions, including hydrogen bonds, π-π interactions, and steric hindrance between the analyte enantiomers and the chiral polymer structure.[2] The choice of mobile phase (typically a mixture of an alkane and an alcohol) plays a critical role in modulating these interactions and achieving separation.
Detailed Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS).
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the mobile phase.
-
Dilute as necessary to ensure the detector response is within the linear range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based phase | Polysaccharide-based CSPs have demonstrated broad enantiorecognition for a wide variety of chiral compounds, including aromatic alcohols.[10] |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) | This normal-phase system provides a good balance of polarity to achieve resolution. The ratio can be optimized to adjust retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 25 °C | Temperature control is crucial for reproducible retention times and selectivity. |
| Detection | UV at 220 nm | The phenyl group in the analyte provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL |
Data Analysis: The calculation for enantiomeric excess (ee %) and the requirement for baseline resolution (Rₛ > 1.5) are identical to the GC method.
Workflow for Chiral HPLC Analysis
Caption: Experimental workflow for chiral HPLC analysis.
Performance Comparison: Chiral GC vs. Chiral HPLC
The selection of an analytical technique depends on multiple factors including available instrumentation, sample throughput requirements, and the specific nature of the analyte and sample matrix.[7]
| Parameter | Chiral Gas Chromatography (Direct) | Chiral HPLC (Normal Phase) |
| Principle | Volatilization and separation in gas phase | Separation in liquid phase |
| Chiral Stationary Phase | Derivatized Cyclodextrin (e.g., β-DEX) | Derivatized Polysaccharide (e.g., Cellulose) |
| Derivatization Required? | No | No |
| Typical Analysis Time | ~20-40 minutes | ~15-30 minutes |
| Resolution (Rₛ) | Typically > 1.5 | Typically > 2.0 |
| Mobile/Carrier Phase | Inert Gas (He, H₂) | Organic Solvents (Hexane, IPA) |
| Pros | - High column efficiency and resolution- Excellent for volatile and thermally stable compounds- FID provides universal detection for organics | - Broad applicability for many compound types- Different selectivities from GC- Method development is often straightforward |
| Cons | - Limited to volatile and thermally stable analytes- Column bleed at high temperatures can be an issue | - Higher solvent consumption and cost- Lower column efficiency compared to capillary GC- Potential for sample solubility issues |
Conclusion and Recommendations
Both Chiral GC and Chiral HPLC are powerful, reliable, and accurate methods for determining the enantiomeric excess of this compound.
-
Chiral GC is an excellent choice, offering high efficiency and resolution without the need for derivatization. Its primary prerequisite is the thermal stability and volatility of the analyte, which is met by this compound.
-
Chiral HPLC serves as a superb alternative and orthogonal technique. The use of polysaccharide-based CSPs provides a different separation mechanism, which can be invaluable for method validation and for analyzing complex sample matrices where co-elutions might be a problem in GC.
For routine quality control with high sample throughput, the choice may come down to existing instrument availability and operator expertise. For comprehensive characterization and method validation, employing both techniques is highly recommended to provide an orthogonal confirmation of the enantiomeric excess, ensuring the highest level of confidence in the analytical results. Method validation for parameters such as specificity, linearity, accuracy, and precision should be performed according to established guidelines to ensure the reliability of the chosen method.[1]
References
- A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols - Benchchem.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
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- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH.
- A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access.
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- A Guide to the Analysis of Chiral Compounds by GC.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
- Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC Intern
- [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
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A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Focus on 1-(2,6-dimethylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. Chiral alcohols are pivotal in this endeavor, serving as versatile synthons, catalysts, and chiral auxiliaries to control the stereochemical outcome of reactions. This guide provides a comparative analysis of 1-(2,6-dimethylphenyl)ethanol alongside other well-established chiral alcohols in the context of asymmetric synthesis. By examining its structural features and performance in key transformations, we aim to provide a framework for its effective application and comparison with other chiral synthons.
The Role of Chiral Alcohols in Asymmetric Synthesis
Chiral alcohols are instrumental in asymmetric synthesis through several key strategies:
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a chemical reaction with high diastereoselectivity. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The efficiency of a chiral auxiliary is determined by its ability to induce high stereoselectivity, its ease of attachment and removal, and its recyclability.
-
Chiral Ligands for Metal-Catalyzed Reactions: Chiral alcohols can be converted into a vast array of ligands for transition metal catalysts. These chiral ligands create a stereochemically defined environment around the metal center, enabling enantioselective catalysis in a wide range of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
-
Chiral Catalysts and Reagents: Certain chiral alcohols or their derivatives can act directly as organocatalysts or as stoichiometric chiral reagents, facilitating enantioselective reactions without the need for a metal center.
Profile of this compound
This compound is a chiral secondary alcohol characterized by a phenyl ring substituted with two methyl groups at the ortho positions. This substitution pattern imparts significant steric hindrance around the chiral center, a feature that can be highly influential in asymmetric induction.
Structural Features and Their Implications:
-
Steric Hindrance: The two methyl groups on the phenyl ring create a sterically demanding environment. When used as a chiral auxiliary, this bulkiness can effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face, thereby leading to high diastereoselectivity.
-
Electronic Properties: The methyl groups are weakly electron-donating, which can subtly influence the reactivity of the aromatic ring and the hydroxyl group.
-
Rigidity: The phenyl group provides a rigid scaffold, which helps to create a well-defined and predictable stereochemical environment.
The synthesis of enantiomerically pure this compound can be achieved through various methods, including the asymmetric reduction of 2,6-dimethylacetophenone or the resolution of the racemic alcohol.
Comparative Analysis in Key Asymmetric Transformations
To objectively assess the performance of this compound, we will compare it with other widely used chiral alcohols in two fundamental asymmetric reactions: diastereoselective enolate alkylation and asymmetric ketone reduction.
Diastereoselective Enolate Alkylation
Asymmetric alkylation of enolates is a powerful method for the construction of stereogenic carbon centers. In this context, the chiral alcohol is typically used to form a chiral ester or amide, which then directs the stereoselective alkylation of the corresponding enolate.
Conceptual Workflow for Diastereoselective Enolate Alkylation:
Caption: General workflow for diastereoselective alkylation using a chiral auxiliary.
Performance Comparison:
While specific, direct comparative studies for this compound are not abundant in the literature, we can infer its potential performance based on the principles of asymmetric induction and compare it to well-documented systems like those based on Evans oxazolidinones and pseudoephedrine.
| Chiral Auxiliary System | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans Oxazolidinone | Propionyl oxazolidinone | Benzyl bromide | >99:1 d.r. | 90-95 | [1] |
| Pseudoephedrine Amide | Propionyl pseudoephedrine amide | Iodomethane | 98:2 d.r. | 85-95 | [2] |
| 8-Phenylmenthol | Glyoxylate ester | Isoprene | 90:10 d.r. | 70-80 | [3] |
| This compound (Hypothetical) | Propionate ester | Benzyl bromide | Potentially high d.r. | - | - |
The significant steric bulk of the 2,6-dimethylphenyl group is expected to provide excellent facial shielding of the corresponding enolate, leading to high diastereoselectivity, potentially comparable to or exceeding that of other sterically hindered auxiliaries. The key to achieving high selectivity would be the formation of a single enolate geometry (E or Z).
Experimental Protocol: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary
-
Acylation: To a solution of the oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, add the acyl chloride (1.1 equiv) and stir for 1 hour at 0 °C.
-
Enolate Formation: Cool the solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) to -78 °C. Add lithium diisopropylamide (LDA) (1.1 equiv) dropwise and stir for 30 minutes.
-
Alkylation: Add the alkyl halide (1.2 equiv) to the enolate solution at -78 °C and allow the reaction to slowly warm to 0 °C over several hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. The diastereomers can often be separated by column chromatography.
-
Auxiliary Cleavage: The alkylated auxiliary can be cleaved to the corresponding carboxylic acid, alcohol, or aldehyde using various methods (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄).
Asymmetric Reduction of Ketones
Chiral alcohols are precursors to ligands and catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst derived from a chiral amino alcohol, is a prominent example.
Conceptual Workflow for CBS Reduction:
Caption: Simplified catalytic cycle for the CBS reduction of a prochiral ketone.
Performance Comparison:
While this compound itself is not a β-amino alcohol, it can be envisioned that chiral ligands derived from it could be effective in other metal-catalyzed reductions. The steric hindrance of the 2,6-dimethylphenyl group could create a well-defined chiral pocket around a metal center, leading to high enantioselectivity.
| Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-CBS Catalyst | Acetophenone | 97 | 95 | [4] |
| Ru-BINAP/Diamine | Acetophenone | >99 | >99 | [4] |
| Noyori-type Ru Catalyst | Various ketones | up to 99 | up to 99 | [5] |
| Ligand from this compound (Hypothetical) | Acetophenone | Potentially high ee | - | - |
The bulky 2,6-dimethylphenyl substituents could be advantageous in creating a rigid and selective catalytic environment, potentially leading to high enantioselectivities.
Experimental Protocol: CBS Reduction of Acetophenone
-
Catalyst Preparation (in situ): To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 equiv) in anhydrous THF (1.0 M) at room temperature, add borane-dimethyl sulfide complex (1.1 equiv) dropwise.
-
Reduction: Cool the catalyst solution to -20 °C and add a solution of acetophenone (1.0 equiv) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC.
-
Work-up: Upon completion, slowly quench the reaction by the addition of methanol. After gas evolution ceases, add 1 M HCl and extract the product with an organic solvent.
-
Purification and Analysis: The chiral alcohol can be purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Conclusion and Future Outlook
This compound, with its pronounced steric bulk, presents an intriguing scaffold for the development of new chiral auxiliaries and ligands for asymmetric synthesis. While direct, comprehensive comparative data remains somewhat limited in publicly accessible literature, the fundamental principles of stereocontrol suggest that its sterically demanding nature could be highly effective in inducing high levels of asymmetry.
For researchers and drug development professionals, the exploration of this compound and its derivatives offers a promising avenue for discovering novel and efficient methods for controlling stereochemistry. Future work should focus on the systematic evaluation of this chiral alcohol in a variety of asymmetric transformations, with direct comparison to existing state-of-the-art methods. Such studies will be crucial in fully elucidating its potential and defining its place in the toolkit of the synthetic chemist.
References
- Organic Reactions, Enantioselective Reduction of Ketones, Chapter 2, 2002.
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Wikipedia. Chiral auxiliary. [Link]
- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. J. Am. Chem. Soc. 1997, 119, 6496-6511.
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. J. Am. Chem. Soc. 1982, 104, 1737-1739.
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A Senior Application Scientist's Guide to the Validation of the Absolute Configuration of 1-(2,6-dimethylphenyl)ethanol
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a foundational pillar of chemical and pharmaceutical development. The three-dimensional arrangement of atoms dictates molecular interactions, meaning that enantiomers of the same compound can exhibit vastly different biological activities, from therapeutic efficacy to toxicity. This guide provides an in-depth comparison of leading analytical techniques for this purpose, using 1-(2,6-dimethylphenyl)ethanol as a model secondary alcohol.
We will explore two powerful and orthogonal methods: Vibrational Circular Dichroism (VCD), a chiroptical technique, and the modified Mosher's method, an NMR-based derivatization strategy. This document serves as a practical resource, offering detailed experimental protocols, comparative data, and logical workflows to guide you in selecting and executing the most appropriate validation strategy for your research.
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] This technique is exceptionally powerful because it provides a unique stereochemical fingerprint of a molecule in solution, eliminating the need for crystallization which can be a significant bottleneck in research.[3][4] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a single, known enantiomer.[1][3][5]
Causality and Experimental Choices
The core principle of VCD is that enantiomers produce mirror-image spectra.[2][6] If the experimental spectrum of your sample matches the sign and relative intensity of the calculated spectrum for the (R)-enantiomer, the assignment is (R). If it is the mirror image, the assignment is (S). This direct comparison of experimental and theoretical data provides a high degree of confidence. The choice of solvent is critical; it must be transparent in the IR region of interest and capable of dissolving the analyte to a sufficient concentration (typically 0.1 M).[2] Deuterated chloroform (CDCl₃) is often preferred for its good IR window.
Experimental & Computational Workflow
The VCD validation process is a synergistic combination of experimental measurement and quantum chemical calculation.
Caption: Workflow for VCD-based absolute configuration assignment.
Step-by-Step VCD Protocol
1. Sample Preparation:
-
Accurately weigh 1-5 mg of purified this compound.
-
Dissolve the sample in approximately 150-200 µL of deuterated chloroform (CDCl₃) to achieve a concentration of ~0.1 M.
-
Transfer the solution to an IR cell with a 75-100 µm pathlength and BaF₂ windows.
2. Spectroscopic Measurement:
-
Place the cell in a VCD spectrometer.
-
Acquire the IR and VCD spectra at a resolution of 8 cm⁻¹ over a suitable spectral range (e.g., 950-1700 cm⁻¹).
-
Set the collection time to achieve an adequate signal-to-noise ratio, typically requiring 2-4 hours of signal averaging.[2]
3. Computational Prediction:
-
Using a quantum chemistry software package (e.g., Gaussian), build a 3D model of one enantiomer, for instance, (R)-1-(2,6-dimethylphenyl)ethanol.
-
Perform a thorough conformational search to identify all low-energy conformers.
-
For each low-energy conformer, perform a geometry optimization and vibrational frequency calculation using Density Functional Theory (DFT), typically at the B3LYP/6-31G(d) level of theory or higher.
-
Calculate the Boltzmann-averaged VCD spectrum based on the energies of the optimized conformers.
4. Data Analysis & Assignment:
-
Overlay the experimental VCD spectrum with the predicted spectrum for the (R)-enantiomer and its mirror image (the predicted (S)-enantiomer).
-
A confident assignment is made when the experimental spectrum shows a clear positive correlation in sign and relative intensity with one of the predicted spectra.[3]
Method 2: Modified Mosher's Ester Analysis (NMR-Based)
The modified Mosher's method is a robust chemical derivatization technique used to determine the absolute configuration of secondary alcohols and amines.[7][8][9] It involves converting the alcohol into two diastereomeric esters using the enantiomerically pure Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride.[8][10]
Causality and Experimental Choices
The foundational principle is that the bulky phenyl group of the MTPA moiety adopts a preferred conformation, creating a distinct anisotropic shielding/deshielding cone in the resulting diastereomeric esters.[11] Protons located on one side of the MTPA plane in the 3D structure will be shielded (shifted upfield in the ¹H NMR spectrum), while those on the other side will be deshielded (shifted downfield). By preparing both the (R)- and (S)-MTPA esters and calculating the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be deduced.[7][10] A consistent pattern of positive and negative Δδ values reveals the spatial arrangement of the substituents around the carbinol carbon.
Experimental Workflow
The Mosher's method workflow is a sequential process of chemical reaction followed by NMR analysis.
Caption: Workflow for Mosher's ester analysis.
Step-by-Step Mosher's Method Protocol
1. Esterification (Perform in two separate reactions):
-
To ~0.5-1.0 mg of this compound in a dry NMR tube or small vial, add ~0.5 mL of anhydrous deuterated chloroform (CDCl₃) and a small amount of pyridine (as a catalyst and HCl scavenger).
-
To one vial, add a slight excess (~1.2 equivalents) of (R)-(+)-MTPA chloride.
-
To the second vial, add a slight excess (~1.2 equivalents) of (S)-(-)-MTPA chloride.
-
Allow the reactions to proceed at room temperature for 2-4 hours or until the starting alcohol is consumed (monitor by TLC or LC-MS).
2. NMR Acquisition:
-
Directly acquire high-resolution ¹H NMR spectra for both crude reaction mixtures.
-
It is highly recommended to also acquire 2D correlation spectra (e.g., COSY) to unambiguously assign the proton signals for each diastereomer.[11]
3. Data Analysis:
-
Carefully assign the chemical shifts (δ) for the protons on either side of the newly formed ester linkage for both the (S)-MTPA ester and the (R)-MTPA ester. For this compound, the key protons are the methine proton (CH-O), the methyl protons of the ethanol backbone, and the protons of the 2,6-dimethylphenyl group.
-
Calculate the difference Δδ = δS - δR for each assigned proton.
-
Apply the mnemonic model: Protons with Δδ > 0 are on one side of the MTPA plane, and those with Δδ < 0 are on the other. This spatial map directly correlates to the absolute configuration of the original alcohol.
Comparative Analysis
The choice between VCD and Mosher's method depends on sample availability, molecular properties, and available instrumentation.
| Feature | Vibrational Circular Dichroism (VCD) | Modified Mosher's Method (NMR) |
| Principle | Differential absorption of circularly polarized IR light by an inherently chiral molecule. | ¹H NMR analysis of diastereomeric esters formed with a chiral derivatizing agent.[7][11] |
| Sample Requirement | 1-5 mg (non-destructive) | 1-2 mg (destructive, requires two samples) |
| Key Data | Full experimental IR/VCD spectrum vs. calculated spectrum. | Δδ (δS - δR) values for specific protons. |
| Reliance on Computation | High. Requires accurate DFT calculations for confident assignment.[5][6] | Low. Based on empirical analysis of NMR data. |
| Potential for Error | Inaccurate conformational search or low level of theory can lead to poor spectral correlation. Flexible molecules can be challenging. | Incomplete reaction, difficult peak assignment, or conformational ambiguity of the MTPA ester can complicate analysis. |
| Throughput | Lower (requires hours of measurement and significant computation time). | Higher (synthesis and NMR can be completed in 4-6 hours).[7][8] |
| Ideal Candidate | Rigid molecules, molecules without easily assignable ¹H NMR signals, or when non-destructive analysis is required. | Secondary alcohols with well-resolved ¹H NMR spectra. |
Conclusion and Recommendation
Both Vibrational Circular Dichroism and the modified Mosher's method are powerful, reliable techniques for determining the absolute configuration of this compound. They are highly complementary.
-
VCD offers a non-destructive approach that provides a holistic fingerprint of the molecule's stereochemistry. Its reliance on quantum mechanics makes it a first-principles method that is highly defensible, provided the computational model is sound.[4][6] It is particularly advantageous for molecules that are difficult to derivatize or have complex NMR spectra.
-
Mosher's method provides a more rapid, empirical solution that relies on well-established NMR principles.[7][11] It is often the faster and more accessible method if the necessary reagents are available and the NMR assignments are straightforward.
For ultimate confidence and to meet the rigorous standards of drug development, employing both methods for cross-validation is the gold standard. A congruent result from a chiroptical technique (VCD) and a derivatization method (Mosher's) provides an unambiguous and irrefutable assignment of the absolute configuration.
References
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Vibrational circular dichroism - Wikipedia. [Link]
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How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (2017-06-25). [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Taniguchi, T. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Hoye, T., Jeffrey, C., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. [Link]
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Stephens, P. J., McCann, D. M., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]
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Bultinck, P. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Request PDF. ResearchGate. [Link]
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Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
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Penasa, R., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
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Superchi, S., Scafato, P., Gorecki, M., & Pescitelli, G. (2018). Absolute Configuration Determination by Quantum Mechanical Calculation of Chiroptical Spectra: Basics and Applications to Fungal Metabolites. Current Medicinal Chemistry, 25(2), 287-320. [Link]
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Lyubchenko, Y. L. (2014). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 852, 12-22. [Link]
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Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Request PDF. ResearchGate. [Link]
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Chiral Analysis Using Vibrational Circular Dichroism (VCD). Request PDF. ResearchGate. [Link]
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He, Y., & Cheeseman, J. R. (2021). Analytic Computation of Vibrational Circular Dichroism Spectra Using Second-Order Møller–Plesset Perturbation Theory. Journal of Chemical Theory and Computation, 17(5), 2916–2928. [Link]
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He, Y., Yi, Y., & Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Analytical and Bioanalytical Chemistry, 401(6), 1735–1750. [Link]
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Ozaki, Y., et al. (Eds.). (2019). Molecular Spectroscopy: A Quantum Chemistry Approach. Wiley. [Link]
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He, Y., et al. (2022). Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. Molecules, 27(11), 3505. [Link]
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Ohtani, I., et al. (2003). Application of Modified Mosher's Method for Primary Alcohols With a Methyl Group at C2 Position. Chemical & Pharmaceutical Bulletin, 51(4), 448-451. [Link]
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Fechner, G. A., et al. (2011). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Marine Drugs, 9(10), 1949–1957. [Link]
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Sui, B., & Curran, D. P. (2013). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 9, 1378–1386. [Link]
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He, Y., et al. (2011). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate. [Link]
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Kusumi, T. (2002). The Modified Mosher's Method and the Sulfoximine Method. Journal of the Brazilian Chemical Society, 13(2), 151-160. [Link]
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Zhang, W., et al. (2012). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. Beilstein Journal of Organic Chemistry, 8, 148–160. [Link]
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Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto. [Link]
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2-(2,6-Dimethylphenyl)ethanol. PubChem. [Link]
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1-(3,5-dimethylphenyl)ethanol. NIST WebBook. [Link]
-
1-(2-Methylphenyl)ethanol. NIST WebBook. [Link]
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2-(2,5-Dimethylphenyl)-1-(2-methylphenyl)ethanol. PubChem. [Link]
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1-(2,4-Dimethylphenyl)ethanol. NIST WebBook. [Link]
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A Senior Application Scientist's Guide to Diastereoselectivity in Aldol Reactions: A Comparative Analysis of Chiral Auxiliaries
For researchers, scientists, and professionals in drug development, the stereocontrolled construction of carbon-carbon bonds is a foundational challenge. The aldol reaction, a powerful tool for forming β-hydroxy carbonyl moieties, often generates new stereocenters. Controlling the relative and absolute stereochemistry of these centers is paramount for synthesizing complex, biologically active molecules. Chiral auxiliaries offer a robust and predictable method to achieve high levels of diastereoselectivity in these transformations.
This guide provides an in-depth, objective comparison of three of the most influential classes of chiral auxiliaries in asymmetric aldol reactions: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams. We will delve into the mechanistic underpinnings of their stereocontrol, present comparative experimental data, and provide detailed protocols to inform your selection of the optimal auxiliary for your synthetic strategy.
The Foundation of Stereocontrol: The Zimmerman-Traxler Model
To understand how chiral auxiliaries direct aldol reactions, we must first consider the Zimmerman-Traxler model. Proposed in 1957, this model postulates that the reaction between a metal enolate and an aldehyde proceeds through a six-membered, chair-like transition state.[1][2] In this arrangement, the metal cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a rigid cyclic structure.[1][2] The stereochemical outcome of the reaction is then dictated by the geometry of the enolate (E or Z) and the steric interactions of the substituents on this chair-like framework. As a general principle, Z-enolates lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products, as this arrangement minimizes unfavorable 1,3-diaxial interactions in the transition state.[3][4]
Evans' Oxazolidinones: The Gold Standard for Syn-Aldol Products
Mechanistic Rationale for Stereoselectivity
The remarkable stereocontrol exerted by Evans' auxiliaries stems from a well-defined transition state. The formation of a boron Z-enolate leads to a Zimmerman-Traxler transition state where the bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate.[2] To minimize steric clash, the aldehyde's substituent (R') preferentially occupies a pseudo-equatorial position, leading to the formation of the syn-aldol adduct.[3] The minimization of dipole-dipole interactions between the carbonyl groups of the auxiliary and the enolate further reinforces this preferred conformation.[2]
Caption: Transition state model for the Evans' oxazolidinone-mediated aldol reaction.
Oppolzer's Sultams: Versatility in Stereocontrol
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries derived from naturally occurring camphor.[5] Their rigid bicyclic structure provides a well-defined chiral environment, leading to excellent stereocontrol in various asymmetric transformations, including aldol reactions. A key feature of Oppolzer's sultams is the ability to access both syn- and anti-aldol products with high diastereoselectivity by judicious choice of the Lewis acid.[7][8]
Mechanistic Rationale for Stereoselectivity
When boron enolates are generated from N-acyl camphorsultams, they typically form Z-enolates and react via a Zimmerman-Traxler transition state, analogous to the Evans' auxiliary, to yield the syn-aldol product.[9] The bulky sultam backbone effectively blocks one face of the enolate, directing the aldehyde to the opposite face.
Conversely, the use of other Lewis acids, such as titanium tetrachloride (TiCl₄) or diethylboron triflate, can favor the formation of the anti-aldol adduct.[8] This change in selectivity is often attributed to a shift in the transition state geometry, potentially involving chelation to the sulfonyl oxygen atoms of the sultam, which alters the facial bias for the incoming aldehyde.
Caption: Boron-mediated transition state for the Oppolzer's sultam leading to the syn-aldol product.
Myers' Pseudoephedrine Amides: A Powerful Alternative
Introduced by Andrew G. Myers, pseudoephedrine serves as a practical and highly effective chiral auxiliary, particularly for the asymmetric alkylation of enolates.[10] While its application in aldol reactions is less documented than that of Evans' or Oppolzer's auxiliaries, it offers a valuable alternative. Both enantiomers of pseudoephedrine are readily available and inexpensive.[11]
Mechanistic Rationale for Stereoselectivity
Caption: Proposed chelated transition state for the Myers' pseudoephedrine amide-mediated aldol reaction.
Performance Comparison: Experimental Data
The ultimate measure of a chiral auxiliary's utility lies in its performance in the laboratory. The following table summarizes representative experimental data for the diastereoselective aldol reaction of a propionyl unit with an aldehyde, mediated by each of the three auxiliaries.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Predominant Product |
| Evans' Oxazolidinone | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85-95 | syn |
| Oppolzer's Sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | 98:2 | 95 | syn (with Bu₂BOTf) |
| Myers' Pseudoephedrine Amide | N-Propionyl-(1R,2R)-pseudoephedrine amide | Benzaldehyde | >95:5 | ~80-90 | syn |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates, reagents, and reaction conditions.[7][9]
Experimental Protocols
To provide a practical context for the application of these auxiliaries, a generalized, step-by-step protocol for a representative aldol reaction using an Evans' oxazolidinone is provided below.
Representative Protocol: Evans' Auxiliary Mediated Syn-Aldol Reaction
This protocol describes the reaction of an N-propionyl oxazolidinone with an aldehyde to generate a syn-aldol product.
Materials:
-
N-Propionyl-(4S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., propionaldehyde)
-
Anhydrous dichloromethane (DCM)
-
pH 7 phosphate buffer
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation:
-
To a solution of N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at -78 °C, add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq).
-
Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.
-
-
Aldol Addition:
-
Cool the reaction mixture back to -78 °C, and add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of a pH 7 phosphate buffer.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Determine the diastereoselectivity by ¹H NMR analysis of the crude product.
-
Purify the product by column chromatography.[8]
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the quenching of the boron enolate intermediate.
-
Low Temperatures: The reactions are performed at low temperatures (-78 °C to 0 °C) to ensure kinetic control and maximize diastereoselectivity by favoring the more ordered, lower-energy transition state.
-
Lewis Acid and Base: Bu₂BOTf is a "soft" Lewis acid that effectively promotes the formation of the Z-boron enolate. Triethylamine is a non-nucleophilic base that facilitates deprotonation without competing in the aldol reaction.
-
Quenching: The use of a pH 7 buffer for quenching is a mild method to protonate the boron alkoxide product without causing side reactions like retro-aldol or epimerization.
Conclusion: Selecting the Right Tool for the Job
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.
-
Evans' oxazolidinones remain the benchmark for achieving high syn-diastereoselectivity in aldol reactions, supported by a vast body of literature and predictable outcomes.[5][7]
-
Oppolzer's sultams offer greater flexibility, providing access to both syn- and anti-aldol products with excellent stereocontrol, depending on the reaction conditions.[8][9]
-
Myers' pseudoephedrine amides , while extensively proven in asymmetric alkylations, represent a potent and cost-effective option for aldol reactions, affording high diastereoselectivity through a well-organized chelated transition state.[10][11]
Ultimately, the optimal choice will depend on the specific target molecule, the desired stereochemical outcome, and the reaction conditions tolerated by the substrates. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in their pursuit of stereochemically complex and biologically significant molecules.
References
- Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. J. Am. Chem. Soc.1957, 79 (8), 1920–1923.
-
Role of pseudoephedrine as chiral auxiliary in the "acetate-type" aldol reaction with chiral aldehydes; asymmetric synthesis of highly functionalized chiral building blocks. PubMed. Available at: [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University. Available at: [Link]
-
001 Zimmerman Traxler. Andrew G Myers Research Group. Available at: [Link]
-
Chem 115 Myers: Stereoselective, Directed Aldol Reaction. Scribd. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]
-
Stereocontrolled alkylative construction of quaternary carbon centers. PubMed. Available at: [Link]
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Myers Asymmetric Alkylation. SynArchive. Available at: [Link]
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Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]
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Experiment 19 — Aldol Condensation. Available at: [Link]
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The asymmetric aldol reaction. OpenBU. Available at: [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
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Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. Available at: [Link]
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The Aldol Reaction: Transition Metal Enolates. ResearchGate. Available at: [Link]
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Part 2: Zimmerman Traxler Aldol: E and Z Enolate Transition States. YouTube. Available at: [Link]
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The Selective Aldol Reaction. MacMillan Group. Available at: [Link]
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3 - Chem 115 Myers. Available at: [Link]
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Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]
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- 13. Role of pseudoephedrine as chiral auxiliary in the "acetate-type" aldol reaction with chiral aldehydes; asymmetric synthesis of highly functionalized chiral building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiopurity of 1-(2,6-dimethylphenyl)ethanol by Polarimetry
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is not a trivial detail—it is fundamental to its biological activity, efficacy, and safety profile. For chiral intermediates like 1-(2,6-dimethylphenyl)ethanol, a precursor in various syntheses, the accurate determination of enantiopurity is a critical quality control checkpoint. This guide provides an in-depth, objective comparison of polarimetry against modern chromatographic techniques for this purpose. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the optimal analytical strategy.
The Foundational Technique: Optical Rotation Polarimetry
Polarimetry is the oldest and most fundamental technique for measuring the enantiomeric composition of a chiral substance.[1][2] It operates on the principle that enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[3][4] A solution containing a surplus of one enantiomer will exhibit a net optical rotation, the magnitude of which is directly proportional to the excess of that enantiomer.[3][5]
The "Why": Causality in Polarimetric Measurements
The choice to use polarimetry often rests on its non-destructive nature, simplicity, and low cost.[2][6] The measurement's validity, however, is critically dependent on several factors, as defined by Biot's Law:
[α]λT = α / (l × c)
Where:
-
[α]λT is the specific rotation , an intrinsic property of the pure enantiomer under defined conditions.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
T is the temperature, and λ is the wavelength of the light source (typically the sodium D-line, 589 nm).
The causality here is clear: to achieve a trustworthy measurement, concentration, path length, temperature, solvent, and wavelength must be rigorously controlled.[6] Any deviation in these parameters will directly and proportionally affect the observed rotation, leading to erroneous enantiopurity calculations. The solvent is particularly crucial as it can influence the conformation of the analyte molecules and their interaction with light.
Experimental Protocol: Enantiopurity of this compound
This protocol provides a self-validating system for determining the enantiomeric excess (% ee) of a sample of this compound.
1. Materials and Instrumentation:
-
Calibrated Polarimeter (Sodium D-line, 589 nm)
-
1 dm (100 mm) polarimeter cell
-
Volumetric flasks (Class A, 10 mL)
-
Analytical balance (±0.1 mg)
-
This compound sample (unknown enantiopurity)
-
Enantiopure standard of (R)- or (S)-1-(2,6-dimethylphenyl)ethanol (if available)
-
Chloroform (CHCl₃), HPLC grade
2. Determination of Specific Rotation of the Pure Enantiomer:
-
Rationale: The specific rotation ([α]max) of the enantiopure material is the benchmark against which the sample is measured. This value must be determined with high accuracy. While literature values exist for similar compounds, they must be experimentally verified for the specific batch of standard under your exact laboratory conditions. For 1-(o-tolyl)ethanol, a closely related structure, a specific rotation of [α]D29 = +44.06 (c = 0.54, CH₂Cl₂) has been reported for the (R)-enantiomer.[7] This provides an expected range, but not a substitute for direct measurement.
-
Procedure:
-
Accurately weigh approximately 50 mg of the enantiopure standard and record the mass.
-
Quantitatively transfer the standard to a 10 mL volumetric flask and dissolve in chloroform. Fill to the mark.
-
Calibrate the polarimeter to zero using a blank of pure chloroform in the 1 dm cell.
-
Rinse and fill the cell with the standard solution, ensuring no air bubbles are present.
-
Measure the optical rotation (α) at 25°C. Repeat the measurement five times and calculate the average.
-
Calculate the specific rotation using the formula: [α]max = α / (l × c).
-
3. Measurement of the Test Sample:
-
Procedure:
-
Prepare a solution of the this compound sample of unknown purity using the exact same concentration and solvent as the standard.
-
Measure the observed rotation (αobs) of this sample using the same procedure as above.
-
4. Calculation of Enantiomeric Excess (% ee):
-
Rationale: The optical purity, which is ideally identical to the enantiomeric excess, is the ratio of the sample's observed rotation to the maximum rotation of the pure enantiomer.[5]
-
Calculation:
-
Calculate the specific rotation of the sample: [α]obs = αobs / (l × c).
-
Calculate the optical purity, which is taken as the enantiomeric excess: % ee = ([α]obs / [α]max) × 100
-
Diagram: Polarimetry Experimental Workflow
Caption: Workflow for determining enantiopurity using polarimetry.
Comparative Analysis: Chromatographic Alternatives
While polarimetry is foundational, it has limitations. Its sensitivity is relatively low, it requires a pure sample, and the specific rotation of the pure enantiomer must be known.[8] For complex mixtures or when higher accuracy is demanded, chromatographic methods are superior.[9][10]
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is a cornerstone of modern enantiopurity analysis.[10] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.[11] This differential interaction causes one enantiomer to be retained longer on the column, resulting in their separation into two distinct peaks in the chromatogram. The ratio of the peak areas directly corresponds to the ratio of the enantiomers.[12]
Experimental Protocol: Chiral HPLC
-
Column Selection: For chiral alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective. A column such as a CHIRALPAK® IC is a suitable starting point.[7]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 95:5 v/v).[7]
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
HPLC System Setup:
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25°C
-
Detector: UV at 214 nm or 254 nm
-
-
Analysis:
-
Inject a racemic (50:50) standard to determine the retention times (tR) of both enantiomers and confirm resolution.
-
Inject the test sample.
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
-
Calculation: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100
Chiral Gas Chromatography (GC)
Principle: Chiral GC is ideal for volatile and thermally stable compounds.[10] Similar to HPLC, it uses a CSP, typically a cyclodextrin derivative coated onto the inside of a capillary column.[13][14] As the volatile enantiomers are carried through the column by an inert gas, they form transient, diastereomeric inclusion complexes with the chiral cyclodextrin, leading to different retention times and separation.[14]
Experimental Protocol: Chiral GC
-
Column Selection: A column with a derivatized β-cyclodextrin stationary phase, such as Rt-βDEXse, is an excellent choice for separating chiral alcohols.[13][15]
-
Sample Preparation: Dilute the sample in a suitable solvent like methanol or hexane to a concentration of ~1 mg/mL.
-
GC System Setup:
-
Injector Temperature: 220°C
-
Carrier Gas: Hydrogen or Helium, set to a constant linear velocity (e.g., 40 cm/s).
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 2°C/min to 150°C. (This program must be optimized).
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Analysis & Calculation: The analysis workflow and % ee calculation are identical to those described for Chiral HPLC, using the peak areas from the resulting chromatogram.
Diagram: Principle of Chiral Chromatography
Caption: Enantiomers separate based on differential interaction with a CSP.
Head-to-Head Performance Comparison
The choice of analytical technique involves a trade-off between speed, accuracy, sensitivity, and cost. The following table summarizes key performance metrics for the three discussed methods.
| Parameter | Polarimetry | Chiral HPLC | Chiral GC |
| Principle | Measures bulk optical rotation of plane-polarized light. | Differential interaction with a solid Chiral Stationary Phase (CSP). | Differential interaction with a liquid CSP in a capillary column. |
| Accuracy | Moderate; highly dependent on purity and precise [α]max value. | High; considered a gold standard for ee determination.[10] | High; excellent for volatile compounds. |
| Sensitivity | Low; requires relatively high concentrations (mg/mL).[8] | High (µg/mL to ng/mL range). | Very High (ng/mL to pg/mL range). |
| Sample Throughput | Low to Moderate; manual operation, one sample at a time. | High; amenable to autosamplers and rapid methods. | High; amenable to autosamplers. |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Requirement | Must have an enantiopure standard; sample must be chemically pure. | Racemic standard needed for method development. | Racemic standard needed for method development. |
| Cost per Sample | Low. | High (solvents, columns, instrument maintenance). | Moderate (gases are cheaper than solvents). |
| Ideal For | Quick checks of highly pure, bulk materials; non-destructive analysis. | Broad range of compounds, high-accuracy pharmaceutical QC. | Volatile and thermally stable chiral compounds. |
Conclusion and Recommendation
For the determination of enantiopurity of this compound, the choice of method is dictated by the specific requirements of the analysis.
-
Polarimetry remains a valuable, cost-effective tool for rapid, non-destructive screening of bulk samples where high enantiomeric excess is expected and a pure standard is available. Its simplicity makes it excellent for teaching labs and initial process checks. However, its reliance on sample purity and a known specific rotation value are significant limitations for research and development settings.
-
Chiral HPLC stands out as the most versatile and robust method. It provides high accuracy, excellent resolution, and is applicable to a vast range of compounds without the requirement of volatility. For drug development and stringent quality control, where accuracy and reliability are paramount, chiral HPLC is the recommended technique.
-
Chiral GC is the method of choice if the analyte is sufficiently volatile and thermally stable. It offers unparalleled sensitivity and resolution, making it ideal for trace-level analysis or for analyzing complex matrices where the chiral alcohol is a minor component.
Ultimately, a modern analytical laboratory should leverage these techniques complementarily. Polarimetry can serve as a first-pass assessment, while chiral chromatography (HPLC or GC) should be employed as the definitive, quantitative method for validation and quality assurance.
References
-
Title: Polarimetry - Principle, Definition, Instrumentation - Learning Chemistry Source: Learning Chemistry URL: [Link]
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Title: Enantiomeric excess - Wikipedia Source: Wikipedia URL: [Link]
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Title: Polarimeter - Wikipedia Source: Wikipedia URL: [Link]
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Title: Rapid Optical Methods for Enantiomeric Excess Analysis Source: Accounts of Chemical Research URL: [Link]
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Title: Determination of enantiomeric excess Source: University of Bath URL: [Link]
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Title: Polarimetry: Applications, Advancements, and Industry Trends Source: Drawell URL: [Link]
-
Title: 5.5 Polarimetry Source: Chemistry LibreTexts URL: [Link]
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Title: How To Calculate Enantiomeric Excess: Learn Quickly Source: PharmaGuru URL: [Link]
-
Title: Determination of enantiomers in ephedrine mixtures by polarimetry Source: PubMed URL: [Link]
-
Title: Determination of Enantiomeric Purity by Direct Methods Source: Science of Synthesis URL: [Link]
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Title: Absolute optical chiral analysis using cavity-enhanced polarimetry Source: PubMed Central URL: [Link]
-
Title: Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering Source: PubMed Central URL: [Link]
-
Title: DEVELOPMENT AND VALIDATION OF A MODIFIED POLARIMETRIC ASSAY METHOD FOR SMALL VOLUME SAMPLES Source: ResearchGate URL: [Link]
-
Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]
-
Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC URL: [Link]
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Title: Supporting Information - Cobalt-catalyzed asymmetric hydrosilylation of ketones Source: The Royal Society of Chemistry URL: [Link]
-
Title: Chiral Drug Analysis in Forensic Chemistry: An Overview Source: MDPI URL: [Link]
-
Title: Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines Source: MDPI URL: [Link]
-
Title: Multidimensional Gas Chromatography for Chiral Analysis Source: ResearchGate URL: [Link]
-
Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International URL: [Link]
-
Title: Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate Source: ResearchGate URL: [Link]
-
Title: Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6 Source: ResearchGate URL: [Link]
-
Title: [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] Source: PubMed URL: [Link]
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A Comparative Guide to Spectroscopic Analysis for Stereochemical Assignment of 1-(2,6-dimethylphenyl)ethanol Derivatives
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise but a critical determinant of its biological activity and safety. For chiral molecules such as 1-(2,6-dimethylphenyl)ethanol and its derivatives, which possess a stereogenic carbinol center, the unequivocal assignment of their absolute and relative stereochemistry is paramount. This guide provides an in-depth comparison of two powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD)—for the stereochemical elucidation of this important class of compounds. We will delve into the underlying principles, experimental workflows, and comparative advantages of each method, supported by practical protocols and data interpretation strategies.
The Challenge: Unmasking Chirality in Phenyl-Ethanol Scaffolds
The this compound framework presents a common structural motif in medicinal chemistry. The stereochemistry at the carbinol carbon significantly influences pharmacological properties, as enantiomers can exhibit vastly different efficacies, metabolic pathways, and toxicological profiles.[1][2][3] The primary challenge lies in differentiating between enantiomers, which possess identical physical and chemical properties in an achiral environment, making their distinction by standard spectroscopic methods impossible.[4][5] This necessitates the use of chiral-sensitive techniques.
NMR Spectroscopy: A Versatile Toolkit for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and with the aid of chiral auxiliaries, it becomes a formidable tool for stereochemical assignment.[3][4] The fundamental principle involves converting a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (CDA).[4] Diastereomers, unlike enantiomers, have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[4]
The Mosher's Ester Method: A Gold Standard for Absolute Configuration
One of the most widely adopted NMR-based techniques for determining the absolute configuration of secondary alcohols is the Mosher's ester analysis.[6][7] This method involves the esterification of the alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters.[6][8]
The differing spatial arrangements of the protons in these diastereomers relative to the anisotropic phenyl ring of the MTPA moiety lead to distinct chemical shifts (δ) in their ¹H NMR spectra.[6][8] By systematically comparing the chemical shifts of protons in the (R)-MTPA ester versus the (S)-MTPA ester, a Δδ (δS - δR) value is calculated for each proton. The sign of these Δδ values for protons on either side of the stereocenter allows for the reliable deduction of the absolute configuration of the original alcohol.[9]
Experimental Workflow: Mosher's Ester Analysis
Protocol: Mosher's Ester Preparation and ¹H NMR Analysis
-
Esterification (Parallel Synthesis):
-
In two separate, dry NMR tubes, dissolve approximately 1-5 mg of the this compound derivative in 0.5 mL of anhydrous pyridine-d5.
-
To one tube, add a slight molar excess (1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
To the second tube, add a slight molar excess (1.1 equivalents) of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Seal the tubes and allow the reactions to proceed at room temperature for 2-4 hours, or until esterification is complete (monitored by TLC or ¹H NMR).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples.
-
Ensure high-resolution spectra are obtained to accurately determine chemical shifts. Two-dimensional NMR experiments like COSY and HSQC can be beneficial for unambiguous proton assignments.
-
-
Data Analysis:
-
Assign the proton signals for both diastereomeric esters.
-
Calculate the difference in chemical shifts (Δδ) for corresponding protons using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Map the positive and negative Δδ values onto a model of the molecule to deduce the absolute configuration based on the established Mosher's method mnemonic.
-
Other NMR Approaches for Chiral Discrimination
Beyond the Mosher's method, other chiral derivatizing agents and chiral solvating agents (CSAs) can be employed for NMR-based stereochemical analysis.[5][10] CSAs form non-covalent diastereomeric complexes with the analyte, inducing chemical shift differences without the need for covalent modification.[10] This can be advantageous when the alcohol is sensitive to the conditions required for esterification. Furthermore, multinuclear NMR (e.g., ¹⁹F, ³¹P) can be utilized with appropriately tagged derivatizing agents, often providing simpler spectra and larger chemical shift dispersions.[10][11]
Circular Dichroism (CD) Spectroscopy: A Sensitive Probe of Chirality
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[1][12] This differential absorption, known as the Cotton effect, is exquisitely sensitive to the molecule's three-dimensional structure and provides a unique spectral fingerprint for each enantiomer.[13]
The CD spectra of enantiomers are mirror images of each other.[13][14] This property makes CD an excellent tool for:
-
Determining Absolute Configuration: By comparing the experimental CD spectrum of an unknown compound to that of a known standard or to a spectrum predicted by quantum chemical calculations, the absolute stereochemistry can often be assigned.[14]
-
Assessing Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.[13] A racemic mixture will be CD silent.[13]
-
Monitoring Chiral Purity: CD can be used as a quality control tool to ensure the stereochemical integrity of chiral drugs and intermediates.[2]
Experimental Workflow: CD Spectroscopic Analysis
Protocol: Circular Dichroism Measurement
-
Sample Preparation:
-
Dissolve the this compound derivative in a suitable solvent that is transparent in the UV region of interest (e.g., methanol, acetonitrile).[12]
-
The concentration should be adjusted to yield an optimal absorbance (typically between 0.5 and 1.5) in the wavelength range of the measurement.
-
-
Instrument Setup and Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Acquire a baseline spectrum of the solvent in the same cuvette.
-
Measure the CD spectrum of the sample over the appropriate wavelength range, typically from 300 nm down to 200 nm.[13]
-
-
Data Analysis:
-
Subtract the solvent baseline from the sample spectrum.
-
Identify the wavelengths and signs of the Cotton effects.
-
For absolute configuration assignment, compare the experimental spectrum with that of a known enantiomer or with theoretically calculated spectra.
-
For enantiomeric excess determination, the magnitude of the CD signal at a specific wavelength can be correlated with the concentration of the major enantiomer.
-
Comparative Analysis: NMR vs. CD Spectroscopy
| Feature | NMR Spectroscopy (with Chiral Auxiliaries) | Circular Dichroism (CD) Spectroscopy |
| Principle | Differentiates diastereomers based on through-bond and through-space nuclear interactions. | Measures the differential absorption of circularly polarized light by a chiral molecule.[1] |
| Information Obtained | Absolute configuration, relative configuration, enantiomeric excess. | Absolute configuration (by comparison), enantiomeric excess.[1][14] |
| Sample Requirement | Typically 1-10 mg. | Microgram to milligram quantities.[13] |
| Derivatization | Often required (e.g., Mosher's esters), which can be time-consuming.[4][6] | Generally not required, offering a non-destructive analysis.[2] |
| Throughput | Lower, due to reaction and analysis time for each diastereomer. | Higher, as direct measurement is possible. |
| Applicability | Broadly applicable to molecules with suitable functional groups for derivatization.[15] | Requires a chromophore near the stereocenter that absorbs in the accessible UV-Vis range. |
| Data Interpretation | Can be complex, requiring detailed spectral assignment. | Often straightforward, based on the sign and intensity of Cotton effects.[14] |
| Confirmation | Provides detailed structural information for unambiguous assignment. | May require comparison with a known standard or computational data for absolute assignment.[14] |
Conclusion and Recommendations
Both NMR and CD spectroscopy are indispensable techniques for the stereochemical analysis of this compound derivatives. The choice between them, or their complementary use, depends on the specific research question, sample availability, and the presence of suitable functional groups and chromophores.
-
For definitive absolute configuration determination , the Mosher's ester method using ¹H NMR is a robust and well-established approach, providing a wealth of structural information.[6][8]
-
For rapid screening of enantiomeric purity and for non-destructive analysis , CD spectroscopy is an excellent choice, offering high sensitivity and throughput.[2][13]
In a drug development setting, a typical workflow might involve using CD for high-throughput screening of enantiomeric excess in asymmetric reactions, followed by a rigorous NMR-based method like Mosher's analysis for the definitive assignment of the absolute configuration of the final lead compounds. By leveraging the strengths of both techniques, researchers can confidently and efficiently elucidate the stereochemistry of these critical chiral molecules.
References
-
Chiralabs. (n.d.). Circular Dichroism (CD) Applications - Stereochemical assignment. Retrieved from [Link]
-
Singh, V., & Suryaprakash, N. (2015). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. Magnetic Resonance in Chemistry, 53(2), 142-146. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]
-
Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]
-
Cheesman, M. J., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(11), 2845. Retrieved from [Link]
-
Guo, H., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. Retrieved from [Link]
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Rivera-Chávez, J., et al. (2017). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Chirality, 29(10), 667-674. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). The Application of Circular Dichroism in Pharmaceutical Analysis. Retrieved from [Link]
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de la Cruz, J. C. C., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3291. Retrieved from [Link]
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Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539-544. Retrieved from [Link]
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BiotechPack. (n.d.). Circular Dichroism Spectroscopy for Chiral Compounds. Retrieved from [Link]
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de la Cruz, J. C. C., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3291. Retrieved from [Link]
- Wzorek, Z., & Ratajczak, T. (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds. In Chirality in Organic Synthesis. IntechOpen.
- Wzorek, Z., & Ratajczak, T. (2025). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. In Chirality in Organic Synthesis. IntechOpen.
- Wzorek, Z., & Ratajczak, T. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
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A Comparative Guide to Sterically Hindered Chiral Alcohols in Asymmetric Synthesis: A Cost-Benefit Analysis Framework
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral alcohols are pivotal intermediates and powerful directing groups in achieving high levels of stereocontrol. This guide delves into the cost-benefit analysis of employing sterically hindered chiral alcohols in asymmetric synthesis, with a specific focus on the prospective, yet under-explored, 1-(2,6-dimethylphenyl)ethanol. Due to the limited published data on this specific alcohol, we will establish a framework for its evaluation by comparing it with structurally related and well-established chiral alcohols. This guide will provide the necessary data and methodologies to assess the potential of novel chiral ligands and auxiliaries.
The Strategic Advantage of Steric Hindrance in Chiral Ligands
In asymmetric catalysis, the three-dimensional structure of a chiral ligand is paramount in dictating the stereochemical outcome of a reaction. Steric hindrance, often seen as a challenge, can be strategically employed to create a highly selective chiral pocket around a metal center. This can lead to enhanced facial discrimination of prochiral substrates, ultimately resulting in higher enantioselectivity. The ortho-methyl groups in this compound, for instance, are expected to restrict the conformational flexibility of the molecule when it acts as a ligand, potentially leading to a more organized and selective transition state.
Synthesis of Enantiopure this compound: The Gateway to a Potential Catalyst
Biocatalysis, in particular, offers a green and highly selective method for the synthesis of chiral alcohols. The use of alcohol dehydrogenases (ADHs) from various microorganisms can provide access to either enantiomer of the desired alcohol with high enantiomeric excess (ee) and in good yields.
Exemplary Biocatalytic Reduction Protocol:
A general procedure for the biocatalytic reduction of 2',6'-dimethylacetophenone would involve the following steps:
-
Cultivation of Microorganism: A suitable microorganism known to possess an appropriate ADH (e.g., certain strains of Lactobacillus or yeast) is cultured to obtain a sufficient cell mass.
-
Bioreduction: The whole cells are suspended in a buffer solution containing a co-substrate for cofactor regeneration (e.g., glucose or isopropanol). 2',6'-dimethylacetophenone is then added, and the mixture is incubated under controlled temperature and agitation.
-
Work-up and Purification: After the reaction is complete (monitored by GC or HPLC), the cells are removed by centrifugation. The product is extracted from the aqueous phase with an organic solvent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the enantiopure this compound.
Caption: Workflow for the biocatalytic synthesis of enantiopure this compound.
Performance in Asymmetric Synthesis: A Comparative Analysis
A crucial test for any new chiral ligand is its performance in a well-established asymmetric transformation. The enantioselective addition of organozinc reagents to aldehydes is a benchmark reaction for evaluating chiral amino alcohols and diols. In this reaction, the chiral alcohol acts as a ligand for the zinc atom, creating a chiral environment that directs the addition of an alkyl or aryl group to one face of the aldehyde.
Table 1: Performance of Chiral Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (-)-3-exo-(dimethylamino)isoborneol | 2 | 0 | 95 | 98 (R) | [1] |
| (1R,2S)-N-methylephedrine | 5 | 0 | 97 | 90 (R) | |
| TADDOL | 10 | -20 | >95 | >99 (R) | [1] |
| This compound | TBD | TBD | TBD | TBD | Hypothetical |
TBD: To be determined. This table serves as a framework for comparison once experimental data for the target compound is generated.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
The following is a general protocol that can be adapted for testing new chiral alcohol ligands:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral alcohol ligand (e.g., 0.1 mmol) is dissolved in an anhydrous solvent (e.g., toluene or hexane). A solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
Aldehyde Addition: Benzaldehyde (1.0 mmol) is then added dropwise to the catalyst solution at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the 1-phenyl-1-propanol product is determined by chiral HPLC or GC analysis.
Caption: General experimental workflow for asymmetric organozinc addition to an aldehyde.
Cost-Benefit Analysis Framework
The decision to adopt a new chiral auxiliary or ligand in a synthetic campaign, especially for large-scale production, hinges on a thorough cost-benefit analysis. The following framework can be used to evaluate this compound against established alternatives.
Table 2: Cost-Benefit Analysis of Chiral Alcohols in Asymmetric Synthesis
| Factor | This compound | (-)-3-exo-(dimethylamino)isoborneol | (1R,2S)-N-methylephedrine |
| Cost & Availability | Requires multi-step synthesis from relatively inexpensive starting materials. Not commercially available in enantiopure form. | Commercially available, but can be expensive. | Readily available and relatively inexpensive. |
| Performance (Yield) | To be determined experimentally. | Generally high yields (>90%). | High yields, often >95%. |
| Performance (ee%) | To be determined. The steric hindrance offers potential for high enantioselectivity. | Excellent enantioselectivity (often >98% ee). | Good to excellent enantioselectivity (typically 85-95% ee). |
| Substrate Scope | Unknown. Needs to be evaluated with a range of substrates. | Broad scope for aromatic and aliphatic aldehydes. | Good scope, but may be less effective with sterically demanding substrates. |
| Ease of Use & Removal | Expected to be straightforward to handle. Removal of the corresponding ligand would follow standard work-up procedures. | Easy to handle. | Easy to handle and the auxiliary is often recoverable. |
| Scalability | Synthesis and application would need to be optimized for scale-up. | Proven to be scalable. | Widely used in industrial applications. |
Conclusion
While this compound remains a largely unexplored chiral alcohol in the realm of asymmetric synthesis, its sterically hindered nature presents an intriguing prospect for the development of highly selective catalysts. The primary hurdle to its adoption is its current lack of commercial availability in enantiopure form, necessitating a synthetic effort, likely via biocatalytic reduction of the corresponding ketone.
A comprehensive cost-benefit analysis, as outlined in this guide, is essential for any researcher or process chemist considering the development of a new chiral ligand. The performance of this compound in benchmark reactions, such as the enantioselective addition of diethylzinc to aldehydes, must be rigorously evaluated and compared against established, commercially available alternatives. Should this novel alcohol demonstrate superior or unique selectivity for certain substrate classes, the initial investment in its synthesis could be well justified, paving the way for its use in the efficient and stereocontrolled synthesis of valuable chiral molecules.
References
- Asymmetric addition of organozinc compounds to carbonyl groups.Bentham Science Publishers, 2010.
- Asymmetric addition of dialkylzinc compounds to aldehydes.Wikipedia.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,6-Dimethylphenyl)ethanol
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that every stage of the scientific process, including waste management, is conducted with the utmost regard for safety and environmental stewardship. This guide provides a detailed, principles-based approach to the proper disposal of 1-(2,6-Dimethylphenyl)ethanol, grounding procedural steps in the core tenets of chemical safety and regulatory compliance.
Hazard Characterization: The Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough understanding of the substance's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not available in the initial search, its classification as an aromatic alcohol allows us to infer a likely hazard profile based on similar compounds and general chemical principles.
This compound is an organic compound containing a hydroxyl group (-OH) and a substituted benzene ring. This structure suggests it should be handled as a flammable organic solvent . Alcohols are a common example of ignitable hazardous waste[1]. For instance, ethanol solutions with a concentration of 20% or more are typically classified as hazardous waste due to their flammability[1]. Therefore, the primary hazard to consider for this compound is ignitability .
Furthermore, like many organic solvents, potential toxicity and environmental hazards must be assumed. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that all hazardous chemicals are handled in a way that minimizes worker exposure[2][3].
Key Chemical Incompatibilities: To prevent dangerous reactions, waste this compound must be segregated from incompatible materials. Based on the reactivity of similar alcohols, this includes:
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates)
-
Strong Acids and Acid Chlorides
-
Alkali Metals
-
Strong Bases
Mixing with these substances can cause violent reactions, fire, or the release of toxic gases[4][5].
Caption: Incompatibility diagram for this compound waste.
The Regulatory Landscape: Adherence to Federal Standards
The disposal of laboratory chemicals is governed by a framework of federal and local regulations designed to protect both laboratory personnel and the environment.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) [2][6]. This written plan is the cornerstone of laboratory safety and must include specific procedures for waste disposal, employee training, and the use of personal protective equipment (PPE)[3].
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave"[7]. The EPA defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity[8]. As a flammable liquid, this compound waste falls squarely under these regulations.
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound waste in a laboratory setting. This process must be incorporated into your institution's specific Chemical Hygiene Plan.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE to minimize exposure. This is a fundamental requirement of OSHA's standards for laboratory safety[9].
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from splashes and provides a barrier in case of fire. |
| Ventilation | Work within a certified chemical fume hood. | Minimizes inhalation of potentially harmful vapors. |
Step 2: Waste Collection and Containerization
Proper containment is critical to prevent spills, reactions, and environmental release.
-
Select the Correct Waste Stream: this compound is a non-halogenated organic solvent. It must be collected in a waste container designated for this specific stream. Never mix it with halogenated solvents, aqueous waste, or solid waste[10]. Mixing incompatible waste streams is a common cause of laboratory incidents and violates EPA regulations[7].
-
Choose a Compatible Container: Use a container specifically designed for flammable liquid waste. This is often a high-density polyethylene (HDPE) or metal safety can. The container must be in good condition with a secure, tightly sealing lid[11][12].
-
Keep Containers Closed: Except when adding waste, the container must remain tightly closed to prevent the release of flammable vapors, which can travel to an ignition source and flash back[5][13].
Step 3: Labeling
Accurate and complete labeling is a strict EPA requirement[8][14]. An improperly labeled container can result in significant regulatory fines and poses a serious risk to safety personnel and waste handlers.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.
-
Identify Contents: Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas. If it is part of a mixture, list all components and their approximate percentages.
Step 4: Storage and Accumulation
Waste must be stored safely in a designated "Satellite Accumulation Area (SAA)," which is typically inside the laboratory where the waste is generated.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Segregation: Ensure the container is stored away from the incompatible materials listed in Section 1.
-
Quantity Limits: Do not exceed the accumulation limits for your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator)[15].
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Do Not Dispose Down the Drain: As a flammable and potentially toxic organic chemical, this compound must never be poured down the sink[10]. This is illegal and environmentally harmful.
-
Schedule a Pickup: When the waste container is nearly full (no more than 90% capacity to allow for expansion[16]), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[7].
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and the EPA[14][15].
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital. Always follow your institution's specific emergency protocols as outlined in the Chemical Hygiene Plan[4].
-
Alert Personnel: Notify others in the immediate area.
-
Control Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to dike and absorb the spill.
-
Collect and Dispose: Carefully sweep up the absorbent material, place it in a sealed container, and label it as hazardous waste for disposal. Contaminated PPE should also be disposed of as hazardous waste[1].
Proactive Waste Minimization
The most effective disposal strategy is to minimize waste generation at the source. This is not only environmentally responsible but also cost-effective.
-
Inventory Management: Maintain a minimal inventory of this compound. Chemicals that expire before use become a disposal liability[8].
-
Scale of Operations: Whenever possible, use microscale techniques to reduce the volume of chemicals used and waste generated.
-
Material Substitution: If feasible for your application, investigate whether a less hazardous chemical can be substituted[8].
By integrating these principles and procedures into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Standards to Know Before Starting Your Lab. (2023-07-11). American Laboratory Trading. [Link]
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Navigating the Uncharted: A Guide to Personal Protective Equipment for 1-(2,6-Dimethylphenyl)ethanol
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. While these molecules hold the promise of therapeutic breakthroughs, they also present the challenge of ensuring the safety of the researchers who handle them. 1-(2,6-Dimethylphenyl)ethanol is one such compound where comprehensive safety data may not be readily available. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical hygiene and risk mitigation. As there is no comprehensive Safety Data Sheet (SDS) widely available for this specific compound at the time of writing, the following recommendations are based on best practices for handling chemicals with similar structures, such as substituted aromatic alcohols, and general irritants.[1][2][3] It is imperative to treat substances of unknown toxicity as potentially hazardous.
Understanding the Risks: A Cautious Approach
Given the absence of specific toxicological data for this compound, a risk-based approach to safety is paramount. Chemicals of this class can be irritants to the skin, eyes, and respiratory tract.[1][4] Therefore, all handling procedures should be designed to minimize the potential for accidental contact.[1]
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the cornerstone of safe chemical handling.[5] For this compound, the following PPE is recommended as a baseline for all laboratory operations.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[6] | Protects against splashes and aerosols, which can cause serious eye irritation.[7][8] Safety glasses with side shields may be acceptable for low-volume transfers but goggles are preferred where splashing is a risk.[1][6] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Provides a barrier against skin contact, which can cause irritation.[9] Glove material should be selected based on chemical compatibility and breakthrough time.[5] Regularly inspect gloves for signs of degradation and replace them frequently.[10][11] |
| Body Protection | A flame-resistant lab coat.[7] | Protects against incidental skin contact and contamination of personal clothing.[12] |
| Footwear | Closed-toe shoes.[7][11] | Protects feet from spills and falling objects. |
Operational Plans: From Benchtop to Disposal
A comprehensive safety plan extends beyond PPE to include safe handling, storage, and disposal procedures.
Engineering Controls and Work Practices
-
Ventilation : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of any potential vapors or aerosols.[1]
-
Minimize Exposure : Develop work practices that minimize the generation of aerosols and prevent direct contact.[10] This includes avoiding smelling or tasting chemicals.[10]
-
Hygiene Practices : Do not eat, drink, or apply cosmetics in the laboratory.[10] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[10]
Step-by-Step Handling Protocol
-
Preparation : Before starting work, ensure that all necessary PPE is available and in good condition.[12] Locate the nearest emergency eyewash station and safety shower.[12]
-
Weighing and Transfer :
-
Conduct all weighing and transfers of solid or liquid this compound within a chemical fume hood.
-
Use a disposable weighing boat or paper.
-
For liquid transfers, use appropriate pipettes or other dispensing devices. Avoid mouth pipetting.[10]
-
-
Reaction Setup :
-
Post-Procedure :
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid self-contamination and dispose of it in the appropriate waste stream.
-
Storage and Segregation
-
Store this compound in a tightly sealed, properly labeled container.[8][13]
-
The storage area should be cool, dry, and well-ventilated.[14]
-
Store below eye level to minimize the risk of spills.[1]
-
Segregate from incompatible materials. While specific incompatibilities are unknown, as a general precaution, store away from strong oxidizing agents.
Spill and Emergency Response
-
Minor Spills : For small spills within a fume hood, alert others in the immediate area.[1] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[3] Clean the spill area with soap and water.[1]
-
Major Spills : In the event of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][15]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10][15] Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[14]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation : All waste contaminated with this compound, including disposable gloves, weighing boats, and absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.[3]
-
Containerization : Use a chemically compatible, leak-proof container for waste collection.[3]
-
Disposal : Do not pour any waste containing this chemical down the drain.[7] All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.[3][16]
Decision Workflow for PPE Selection
The following diagram illustrates a general workflow for selecting appropriate PPE when handling laboratory chemicals, particularly those with limited safety data.
Caption: PPE Selection Workflow for Chemicals with Limited Safety Data.
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a formal risk assessment and the guidance of your institution's EHS professionals. Always prioritize safety and exercise caution when working with chemicals of unknown toxicity.
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American Chemical Society. Ten Tips for Handling Hazardous Chemicals in a Lab. (2022-11-23). [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
